molecular formula C8H14O5 B1616101 (4-Hydroxybutyl) hydrogen succinate CAS No. 56149-52-1

(4-Hydroxybutyl) hydrogen succinate

Cat. No.: B1616101
CAS No.: 56149-52-1
M. Wt: 190.19 g/mol
InChI Key: KCROXMKUVBDUMP-UHFFFAOYSA-N
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Description

(4-Hydroxybutyl) hydrogen succinate is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxybutoxy)-4-oxobutanoic acid
Source PubChem
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InChI

InChI=1S/C8H14O5/c9-5-1-2-6-13-8(12)4-3-7(10)11/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KCROXMKUVBDUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC(=O)CCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204686
Record name (4-Hydroxybutyl) hydrogen succinate
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Molecular Weight

190.19 g/mol
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CAS No.

56149-52-1
Record name 1-(4-Hydroxybutyl) butanedioate
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Record name (4-Hydroxybutyl) hydrogen succinate
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Record name (4-Hydroxybutyl) hydrogen succinate
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Record name (4-hydroxybutyl) hydrogen succinate
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Foundational & Exploratory

A Technical Guide to (4-Hydroxybutyl) hydrogen succinate: Structure, Properties, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxybutyl) hydrogen succinate, also known as butanedioic acid, mono(4-hydroxybutyl) ester, is a bifunctional organic molecule containing both a carboxylic acid and a hydroxyl group. This structure makes it a significant compound in both industrial and biological contexts. Industrially, it serves as a key monomer and intermediate in the synthesis of biodegradable polymers, most notably poly(butylene succinate) (PBS), a sustainable alternative to conventional plastics.[1] Biologically, its structural relationship to succinic acid, a crucial intermediate in the Krebs cycle, suggests potential involvement in cellular metabolism and signaling pathways.[1] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

This compound is the monoester formed from the reaction of succinic acid and 1,4-butanediol.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 4-(4-hydroxybutoxy)-4-oxobutanoic acid[1][2]
CAS Number 56149-52-1[1][2][3][4]
Molecular Formula C₈H₁₄O₅[1][2][3][4]
Canonical SMILES C(CCOC(=O)CCC(=O)O)CO[2]
InChIKey KCROXMKUVBDUMP-UHFFFAOYSA-N[2]
Synonyms (4-Hydroxybutyl)hydrogen succinate, Butanedioic acid, mono(4-hydroxybutyl) ester[2][3]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various applications, from polymer synthesis to potential biological interactions.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 190.19 g/mol [1][2][3][4]
Density 1.217 g/cm³[1][3]
Boiling Point 373.6°C at 760 mmHg[1][3]
Flash Point 150.6°C[1][3]
Vapor Pressure 4.16 x 10⁻⁷ mmHg at 25°C[3]
pKa (Predicted) 4.43 ± 0.17[3]
LogP -0.06 to 0.17[3]
XLogP3 -0.4[2][3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 8[3]
Topological Polar Surface Area 83.8 Ų[2]
Complexity 166[2][3]
Exact Mass 190.08412354 Da[2][3]

Experimental Protocols

Synthesis: Esterification of Succinic Acid and 1,4-Butanediol

This compound is the primary product of the initial esterification stage in the synthesis of poly(butylene succinate). The following protocol is adapted from standard procedures for PBS synthesis.[5]

Objective: To synthesize this compound via direct esterification.

Materials:

  • Succinic acid (1.0 mol equivalent)

  • 1,4-butanediol (1.2 mol equivalent, slight excess to favor monoester formation and account for evaporation)

  • Tetrabutyl titanate (catalyst, ~0.1% by weight of reactants)

  • Nitrogen gas supply

  • Four-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a water separator with a condenser.

Procedure:

  • Charge the four-neck flask with succinic acid, 1,4-butanediol, and the tetrabutyl titanate catalyst.

  • Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to approximately 165°C.[5]

  • Maintain this temperature and continue stirring for 3 hours. During this period, water generated from the esterification reaction will be collected in the water separator.[5]

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete for the esterification stage when the theoretical amount of water for monoester formation has been collected.

  • Cool the reaction mixture to room temperature. The resulting product is crude this compound, which can be purified or used directly for subsequent polycondensation.

Synthesis_Workflow Reactants Succinic Acid + 1,4-Butanediol + Catalyst Esterification Esterification (165°C, 3h, N2 atm) Reactants->Esterification Product (4-Hydroxybutyl) hydrogen succinate (Crude Product) Esterification->Product Purification Purification (e.g., Preparative HPLC) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Method: Reverse-Phase HPLC

A robust reverse-phase HPLC method has been established for the analysis and purification of this compound.[6]

Objective: To quantify or isolate this compound from a sample mixture.

Instrumentation & Conditions:

  • HPLC System: Standard HPLC or UPLC system with a UV detector.

  • Column: Newcrom R1 reverse-phase column.[6]

  • Mobile Phase: A mixture of Acetonitrile (MeCN) and Water, with Phosphoric Acid as a modifier.[6] A typical starting gradient could be 95:5 Water/MeCN, ramping to a higher MeCN concentration.

  • Flow Rate: 1.0 mL/min (for analytical scale).

  • Detection: UV, wavelength set according to the chromophore (e.g., ~210 nm for the carboxyl group).

  • MS-Compatibility Note: For applications requiring mass spectrometry (LC-MS), phosphoric acid must be replaced with a volatile modifier like formic acid.[6]

Procedure:

  • Prepare the mobile phase and degas thoroughly.

  • Equilibrate the Newcrom R1 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Dissolve the sample in a suitable solvent (e.g., the initial mobile phase) to an appropriate concentration.

  • Inject the sample onto the column.

  • Run the gradient program to elute the compounds.

  • Detect the analyte using the UV detector and record the chromatogram. This compound is identified by its retention time, which is determined by running a pure standard under the same conditions.

  • For preparative separation, the method can be scaled up by using a larger column and increasing the flow rate and injection volume.[6]

Analytical_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Chromatographic Separation (Newcrom R1 Column, MeCN/H2O/Acid Gradient) Injection->Separation Detection UV Detection (~210 nm) Separation->Detection Analysis Data Analysis (Quantification/ Identification) Detection->Analysis

Caption: General workflow for the HPLC analysis of the target compound.

Industrial and Biological Significance

The dual functionality of this compound positions it as a bridge between industrial polymer chemistry and fundamental biochemistry.

Industrial Application: The primary industrial relevance of this compound is its role as a precursor to Poly(butylene succinate) (PBS).[1] PBS is a biodegradable aliphatic polyester with thermoplastic properties comparable to polypropylene, making it suitable for applications in packaging, agriculture (mulch films), and disposable cutlery. The synthesis pathway involves the initial formation of the monoester, followed by a polycondensation step at higher temperatures and under vacuum to achieve a high molecular weight polymer.[5]

Biological Context: The molecule contains a succinate moiety, which is identical to succinic acid, a key metabolite in the citric acid cycle (Krebs cycle).[7] This cycle is central to cellular respiration and energy production in aerobic organisms. While direct participation of this compound in the Krebs cycle is not established, its structural similarity suggests it could interact with enzymes and receptors that recognize succinate.[1] For instance, succinate receptors (e.g., SUCNR1) are involved in metabolic regulation and inflammatory responses, presenting a potential area of investigation for this molecule in drug development.[1]

Biological_Context cluster_0 Polymer Chemistry cluster_1 Biochemistry SA1 Succinic Acid HBS (4-Hydroxybutyl) hydrogen succinate SA1->HBS Esterification SA2 Succinic Acid (Succinate) BD 1,4-Butanediol BD->HBS Esterification PBS Poly(butylene succinate) (Biodegradable Polymer) HBS->PBS Polycondensation Krebs Krebs Cycle (Energy Production) SA2->Krebs Receptor Succinate Receptors (Metabolic Signaling) SA2->Receptor

Caption: Industrial and biochemical roles of the succinate moiety.

References

Synthesis of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for (4-Hydroxybutyl) hydrogen succinate, a valuable monoester intermediate. The document details both enzymatic and chemical synthesis methodologies, presenting quantitative data in structured tables for clear comparison, and providing detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Enzymatic Synthesis via Lipase Catalysis

The enzymatic synthesis of this compound offers a green and selective method, typically employing a lipase catalyst. The reaction proceeds via the ring-opening of succinic anhydride with 1,4-butanediol.

Reaction Pathway

The enzymatic synthesis involves the acylation of one of the hydroxyl groups of 1,4-butanediol by succinic anhydride, catalyzed by a lipase, most commonly Candida antarctica lipase B (CALB).

Enzymatic_Synthesis succinic_anhydride Succinic Anhydride intermediate (4-Hydroxybutyl) hydrogen succinate succinic_anhydride->intermediate butanediol 1,4-Butanediol butanediol->intermediate catalyst Candida antarctica lipase B (CALB) catalyst->intermediate

Figure 1: Enzymatic synthesis of this compound.
Experimental Protocol

A typical experimental procedure for the enzymatic synthesis is as follows:

In a 25 mL Erlenmeyer flask, a mixture of 1,4-butanediol (1 mmol, 0.090 g) and succinic anhydride (1 mmol, 0.100 g) is prepared. To this, 15 mL of toluene and 0.100 g of Candida antarctica lipase B (Novozym 435) are added. The flask is then capped and placed in a temperature-controlled shaker bath at 30°C with agitation at 80 U. The reaction progress is monitored by gas chromatography (GC). After completion (typically 24 hours), the reaction mixture is filtered to remove the enzyme, which is then washed with diethyl ether and methanol. The filtrate is concentrated under reduced pressure to yield the product.

It is important to note that under these specific conditions, the formation of the desired this compound may be minimal, as the reaction can favor the formation of the macrocyclic dilactone, the bis-ester of two molecules of 1,4-butanediol and two molecules of succinic anhydride. The yield of the open-chain monoester is reported to be very low under these conditions.

Quantitative Data
ParameterValueReference
Reactants1,4-Butanediol, Succinic AnhydrideSynlett 2005, No. 17, 2611–2614
CatalystCandida antarctica lipase B (Novozym 435)Synlett 2005, No. 17, 2611–2614
SolventTolueneSynlett 2005, No. 17, 2611–2614
Temperature30°CSynlett 2005, No. 17, 2611–2614
Reaction Time24 hoursSynlett 2005, No. 17, 2611–2614
YieldVery low (favors dilactone formation)Synlett 2005, No. 17, 2611–2614

Chemical Synthesis Pathways

Chemical synthesis provides an alternative route to this compound, often employing acid catalysts to facilitate the esterification reaction.

Acid-Catalyzed Esterification

The reaction between succinic anhydride and 1,4-butanediol can be effectively catalyzed by a strong acid, such as p-toluenesulfonic acid (p-TSA).

The acid catalyst protonates the anhydride, increasing its electrophilicity and promoting nucleophilic attack by the hydroxyl group of 1,4-butanediol.

Chemical_Synthesis succinic_anhydride Succinic Anhydride intermediate (4-Hydroxybutyl) hydrogen succinate succinic_anhydride->intermediate butanediol 1,4-Butanediol butanediol->intermediate catalyst p-Toluenesulfonic acid (p-TSA) catalyst->intermediate

Figure 2: Acid-catalyzed synthesis of this compound.

A representative procedure for the acid-catalyzed synthesis is as follows:

A mixture of succinic anhydride (1 equivalent) and 1,4-butanediol (1 equivalent) is dissolved in a suitable solvent such as toluene. A catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%) is added to the solution. The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by column chromatography on silica gel.

Continuous Extraction Method for Monoesterification

A high-yield synthesis of monoesters from symmetrical diols can be achieved by performing the reaction in an aqueous solution and continuously extracting the product into a nonpolar solvent.[1]

Workflow cluster_reaction Aqueous Reaction Phase cluster_extraction Continuous Extraction Phase cluster_purification Purification diol 1,4-Butanediol reaction Monoesterification diol->reaction acid Monocarboxylic Acid (e.g., Acetic Acid) acid->reaction catalyst Strong Acid Catalyst (e.g., H₂SO₄) catalyst->reaction water Water water->reaction extraction Continuous Liquid-Liquid Extraction reaction->extraction solvent Nonpolar Solvent (e.g., Hexane) solvent->extraction product_in_solvent (4-Hydroxybutyl) hydrogen succinate in Solvent extraction->product_in_solvent purification_steps Solvent Removal & Optional Purification product_in_solvent->purification_steps final_product Pure (4-Hydroxybutyl) hydrogen succinate purification_steps->final_product

Figure 3: Workflow for continuous extraction monoesterification.

A solution of 1,4-butanediol (e.g., 13.7 mmoles) in a mixture of glacial acetic acid (e.g., 25 ml) and water (e.g., 200 ml) containing a strong acid catalyst like concentrated sulfuric acid (e.g., 4 ml) is prepared.[1] This aqueous mixture is then continuously extracted with a nonpolar solvent, such as hexane, for an extended period (e.g., 40 hours).[1] The nonpolar solvent continuously removes the monoester from the aqueous phase as it is formed, thus preventing the formation of the diester. After the extraction is complete, the organic layer is separated, dried over an anhydrous salt (e.g., potassium carbonate), and the solvent is removed under reduced pressure to afford the monoester product.[1]

Quantitative Data for Chemical Synthesis
ParameterAcid-Catalyzed (Typical)Continuous ExtractionReference
ReactantsSuccinic Anhydride, 1,4-Butanediol1,4-Butanediol, Acetic Acid[1]
Catalystp-Toluenesulfonic acidSulfuric acid[1]
SolventTolueneWater / Hexane[1]
TemperatureRefluxRoom Temperature[1]
YieldGood to High>90% (for monoesters in general)[1]
PurityVariable, requires purification>94% (for a similar monoester)[1]

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the protons of the butyl chain, the succinyl moiety, and the hydroxyl and carboxylic acid groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the ester and carboxylic acid, and the C-O stretch of the ester.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described methods for their specific applications.

References

(4-Hydroxybutyl) hydrogen succinate CAS number and identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (4-Hydroxybutyl) hydrogen succinate

This technical guide provides a comprehensive overview of this compound, focusing on its identification, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in this compound's synthesis, analysis, and applications.

Compound Identification

This compound is a key intermediate in the synthesis of various organic compounds and serves as a monomer in the production of the biodegradable polyester, poly(butylene succinate) (PBS).[1] It is also a product of the enzymatic degradation of PBS.[2]

Table 1: Identifiers for this compound

Identifier Value
CAS Number 56149-52-1[3][4][5][6]
IUPAC Name 4-(4-hydroxybutoxy)-4-oxobutanoic acid[1][6]
Molecular Formula C₈H₁₄O₅[3][4][5][6]
Synonyms Butanedioic acid, mono(4-hydroxybutyl) ester; 4-(4-Hydroxybutoxy)-4-oxobutanoic acid[4]
EC Number 260-022-3[3][6]
DSSTox Substance ID DTXSID40204686[3][6]
InChI Key KCROXMKUVBDUMP-UHFFFAOYSA-N[4][6]

| Canonical SMILES | C(CCOC(=O)CCC(=O)O)CO[3][6] |

Physicochemical Properties

The chemical and physical properties of this compound are summarized below. This data is essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data for this compound

Property Value
Molecular Weight 190.19 g/mol [3][5][6]
Boiling Point 373.6°C at 760 mmHg[1][3]
Flash Point 150.6°C[1][3]
Density 1.217 g/cm³[1][3]
pKa 4.43 ± 0.17 (Predicted)[3]
LogP -0.0649 to -0.4[3][4][6]
Hydrogen Bond Donor Count 2[3][6]
Hydrogen Bond Acceptor Count 5[3][6]
Rotatable Bond Count 8[3][6]
Exact Mass 190.08412354[3][6]

| Polar Surface Area | 83.83 Ų[3][6] |

Logical and Experimental Workflows

The following diagrams illustrate the role of this compound as a chemical intermediate and a workflow for its analysis.

cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway SA Succinic Acid HBS (4-Hydroxybutyl) hydrogen succinate SA->HBS BD 1,4-Butanediol BD->HBS PBS Poly(butylene succinate) (PBS) HBS->PBS Polycondensation PBS_D PBS Polymer HBS_D (4-Hydroxybutyl) hydrogen succinate PBS_D->HBS_D Enzymatic Hydrolysis (e.g., Lipase)

Caption: Synthesis and Degradation Relationship of this compound.

cluster_hplc HPLC System arrow arrow start Start: Sample Containing This compound prep Sample Preparation (e.g., Dissolution in Mobile Phase) start->prep injection Inject Sample into HPLC System prep->injection separation Chromatographic Separation injection->separation column Column: Newcrom R1 (Reverse Phase) mobile_phase Mobile Phase: Acetonitrile, Water, Acid detection UV or MS Detection separation->detection data Data Acquisition (Chromatogram) detection->data analysis Peak Integration & Quantification data->analysis end End: Concentration Determined analysis->end

Caption: Experimental Workflow for HPLC Analysis.

Experimental Protocols

Synthesis via Direct Esterification

This compound is the initial product of the esterification reaction between succinic acid and 1,4-butanediol, which then proceeds to form the polymer PBS. The protocol to synthesize the monomeric/oligomeric species is as follows, adapted from PBS synthesis methods.[7]

  • Materials: Succinic acid, 1,4-butanediol (in molar excess, e.g., 1.2:1 ratio to acid), esterification catalyst (e.g., tetrabutyl titanate, optional for monomer synthesis), thermal stabilizer (e.g., triphenyl phosphite).

  • Apparatus: A four-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a water separator/condenser.

  • Procedure:

    • Charge the reactor with 1.0 mole of succinic acid and 1.2 moles of 1,4-butanediol.

    • Purge the system with dry nitrogen to create an inert atmosphere.

    • Heat the mixture to approximately 165°C while stirring. This initiates the esterification reaction, where the carboxylic acid group of succinic acid reacts with a hydroxyl group of 1,4-butanediol.

    • Water is generated as a byproduct and should be continuously removed via the water separator to drive the reaction forward.

    • The reaction is monitored by measuring the amount of water collected or by analyzing aliquots for the acid number.

    • To obtain this compound as the primary product, the reaction should be stopped after the initial esterification phase, before significant polycondensation occurs at higher temperatures and vacuum. The resulting product will be a mixture containing the desired compound, unreacted starting materials, and some diester. Purification can be achieved through techniques like column chromatography.

Analysis by Reverse-Phase HPLC

An analytical method for the separation and quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) has been described.[4][8]

  • Objective: To separate and quantify this compound in a sample mixture.

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Newcrom R1 column (a reverse-phase column with low silanol activity).[8]

  • Mobile Phase:

    • A mixture of acetonitrile (MeCN), water, and an acid.[4][8]

    • For UV detection, phosphoric acid can be used.[4][8]

    • For Mass-Spec (MS) compatible applications, phosphoric acid must be replaced with a volatile acid like formic acid.[4][8]

  • Method Parameters (Typical):

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the Newcrom R1 column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of this compound at known concentrations and the sample for analysis by dissolving them in the mobile phase.

    • Inject a fixed volume (e.g., 10-20 µL) of the sample onto the column.

    • Run the analysis using an isocratic or gradient elution profile.

    • Detect the compound as it elutes from the column using the selected detector.

    • Identify the peak for this compound by comparing its retention time to that of a certified reference standard.

    • Quantify the amount of the compound by integrating the peak area and comparing it against a calibration curve generated from the standard solutions.

  • Scalability: This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4][8]

References

In-Depth Spectroscopic Analysis of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of (4-Hydroxybutyl) hydrogen succinate, a molecule of interest in various chemical and pharmaceutical research domains. This document outlines the expected spectroscopic characteristics based on its structure and provides detailed experimental protocols for acquiring and interpreting the corresponding data.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₁₄O₅) is an ester derived from succinic acid and 1,4-butanediol. Its structure, featuring both a carboxylic acid and a primary alcohol functional group, gives rise to distinct spectroscopic signatures. The molecular weight of this compound is 190.19 g/mol , and its monoisotopic mass is 190.08412354 Da. A thorough analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) is essential for its unambiguous identification and characterization.

Spectroscopic Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-H (Alcohol)Stretching
3300-2500 (broad)O-H (Carboxylic Acid)Stretching
2950-2850C-H (Alkyl)Stretching
~1735C=O (Ester)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1250-1050C-OStretching
Table 2: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.1Triplet2H-O-CH₂ -CH₂-
~3.6Triplet2H-CH₂ -OH
~2.6Multiplet4H-CO-CH₂ -CH₂ -COOH
~1.7Multiplet4H-CH₂-CH₂ -CH₂ -CH₂-
~10-12Singlet (broad)1H-COOH
Table 3: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Carbon TypeAssignment
~178CarbonylC OOH
~172Carbonyl-O-C O-
~64Aliphatic-O-C H₂-
~62Aliphatic-C H₂-OH
~31Aliphatic-CO-C H₂-
~29Aliphatic-CO-CH₂-C H₂-
~25Aliphatic-CH₂-C H₂-CH₂-OH
~24Aliphatic-O-CH₂-C H₂-
Table 4: Mass Spectrometry Data
m/zInterpretation
191.0917[M+H]⁺ (Monoisotopic Mass: 190.0841)
173.0811[M-H₂O+H]⁺
117.0344[Succinic Anhydride + H]⁺
101.0239[Succinic Acid + H]⁺
73.0603[Butanediol Fragment]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the ATR crystal, ensuring good contact.

    • Acquire the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-220 ppm

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C experiments.

    • Process the FID using Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

    • Mass Range: 50-500 m/z

  • Procedure:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in full scan mode.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain fragmentation patterns.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Structural Elucidation (¹H & ¹³C) NMR->NMR_Data MS_Data Molecular Weight and Formula Confirmation MS->MS_Data Conclusion Complete Structural Characterization FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

Navigating the Formulation Frontier: A Technical Guide to the Solubility and Miscibility of (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxybutyl) hydrogen succinate, a versatile monoester of succinic acid and 1,4-butanediol, holds significant promise in various applications, including as a building block for biodegradable polymers and a potential component in pharmaceutical formulations. A thorough understanding of its solubility and miscibility in common solvents is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the methodologies for determining these critical physicochemical properties. In the absence of publicly available quantitative data for this compound, this document focuses on equipping researchers with detailed experimental protocols and theoretical frameworks to systematically evaluate its solubility and miscibility.

Introduction

The solubility and miscibility of an active pharmaceutical ingredient (API) or a key excipient like this compound are fundamental parameters that influence a wide array of processes in drug development, including synthesis, purification, formulation, and bioavailability. The presence of both a hydroxyl and a carboxylic acid group in its structure suggests a molecule with the potential for complex solvent interactions. This guide outlines standardized experimental procedures for quantitatively assessing its solubility and qualitatively determining its miscibility in a range of common laboratory solvents. Furthermore, it introduces a theoretical approach using Hansen Solubility Parameters (HSP) to predict and rationalize solvent selection.

Quantitative Solubility Determination

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Method
Water25Data to be determinedShake-Flask
Ethanol25Data to be determinedShake-Flask
Methanol25Data to be determinedShake-Flask
Acetone25Data to be determinedShake-Flask
Ethyl Acetate25Data to be determinedShake-Flask
Dichloromethane25Data to be determinedShake-Flask
Toluene25Data to be determinedShake-Flask
Add other solvents as needed

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)

3.2. Procedure

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, which should be determined by preliminary experiments where the concentration of the solute in the supernatant is measured at different time points until it becomes constant.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. The filtration step should be performed quickly to avoid temperature fluctuations that could affect solubility.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.

    • Gravimetric Analysis: A known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solute can be determined.

    • Chromatographic/Spectroscopic Analysis: The concentration can be determined by comparing the analytical response (e.g., peak area in HPLC) to a calibration curve prepared with known standards.

  • Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Settle and withdraw supernatant C->D E Filter supernatant D->E F Quantify solute concentration E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Miscibility Determination

Miscibility is the property of liquids to mix in all proportions, forming a homogeneous solution. The following provides a straightforward protocol for determining the miscibility of this compound (assuming it is a liquid at the test temperature or can be melted without degradation) with common solvents.

4.1. Experimental Protocol: Visual Miscibility Assessment

  • Materials: this compound (liquid), selected solvents, glass test tubes or vials.

  • Procedure: a. In a clear glass test tube, add equal volumes of this compound and the test solvent (e.g., 1 mL of each). b. Stopper the test tube and shake vigorously for 30-60 seconds. c. Allow the mixture to stand and observe for the formation of a single, clear phase or the presence of two distinct layers. d. If a single phase is observed, the two are miscible. If two layers form, they are immiscible. If the solution is cloudy or forms an emulsion, they are partially miscible. e. Repeat the experiment with varying ratios (e.g., 1:9 and 9:1) of the compound to the solvent to confirm miscibility across all proportions.

G Start Mix equal volumes of This compound and solvent Decision Single clear phase? Start->Decision Miscible Miscible Decision->Miscible Yes Immiscible Immiscible / Partially Miscible Decision->Immiscible No

Caption: Logical Flow for Visual Miscibility Assessment.

Theoretical Prediction: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a theoretical framework for predicting the solubility and miscibility of a solute in various solvents based on the principle of "like dissolves like." HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

5.1. Predictive Workflow using HSP

  • Obtain Solute HSP: Determine the Hansen Solubility Parameters for this compound. This can be done through group contribution methods or using specialized software.

  • Compile Solvent HSP: Gather the known HSP values for a range of common solvents from literature or databases.

  • Calculate HSP Distance (Ra): For each solvent, calculate the distance to the solute in Hansen space.

  • Predict Solubility: Solvents with a smaller Ra are predicted to be better solvents. This can be used to prioritize solvents for experimental testing.

G A Determine HSP (δD, δP, δH) for This compound C Calculate HSP distance (Ra) for each solvent A->C B Compile HSP for a range of solvents B->C D Is Ra within interaction radius? C->D E High Probability of Solubility D->E Yes F Low Probability of Solubility D->F No

An In-depth Technical Guide on the Thermal Properties and Stability of (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermal properties and stability of (4-Hydroxybutyl) hydrogen succinate. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Introduction

This compound, with the CAS number 56149-52-1, is an organic chemical compound that serves as a crucial monomer in the synthesis of biodegradable polyesters, most notably poly(butylene succinate) (PBS).[1] Understanding its thermal properties and stability is paramount for controlling polymerization processes, predicting the performance and degradation of the resulting polymers, and assessing its suitability in various applications, including drug delivery systems. This document summarizes the key physicochemical properties, thermal behavior, and the experimental protocols used for their determination.

Physicochemical and Thermal Properties

The fundamental physicochemical and thermal properties of this compound are summarized in Table 1. These values are critical for handling, processing, and modeling the behavior of the compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₄O₅ [2][3]
Molecular Weight 190.19 g/mol [1][3]
IUPAC Name 4-(4-hydroxybutoxy)-4-oxobutanoic acid [3]
Boiling Point 373.6°C at 760 mmHg [1][2]
Flash Point 150.6°C [1][2]
Density 1.217 g/cm³ [1][2]
Vapor Pressure 4.16E-07 mmHg at 25°C [2]

| pKa (Predicted) | 4.43 ± 0.17 |[2] |

Thermal Stability and Decomposition

While data on the specific decomposition of the monomer is limited, extensive research on its polymer, poly(butylene succinate) (PBS) and other poly(alkylene succinate)s, provides significant insight into the thermal stability of the succinate ester linkage.

Thermogravimetric analysis (TGA) of poly(alkylene succinate)s reveals high thermal stability.[4] These polymers typically undergo a single-step decomposition process at elevated temperatures. The maximum decomposition rates are observed at temperatures between 420°C and 430°C.[4][5] Studies on related succinate hybrids show they are thermally stable up to approximately 191-208°C, after which multi-step decomposition begins.[6]

The primary decomposition mechanism for these polyesters is reported to be β-hydrogen bond scission, with a smaller contribution from homolytic scission.[4] Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) analysis of the evolved gases during thermal degradation primarily identifies products consistent with this pathway.[4] Under oxidizing conditions, the final decomposition stage above 460°C involves the combustion of intermediate products, releasing inorganic gases such as CO₂, CO, and H₂O.[6]

Table 2: Thermal Decomposition Characteristics of Poly(alkylene succinate)s

Parameter Description Value Range Source
Decomposition Onset (T₅%) Temperature at 5% mass loss. Stable up to ~200°C for related hybrids. [6]
Maximum Decomposition Temp. Temperature of the fastest decomposition rate. 420 - 430 °C [4][5]
Primary Mechanism Main chemical process of degradation. β-Hydrogen Bond Scission [4]

| Pyrolysis Temperature | Temperature used for Py-GC/MS studies. | 450 °C |[4] |

Experimental Protocols

The characterization of thermal properties relies on standardized analytical techniques. The methodologies detailed below are representative of the protocols used in the cited literature.

DSC is employed to determine melting points and glass transition temperatures of materials.[7]

  • Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Apparatus: DSC 4000 (Perkin Elmer) or similar.[7]

  • Sample Preparation: 5–10 mg of the sample is weighed and hermetically sealed in an aluminum pan.[7]

  • Analysis Conditions:

    • Temperature Program: Samples are heated from 25°C to 200°C.[7] A heat-cool-heat cycle is often used to remove the thermal history of polymeric samples.[7]

    • Heating Rate: A standard rate of 10°C/min is applied.[7][8]

    • Purge Gas: Nitrogen is used as a purge gas with a flow rate of 20 mL/min to maintain an inert atmosphere.[7]

  • Data Analysis: The resulting thermogram is analyzed to identify endothermic peaks (melting) and step changes in the baseline (glass transition).

TGA is used to evaluate the thermal stability and decomposition profile of a material.

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: Simultaneous thermogravimetry (TG) analyzer coupled with evolved gas analysis (FTIR/QMS).[6]

  • Sample Preparation: Approximately 10 mg of the sample is placed in an open Al₂O₃ crucible.[6]

  • Analysis Conditions:

    • Temperature Program: The sample is heated from 40°C to 750°C.[6]

    • Heating Rate: A linear heating rate of 10 K/min is applied.[6]

    • Atmosphere: The analysis is conducted under both inert (Helium, 40 mL/min) and oxidizing (Synthetic Air, 100 mL/min) conditions to simulate different environments.[6]

  • Data Analysis: The TGA curve plots the percentage of remaining mass against temperature. The first derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition.[5]

Visualizations

To better illustrate the processes involved in characterizing this compound and its related polymers, the following diagrams are provided.

G cluster_0 Thermal Analysis Workflow sample Sample Preparation (5-10 mg) dsc Differential Scanning Calorimetry (DSC) sample->dsc tga Thermogravimetric Analysis (TGA) sample->tga dsc_analysis Analyze Thermogram (Melting Point, Tg) dsc->dsc_analysis tga_analysis Analyze TGA/DTG Curves (Decomposition Temp.) tga->tga_analysis G cluster_1 Decomposition Pathway of Succinate Polyesters polymer Poly(alkylene succinate) heat High Temperature (> 420°C) scission β-Hydrogen Bond Scission heat->scission Initiates products Volatile Degradation Products scission->products Yields

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Polymerization of (4-Hydroxybutyl) hydrogen succinate to Poly(butylene succinate)

This technical guide provides a comprehensive overview of the primary mechanisms for the polymerization of this compound to yield poly(butylene succinate) (PBS), a biodegradable polyester of significant interest for biomedical and pharmaceutical applications. The synthesis of PBS is predominantly achieved through the reaction of succinic acid (or its ester derivatives) and 1,4-butanediol. The monomer, this compound, represents the initial esterification product of these two reactants, which subsequently undergoes polymerization. This guide details the core polymerization methodologies, including direct polycondensation, transesterification, and ring-opening polymerization (ROP), with a focus on their reaction mechanisms, experimental protocols, and the influence of various parameters on the final polymer properties.

Direct Polycondensation

Direct polycondensation is the most common industrial method for synthesizing PBS. It is a two-stage process involving the direct esterification of succinic acid and 1,4-butanediol to form low-molecular-weight prepolymers or oligomers, followed by a polycondensation step under high vacuum and elevated temperatures to increase the molecular weight.[1][2] The initial esterification reaction forms this compound as an intermediate, which then reacts further.

Mechanism of Direct Polycondensation

The first stage is the esterification of succinic acid and 1,4-butanediol, typically with a slight excess of the diol, at temperatures around 140-190°C. This reaction proceeds with the elimination of water to form ester linkages and produces a mixture of oligomers with hydroxyl end-groups.[2][3][4]

The second stage, polycondensation, is carried out at higher temperatures (210-240°C) and under a high vacuum.[2][5] The vacuum is crucial for removing the 1,4-butanediol and water byproducts, which drives the equilibrium towards the formation of high-molecular-weight polymer chains.[6] Metal-based catalysts, such as those based on titanium, tin, or germanium, are often employed to accelerate the reaction rate.[6][7]

Polycondensation_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst process process SA Succinic Acid Esterification Esterification (140-190°C) SA->Esterification BDO 1,4-Butanediol BDO->Esterification Monomer (4-Hydroxybutyl) hydrogen succinate Oligomer PBS Oligomer (Low Mw) Monomer->Oligomer Polymerization Polycondensation Polycondensation (210-240°C, Vacuum) Oligomer->Polycondensation PBS High Mw PBS Ti_cat Titanium Catalyst Ti_cat->Polycondensation Catalysis Esterification->Monomer - H₂O Polycondensation->PBS - Byproducts H2O H₂O Byproducts H₂O, BDO Transesterification_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst process process DMS Dimethyl Succinate Transesterification Transesterification (150-190°C) DMS->Transesterification BDO 1,4-Butanediol BDO->Transesterification Monomer Bis(4-hydroxybutyl) succinate Oligomer PBS Oligomer Monomer->Oligomer Polycondensation Polycondensation (~230°C, Vacuum) Oligomer->Polycondensation PBS High Mw PBS Cat Catalyst (e.g., Ti(OBu)₄) Cat->Transesterification Cat->Polycondensation Transesterification->Monomer - Methanol Polycondensation->PBS - BDO MeOH Methanol BDO_byproduct BDO ROP_Mechanism reactant reactant product product catalyst catalyst process process intermediate intermediate OPBS PBS Oligomers Depolymerization Catalytic Depolymerization (Reduced Pressure) OPBS->Depolymerization BSL Butylene Succinate Lactones (Cyclic) Depolymerization->BSL ROP Ring-Opening Polymerization (115°C) BSL->ROP Active_Center Active Polymer Chain ROP->Active_Center Initiation Sn_Oct Sn(Oct)₂ Catalyst Sn_Oct->ROP Initiator Initiator (e.g., Alcohol) Initiator->ROP Active_Center->Active_Center PBS High Mw PBS Active_Center->PBS Termination Enzymatic_Polymerization reactant reactant product product catalyst catalyst process process intermediate intermediate DES Diethyl Succinate Step1 Prepolymerization (e.g., 40°C, 24h) DES->Step1 BDO 1,4-Butanediol BDO->Step1 CALB Lipase (e.g., CALB) CALB->Step1 Step2 Post-polymerization (e.g., 90°C, 2h, vacuum) CALB->Step2 Oligomer PBS Oligomer Step1->Oligomer - Ethanol PBS PBS Polymer Step2->PBS - BDO Oligomer->Step2

References

The Discovery and Synthesis of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

(4-Hydroxybutyl) hydrogen succinate , a key intermediate in the production of biodegradable polymers, has garnered significant attention in materials science. This technical guide provides a comprehensive literature review on its discovery, synthesis, and characterization, tailored for researchers, scientists, and drug development professionals. While not a direct therapeutic agent, its role in the synthesis of biocompatible materials makes it a compound of interest.

Introduction and Discovery

This compound, also known as succinic acid mono-(4-hydroxybutyl) ester, is not a compound with a singular, celebrated "discovery" in the traditional sense. Its existence is a fundamental consequence of the principles of esterification. The true significance of this molecule emerged with the development of the biodegradable polyester, poly(butylene succinate) (PBS) . The synthesis of PBS from succinic acid and 1,4-butanediol proceeds through the initial formation of this compound as the primary monoester intermediate. Therefore, the "discovery" of this compound is intrinsically linked to the pioneering work on PBS synthesis. Early research and patents focused on the production of the final polymer, with the monoester being a transient, yet crucial, species in the polymerization process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
IUPAC Name 4-(4-hydroxybutoxy)-4-oxobutanoic acid
CAS Number 56149-52-1
Boiling Point 373.6 °C at 760 mmHg
Flash Point 150.6 °C
Density 1.217 g/cm³
XLogP3 -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 8

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of succinic acid with 1,4-butanediol. This reaction forms the basis for the production of PBS oligomers and polymers.

General Experimental Protocol: Melt Polycondensation (Esterification Stage)

This protocol is adapted from the initial stage of PBS oligomer synthesis as described by Labruyère et al. (2015).

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO)

  • Titanium(IV) tetraisopropoxide (catalyst)

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

  • Heating mantle with temperature control.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: The reactor is charged with succinic acid and a slight excess of 1,4-butanediol (e.g., a molar ratio of SA:BDO of 1:1.1 to 1:1.2). The excess diol helps to ensure the formation of hydroxyl-terminated oligomers.

  • Catalyst Addition: The catalyst, titanium(IV) tetraisopropoxide, is added to the reaction mixture. The typical catalyst concentration is in the range of 0.05-0.1 mol% relative to the succinic acid.

  • Inert Atmosphere: The reactor is purged with nitrogen or argon gas to remove oxygen and prevent oxidative side reactions.

  • Esterification: The reaction mixture is heated to a temperature between 160°C and 190°C with constant stirring. The esterification reaction commences, producing this compound and water as a byproduct.

  • Water Removal: The water produced during the reaction is continuously removed by distillation through the condenser to drive the equilibrium towards the formation of the ester.

  • Monitoring the Reaction: The reaction progress can be monitored by measuring the amount of water collected or by analyzing aliquots of the reaction mixture for the acid value. The reaction is typically considered complete when the theoretical amount of water has been collected.

Logical Flow of the Synthesis Process

Synthesis_Workflow Reactants Succinic Acid + 1,4-Butanediol Reactor Jacketed Glass Reactor Reactants->Reactor Catalyst Titanium(IV) Tetraisopropoxide Catalyst->Reactor Esterification Esterification (160-190°C, Inert Atmosphere) Reactor->Esterification Heating & Stirring Product (4-Hydroxybutyl) Hydrogen Succinate Esterification->Product Byproduct Water (distilled off) Esterification->Byproduct

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Table 2: Spectroscopic Data for this compound

TechniqueKey Observables
¹H NMR Signals corresponding to the methylene protons of the butanediol and succinic acid moieties, and the hydroxyl and carboxylic acid protons.
¹³C NMR Resonances for the carbonyl carbons of the ester and carboxylic acid groups, and the methylene carbons.
FTIR Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the ester and carboxylic acid, and C-O stretching vibrations.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns.

Role in Poly(butylene succinate) (PBS) Synthesis

This compound is the foundational building block in the two-step synthesis of PBS. The process involves an initial esterification followed by polycondensation.

PBS Synthesis Pathway

PBS_Synthesis_Pathway SA Succinic Acid Monoester (4-Hydroxybutyl) Hydrogen Succinate SA->Monoester Esterification BDO 1,4-Butanediol BDO->Monoester Oligomers PBS Oligomers Monoester->Oligomers Polycondensation (self-condensation & reaction with BDO) PBS High Molecular Weight PBS Oligomers->PBS Further Polycondensation (High Temp & Vacuum)

Caption: Signaling pathway for the synthesis of Poly(butylene succinate) (PBS).

The initial esterification of succinic acid and 1,4-butanediol yields this compound. In the subsequent polycondensation step, which is typically carried out at a higher temperature and under vacuum, these monoester molecules react with each other and with any remaining 1,4-butanediol to form longer polyester chains, eventually leading to high molecular weight PBS.

Conclusion

While the "discovery" of this compound is not marked by a singular event, its importance as a critical intermediate in the synthesis of the biodegradable polymer PBS is well-established. The synthesis via direct esterification of succinic acid and 1,4-butanediol is a robust and well-understood process. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and its central role in the production of PBS, offering a valuable resource for professionals in materials science and polymer chemistry. Further research providing detailed spectroscopic analysis of the isolated monoester would be a valuable addition to the scientific literature.

Safety, handling, and disposal of (4-Hydroxybutyl) hydrogen succinate in a lab setting

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the safety, handling, and disposal of (4-Hydroxybutyl) hydrogen succinate is currently limited by the lack of a publicly available Safety Data Sheet (SDS). While general information can be inferred from similar chemical structures, a specific SDS is crucial for providing accurate and reliable safety, handling, and disposal protocols. This guide synthesizes the available data and provides general guidance based on standard laboratory practices for similar compounds.

Chemical and Physical Properties

This compound is a monoester of succinic acid and 1,4-butanediol. Its properties are summarized in the table below, based on data from chemical suppliers and databases.[1][2]

PropertyValueSource
Molecular Formula C₈H₁₄O₅LookChem[1], PubChem[2]
Molecular Weight 190.19 g/mol LookChem[1], PubChem[2]
CAS Number 56149-52-1LookChem[1], PubChem[2]
Appearance No data available-
Boiling Point 373.6 °C at 760 mmHgLookChem[1]
Flash Point 150.6 °CLookChem[1]
Density 1.217 g/cm³LookChem[1]
Vapor Pressure 4.16E-07 mmHg at 25°CLookChem[1]
LogP -0.4LookChem[1], PubChem[2]
Hydrogen Bond Donor Count 2LookChem[1], PubChem[2]
Hydrogen Bond Acceptor Count 5LookChem[1], PubChem[2]

Safety and Hazard Information

General Potential Hazards (Inferred):

  • Eye Irritation: Succinic acid is known to cause serious eye damage.[3] Therefore, this compound may be a severe eye irritant.

  • Skin Irritation: Similar compounds can cause skin irritation.[4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Precautionary Measures:

Given the potential hazards, the following precautionary statements, derived from safety data sheets of similar chemicals, should be followed:

Precautionary CodeDescription
P264Wash skin thoroughly after handling.[4]
P280Wear protective gloves/ eye protection/ face protection.[4][5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P310Immediately call a POISON CENTER/doctor.[4]
P501Dispose of contents/ container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are essential to ensure laboratory safety. The following guidelines are based on general best practices for handling laboratory chemicals.[6][7][8][9]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of potential vapors.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • Store away from heat, sparks, and open flames.

  • Containers should be clearly labeled with the chemical name and any known hazards.

Disposal

The disposal of this compound should be carried out in accordance with local, state, and federal regulations. As a general guideline:

  • Collect waste in a designated, labeled, and sealed container.

  • Do not dispose of the chemical down the drain or in the general trash.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.

  • If the material is spilled, it should be contained, absorbed with an inert material, and placed in a suitable container for disposal.[4]

Experimental Protocols

A specific, detailed experimental protocol for a reaction using this compound as a primary reactant is not available in the public domain. However, it is known to be used as a monomer in the synthesis of polyesters like poly(butylene succinate) (PBS). A general workflow for such a polymerization reaction is provided below.

General Polymerization Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge reactor with This compound and catalyst B Purge with inert gas (e.g., Nitrogen) A->B C Heat to reaction temperature under inert atmosphere B->C D Maintain temperature and monitor reaction (e.g., by viscosity or spectroscopy) C->D E Cool down the reactor D->E F Dissolve polymer in a suitable solvent E->F G Precipitate polymer in a non-solvent F->G H Filter and dry the polymer product G->H

Caption: General workflow for the polymerization of this compound.

Disclaimer: This guide is intended for informational purposes only and is based on the limited data available. It is not a substitute for a formal Safety Data Sheet. Researchers, scientists, and drug development professionals should exercise caution and consult with their institution's Environmental Health and Safety department for specific guidance on handling and disposing of this chemical.

References

Physical and chemical characteristics of (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Characteristics of (4-Hydroxybutyl) hydrogen succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a mono-ester of succinic acid and 1,4-butanediol, serves as a key chemical intermediate with growing interest in polymer chemistry and potential biomedical applications. It is a primary building block in the synthesis of the biodegradable polymer poly(butylene succinate) (PBS) and its derivatives.[1] Furthermore, analogous succinate mono-esters have demonstrated notable biological activity, suggesting potential therapeutic applications for this class of molecules.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of the potential biological significance of succinate esters in metabolic pathways.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties
PropertyValueSource(s)
IUPAC Name 4-(4-hydroxybutoxy)-4-oxobutanoic acid[1][4]
Synonyms Butanedioic acid, mono(4-hydroxybutyl) ester[5]
CAS Number 56149-52-1[1][4]
Molecular Formula C₈H₁₄O₅[2][4]
Molecular Weight 190.19 g/mol [1][4]
Density 1.217 g/cm³[1][2]
Boiling Point 373.6°C at 760 mmHg[1][2]
Flash Point 150.6°C[1][2]
Vapor Pressure 4.16 x 10⁻⁷ mmHg at 25°C[2]
Table 2: Chemical and Computational Properties
PropertyValueSource(s)
pKa (Predicted) 4.43 ± 0.17[2]
XLogP3 -0.4[2][4]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 8[2]
Topological Polar Surface Area 83.8 Ų[4]
Complexity 166[2][4]
Exact Mass 190.08412354 Da[2][4]
Table 3: Solubility Profile (Qualitative)
SolventExpected SolubilityRationale
Water SolubleThe presence of a carboxylic acid and a hydroxyl group allows for hydrogen bonding with water.
Methanol, Ethanol Very SolublePolar protic solvents that can engage in hydrogen bonding with the solute. A related compound, metoprolol succinate, shows high solubility in methanol.[6]
Acetone SolubleA polar aprotic solvent that can act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Very SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Ethyl Acetate Moderately SolubleLower polarity compared to alcohols and acetone, but should still provide some solubility.
Hexane, Toluene Sparingly Soluble to InsolubleNonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule.

Spectral Characteristics

Detailed spectral data is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene groups of the butyl chain and the succinate moiety. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most downfield shifted signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • O-H Stretch (Alcohol): A broad band around 3400 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Ester and Carboxylic Acid): Strong, sharp peaks in the region of 1735-1700 cm⁻¹. The two carbonyl groups may overlap or appear as a broadened peak.

  • C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the ring-opening of succinic anhydride with 1,4-butanediol.

Materials:

  • Succinic anhydride

  • 1,4-butanediol (use a molar excess, e.g., 1.5 to 2 equivalents)

  • Toluene (as solvent)

  • Pyridine (as catalyst, optional)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in toluene.

  • Add 1,4-butanediol (1.5 eq) to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the succinic anhydride is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with dichloromethane and wash with 1 M HCl to remove any remaining pyridine and unreacted 1,4-butanediol.

  • Perform a subsequent wash with saturated sodium bicarbonate solution to remove any unreacted succinic acid that may have formed from hydrolysis of the anhydride.

  • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Succinic Anhydride Succinic Anhydride Dissolve & Mix Dissolve & Mix Succinic Anhydride->Dissolve & Mix 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->Dissolve & Mix Toluene Toluene Toluene->Dissolve & Mix Pyridine (cat.) Pyridine (cat.) Pyridine (cat.)->Dissolve & Mix Heat to Reflux Heat to Reflux Dissolve & Mix->Heat to Reflux Monitor by TLC/HPLC Monitor by TLC/HPLC Heat to Reflux->Monitor by TLC/HPLC Progress Monitor by TLC/HPLC->Heat to Reflux Incomplete Cool to RT Cool to RT Monitor by TLC/HPLC->Cool to RT Complete Dilute with DCM Dilute with DCM Cool to RT->Dilute with DCM Wash with 1M HCl Wash with 1M HCl Dilute with DCM->Wash with 1M HCl Wash with NaHCO3 Wash with NaHCO3 Wash with 1M HCl->Wash with NaHCO3 Dry with MgSO4 Dry with MgSO4 Wash with NaHCO3->Dry with MgSO4 Concentrate Concentrate Dry with MgSO4->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography Final Product Final Product Column Chromatography->Final Product Pure

Caption: Workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a reverse-phase HPLC method suitable for the analysis of this compound.[3][5]

Instrumentation & Columns:

  • HPLC system with a UV detector

  • Column: Newcrom R1 or a similar reverse-phase C18 column

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1% Formic Acid (for Mass Spectrometry compatibility).[3][5]

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~210 nm (due to the carboxylic acid chromophore)

  • Column Temperature: Ambient or controlled at 25°C

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prepare Mobile Phase Prepare Mobile Phase Equilibrate Column Equilibrate Column Prepare Mobile Phase->Equilibrate Column Prepare Sample & Standards Prepare Sample & Standards Inject Sample Inject Sample Prepare Sample & Standards->Inject Sample Equilibrate Column->Inject Sample Run Gradient Run Gradient Inject Sample->Run Gradient UV Detection UV Detection Run Gradient->UV Detection Record Chromatogram Record Chromatogram UV Detection->Record Chromatogram Integrate Peak Integrate Peak Record Chromatogram->Integrate Peak Quantify Quantify Integrate Peak->Quantify

Caption: Analytical workflow for this compound via HPLC.

Biological Significance and Potential Applications

While direct studies on the biological signaling of this compound are limited, research on analogous molecules, such as the monoethyl ester of succinic acid (EMS), provides valuable insights. EMS has been identified as a potential insulinotropic agent for the treatment of non-insulin-dependent diabetes.[2][3] Its mechanism is believed to involve its metabolism within pancreatic islet cells, where it acts as a nutrient, thereby stimulating insulin release.[2]

This suggests that this compound, upon enzymatic hydrolysis to succinate and 1,4-butanediol, could potentially enter cellular metabolic pathways. Succinate is a well-known intermediate of the Krebs cycle. The released succinate could therefore influence cellular energy metabolism.

G Succinate Mono-ester (e.g., EMS) Succinate Mono-ester (e.g., EMS) Pancreatic Islet Cell Pancreatic Islet Cell Succinate Mono-ester (e.g., EMS)->Pancreatic Islet Cell Uptake Intracellular Metabolism Intracellular Metabolism Pancreatic Islet Cell->Intracellular Metabolism Acts as a nutrient Increased ATP/ADP Ratio Increased ATP/ADP Ratio Intracellular Metabolism->Increased ATP/ADP Ratio KATP Channel Closure KATP Channel Closure Increased ATP/ADP Ratio->KATP Channel Closure Membrane Depolarization Membrane Depolarization KATP Channel Closure->Membrane Depolarization Ca2+ Influx Ca2+ Influx Membrane Depolarization->Ca2+ Influx Insulin Secretion Insulin Secretion Ca2+ Influx->Insulin Secretion

Caption: Proposed insulinotropic action of succinate mono-esters in pancreatic cells.

Conclusion

This compound is a versatile chemical compound with established importance in materials science and emerging potential in the biomedical field. This guide has provided a detailed summary of its core physical and chemical characteristics, along with practical experimental protocols for its synthesis and analysis. The exploration of the biological activities of related succinate esters opens new avenues for research into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its metabolic fate, specific biological interactions, and to explore its applications in drug development and beyond.

References

Unraveling the Molecular Architecture: A Technical Guide to the Molecular Weight Distribution of Poly(butylene succinate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight distribution of poly(butylene succinate) (PBS), a biodegradable polyester with significant potential in various scientific and biomedical applications. As the precursor monomer, (4-Hydroxybutyl) hydrogen succinate polymerizes to form PBS, and understanding the resulting polymer's molecular weight distribution is critical for predicting its physical properties, degradation kinetics, and overall performance. This document offers a detailed exploration of the synthesis of PBS, the analytical techniques used to characterize its molecular weight, and the interpretation of the resulting data.

Synthesis of Poly(butylene succinate)

Poly(butylene succinate) is synthesized through the polycondensation of succinic acid and 1,4-butanediol. The reaction proceeds in two main stages: esterification and polycondensation. In the initial esterification step, the monomers react to form low molecular weight oligomers. Subsequently, under high temperature and vacuum, these oligomers undergo polycondensation to form high molecular weight PBS. The molecular weight of the final polymer can be controlled by adjusting reaction parameters such as temperature, time, and the monomer ratio.

A general workflow for the synthesis and subsequent characterization of PBS is illustrated in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization SA Succinic Acid Mix Monomer Mixing & Catalyst Addition SA->Mix BDO 1,4-Butanediol BDO->Mix Esterification Esterification (Formation of Oligomers) Mix->Esterification Polycondensation Polycondensation (High Molecular Weight PBS) Esterification->Polycondensation PBS Poly(butylene succinate) Polycondensation->PBS GPC Gel Permeation Chromatography (GPC) PBS->GPC MS Mass Spectrometry (MS) PBS->MS Data Molecular Weight Data (Mn, Mw, PDI) GPC->Data MS->Data

Caption: Workflow for the synthesis and molecular weight characterization of Poly(butylene succinate).

Molecular Weight Distribution Analysis

The molecular weight of a polymer is not a single value but rather a distribution of different chain lengths. This distribution is typically characterized by several parameters:

  • Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

  • Weight Average Molecular Weight (Mw): An average that takes into account the weight of each polymer chain. Larger chains contribute more to this average.

  • Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains have the same length), while higher values indicate a broader distribution.

Experimental Data

The following tables summarize the molecular weight characteristics of PBS synthesized under different conditions, as reported in various studies.

Table 1: Molecular Weight of Oligo(butylene succinate) (OBS) Synthesized from Bio-Based Monomers

SampleSynthesis Time (h)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
OBS-L01,2002,0501.71
OBS-M19,00016,1501.79
OBS-H218,50033,1471.79

Data sourced from a study on the synthesis and characterization of fully bio-based butylene succinate oligomers.

Table 2: Molecular Weight of High Molecular Weight PBS

SampleSynthesis MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Linear PBSCoupling Reaction65,000134,4002.07
Branched PBSBranching Reaction78,000213,3002.73

Data adapted from a study on the preparation and characterization of high molecular weight poly(butylene succinate).

Table 3: Effect of Degradation on the Molecular Weight of PBS Films

Degradation Time (days)Mn (x 10⁴ g/mol )Mw (x 10⁴ g/mol )PDI (Mw/Mn)
03.879.492.45
102.054.061.98

Data from a study on the microbial degradation of PBS films, demonstrating the decrease in molecular weight over time.

Experimental Protocols

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution.

Detailed Protocol for GPC Analysis of Poly(butylene succinate):

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry PBS sample.

    • Dissolve the sample in 10 mL of a suitable solvent, such as chloroform or tetrahydrofuran (THF), to create a concentration of 0.5-1.0 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved. This may take several hours.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • GPC System: A standard GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is typically used.

    • Columns: A set of Styragel columns (e.g., HR-1, HR-3, HR-4) is commonly employed for the separation of polyesters.

    • Mobile Phase: Chloroform or THF is used as the mobile phase at a flow rate of 1.0 mL/min.

    • Temperature: The column oven is maintained at a constant temperature, typically 35-40°C, to ensure reproducible results.

    • Injection Volume: A 100 µL injection volume is standard.

  • Calibration:

    • A calibration curve is generated using a series of narrow-polydispersity polystyrene standards with known molecular weights.

    • The logarithm of the molecular weight is plotted against the elution volume.

  • Data Analysis:

    • The elution profile of the PBS sample is recorded by the RI detector.

    • The molecular weight distribution parameters (Mn, Mw, and PDI) are calculated from the calibration curve using the GPC software.

A logical workflow for a typical GPC experiment is depicted below.

G cluster_gpc GPC Experimental Workflow SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection SamplePrep->Injection Separation Separation on GPC Columns (Size Exclusion) Injection->Separation Detection Detection (Refractive Index) Separation->Detection DataAnalysis Data Analysis (Mn, Mw, PDI Calculation) Detection->DataAnalysis Calibration Calibration with Standards Calibration->DataAnalysis

Caption: A generalized workflow for determining the molecular weight distribution of polymers using GPC.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the analysis of low molecular weight polymers and oligomers. It provides information on the absolute molecular weight of individual oligomeric species. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are common MS techniques used for polymer analysis.

Protocol for Mass Spectrometry Analysis of PBS Oligomers:

  • Sample Preparation:

    • Dissolve the PBS oligomer sample in a suitable solvent (e.g., THF or chloroform) at a concentration of approximately 1 mg/mL.

    • For MALDI-TOF MS, mix the sample solution with a matrix solution (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium trifluoroacetate).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Instrumentation:

    • A MALDI-TOF or ESI mass spectrometer is used.

    • The instrument is operated in positive ion mode.

  • Data Acquisition:

    • Mass spectra are acquired over a mass range appropriate for the expected oligomer distribution.

  • Data Analysis:

    • The resulting spectrum will show a series of peaks, each corresponding to a different oligomer with a specific number of repeating units.

    • The mass of each peak can be used to identify the structure and end-groups of the oligomers.

Conclusion

A thorough understanding of the molecular weight distribution of poly(butylene succinate) is fundamental for its application in research and development. The methodologies of Gel Permeation Chromatography and Mass Spectrometry provide robust means to characterize this critical property. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this promising biodegradable polymer. By carefully controlling the synthesis and accurately characterizing the molecular weight, the performance of PBS-based materials can be tailored to meet the demands of a wide range of applications.

The Enigmatic Biological Profile of (4-Hydroxybutyl) Hydrogen Succinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Hydroxybutyl) hydrogen succinate, a molecule of increasing interest, currently presents a landscape of potential rather than a map of proven biological activities. While direct, in-depth studies on its specific pharmacological effects remain limited, its pivotal role as a primary degradation product of the biodegradable polymer poly(butylene succinate) (PBS) and its structural analogy to the Krebs cycle intermediate and signaling molecule, succinate, provide a compelling basis for further investigation. This technical guide synthesizes the current, albeit sparse, understanding of this compound's potential biological relevance and outlines promising avenues for future research.

Chemical Identity and Link to a Biodegradable Polymer

This compound, with the chemical formula C8H14O5, is recognized primarily as a monomer in the synthesis of PBS[1]. More critically for its biological implications, it is the main product resulting from the enzymatic degradation of PBS[2]. As PBS is increasingly explored for biomedical applications such as implants and drug delivery systems, the biological effects of its degradation products are of paramount importance for assessing biocompatibility and long-term safety.

The Succinate Connection: A Gateway to Potential Biological Activity

The structural similarity of this compound to succinic acid is a crucial starting point for hypothesizing its biological activities. Succinate is not merely a metabolic intermediate but also a potent signaling molecule that exerts its effects through the G-protein coupled receptor, SUCNR1 (also known as GPR91)[3][4][5].

The SUCNR1 Signaling Pathway

Activation of SUCNR1 by succinate has been implicated in a variety of physiological and pathological processes, including inflammation, immune response modulation, and metabolic regulation[6][7][8]. The binding of succinate to SUCNR1 can trigger downstream signaling cascades, as depicted in the diagram below. Given the structural similarity, it is plausible that this compound could act as an agonist or antagonist at this receptor, thereby influencing these pathways. However, it must be stressed that this remains a hypothesis pending experimental validation.

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate_Analogue (4-Hydroxybutyl) hydrogen succinate (Hypothetical Ligand) SUCNR1 SUCNR1 (GPR91) Succinate_Analogue->SUCNR1 Binds to receptor G_protein Gαi/Gq SUCNR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK) Ca2->Downstream PKC->Downstream Research_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment cluster_synthesis Compound Availability Receptor_Binding SUCNR1 Binding Assays Cell_Signaling Second Messenger Assays (cAMP, Ca²⁺) Receptor_Binding->Cell_Signaling Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH assays) Anti_inflammatory Anti-inflammatory Assays (e.g., cytokine profiling in macrophages) Cytotoxicity->Anti_inflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ROS production) Cytotoxicity->Antioxidant Inflammation_Models Animal Models of Inflammation Anti_inflammatory->Inflammation_Models Biocompatibility Biocompatibility of PBS and its Degradation Products Antioxidant->Biocompatibility Pharmacokinetics Pharmacokinetic Studies Biocompatibility->Pharmacokinetics Inflammation_Models->Pharmacokinetics Synthesis Synthesis and Purification of This compound Synthesis->Receptor_Binding Synthesis->Cytotoxicity

References

Methodological & Application

Protocol for the synthesis of poly(butylene succinate) using (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the synthesis of poly(butylene succinate) (PBS), a biodegradable polyester with significant potential in biomedical and pharmaceutical applications, is provided. This document outlines a detailed protocol for the polymerization of PBS from (4-Hydroxybutyl) hydrogen succinate, an intermediate often formed during the traditional two-step polycondensation of succinic acid and 1,4-butanediol.

This protocol is intended for researchers in materials science and drug development, offering a comprehensive guide to the synthesis, characterization, and optimization of PBS for various applications.

Materials and Equipment

Materials:

  • This compound (Monomer)

  • Succinic Anhydride (for monomer synthesis, if required)

  • 1,4-Butanediol (BDO) (for monomer synthesis, if required)

  • Tetrabutyl titanate (TBT) or Titanium(IV) isopropoxide (TIP) (Catalyst)

  • Triphenyl phosphite (Thermal Stabilizer)

  • Chloroform (Solvent for purification)

  • Methanol (Non-solvent for precipitation)

  • Nitrogen gas (High purity, for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask or a glass reactor

  • Mechanical stirrer with a vacuum-tight seal

  • Heating mantle with a temperature controller

  • Distillation column and condenser

  • Water collection flask (e.g., Dean-Stark trap)

  • High-vacuum pump with a vacuum gauge

  • Nitrogen gas inlet

  • Standard laboratory glassware

  • Beakers, funnels, and filter paper

Experimental Protocol

The synthesis of high molecular weight PBS is typically performed via a two-stage melt polycondensation process.[1][2] The starting point for this protocol is the this compound monomer, which is the product of the first esterification stage.

Part A: Optional Synthesis of this compound

For researchers who need to prepare the monomer in-situ or as a separate step, it can be synthesized from succinic anhydride and 1,4-butanediol.

  • Reactor Setup: Assemble a three-neck flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • Charging Reactants: Charge the reactor with equimolar amounts of succinic anhydride and 1,4-butanediol.

  • Reaction: Heat the mixture to approximately 80-100°C with gentle stirring under a nitrogen atmosphere. The reaction is typically complete within 1-2 hours when the mixture becomes a clear, homogeneous liquid.

  • Product: The resulting product is this compound, which can be used directly for the polycondensation step without further purification.

Part B: Polycondensation of this compound to PBS

This stage focuses on increasing the molecular weight of the polymer under high temperature and vacuum.

  • Reactor Setup: In a clean and dry glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump, add the this compound monomer.

  • Catalyst Addition: Add the catalyst, such as tetrabutyl titanate (TBT), at a concentration of 0.1-0.5% by weight of the monomer.

  • Pre-Polymerization (Optional): Heat the reactor to 160-190°C under a slow stream of nitrogen gas with moderate stirring (100-120 rpm).[3] This step helps to form low molecular weight oligomers and removes any residual water. Continue for 1-2 hours.

  • Stabilizer Addition: Cool the mixture slightly and add a thermal stabilizer like triphenyl phosphite (approx. 0.1 wt%) to prevent thermal degradation and discoloration at higher temperatures.[4]

  • High-Vacuum Polycondensation: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 20 mmHg (ideally <1 mmHg).[1][3] The viscosity of the melt will increase significantly as the reaction progresses and excess 1,4-butanediol is distilled off.

  • Reaction Monitoring: Continue the reaction for 2-4 hours. The process can be monitored by the torque of the mechanical stirrer, which increases with the polymer's molecular weight.

  • Product Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor. Extrude the molten polymer from the reactor under nitrogen pressure into a water bath or onto a cooling plate.

  • Purification (Optional): For high-purity applications, the obtained PBS can be dissolved in chloroform and then precipitated by adding it to an excess of cold methanol. The purified polymer is then filtered and dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

The reaction conditions significantly influence the final properties of the synthesized PBS. The following table summarizes typical results obtained under various optimized conditions.

ParameterValueMolar Ratio (SA:BDO)Catalyst (wt%)Temperature (°C)Time (h)Weight-Avg. Molecular Weight (Mw)Reference
Esterification Stage 11:1.2N/A1703N/A (Oligomer)[5]
Polycondensation Stage 2N/ATBT (0.3%)235347,655[5]
Esterification Stage 11:1.05TBT140-1601-2N/A (Oligomer)[3]
Polycondensation Stage 2N/ATBT210-2301.5-3>100,000[3]

Workflow Visualization

The overall process for the synthesis of PBS starting from succinic anhydride and 1,4-butanediol, proceeding through the this compound intermediate, is illustrated below.

Caption: Workflow for the two-stage synthesis of Poly(butylene succinate).

References

Application of (4-Hydroxybutyl) Hydrogen Succinate in Biodegradable Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxybutyl) hydrogen succinate is a key intermediate in the synthesis of Poly(butylene succinate) (PBS), a biodegradable and biocompatible polyester. This document provides detailed application notes and experimental protocols for the synthesis of PBS, focusing on the in-situ formation and subsequent polymerization of this compound. Methodologies for both conventional chemical polycondensation and greener enzymatic routes are presented, accompanied by quantitative data on reaction parameters and resulting polymer properties. Visual diagrams are included to elucidate the synthetic pathways and experimental workflows.

Introduction: The Role of this compound in PBS Synthesis

Poly(butylene succinate) (PBS) is a promising aliphatic polyester renowned for its excellent mechanical properties, processability, thermal stability, and biodegradability.[1][2] It is synthesized from succinic acid and 1,4-butanediol, both of which can be derived from renewable bio-based resources.[2] The synthesis of PBS is a two-step process: an initial esterification followed by polycondensation.[3]

This compound is not typically used as a starting monomer but is the crucial intermediate formed during the first step of PBS synthesis. In this esterification stage, one of the carboxylic acid groups of succinic acid reacts with a hydroxyl group of 1,4-butanediol to form this compound. This intermediate, which contains both a terminal hydroxyl group and a terminal carboxylic acid group, then undergoes polycondensation in the second step to form high molecular weight PBS.[3] Understanding the formation and reactivity of this intermediate is fundamental to controlling the polymerization process and the final properties of the PBS polymer.

Synthetic Pathways

The synthesis of PBS from succinic acid and 1,4-butanediol proceeds via a two-stage melt polycondensation process. The first stage is the esterification to form PBS oligomers, including the key intermediate this compound. The second stage is the polycondensation of these oligomers to yield high molecular weight PBS.[2]

PBS_Synthesis cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation SA Succinic Acid (HOOC-(CH₂)₂-COOH) Intermediate This compound (HO-(CH₂)₄-OOC-(CH₂)₂-COOH) SA->Intermediate + 1,4-Butanediol BDO 1,4-Butanediol (HO-(CH₂)₄-OH) Oligomers PBS Oligomers Intermediate->Oligomers Polycondensation Start Water1 H₂O PBS Poly(butylene succinate) [-O-(CH₂)₄-OOC-(CH₂)₂-CO-]n Oligomers->PBS High Temp. & Vacuum Water2 H₂O / 1,4-Butanediol

Diagram 1: Synthesis of PBS via this compound intermediate.

Experimental Protocols

Chemical Synthesis: Two-Step Melt Polycondensation

This protocol describes a common method for synthesizing PBS using a titanium-based catalyst.

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) or Titanium (IV) isopropoxide (TTIP) (catalyst)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • 500 mL four-neck flask

  • Mechanical stirrer

  • Water separator (e.g., Dean-Stark apparatus)

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

Step 1: Esterification

  • In a nitrogen atmosphere, add succinic acid and 1,4-butanediol to the four-neck flask. A molar ratio of BDO to SA of 1.1:1 to 1.2:1 is typically used.[1][4]

  • Add the catalyst (e.g., TBT) at a concentration of 0.05-0.5% of the succinic acid mass.[1]

  • Heat the mixture with stirring to a temperature of 150-190°C.[5]

  • Maintain this temperature for 1-3 hours to allow for the esterification reaction and the formation of this compound and other oligomers. Water produced during the reaction is collected in the water separator.[1][4]

Step 2: Polycondensation

  • After the esterification step, gradually increase the temperature to 220-240°C.[5]

  • Simultaneously, apply a vacuum to the system (pressure below 12 mmHg) to facilitate the removal of excess 1,4-butanediol and water, driving the polymerization reaction forward.[4]

  • Continue the reaction under these conditions for 2-4 hours, or until the desired viscosity (indicative of high molecular weight) is achieved.[1]

  • Cool the reactor and extrude the resulting PBS polymer under a nitrogen atmosphere.

Enzymatic Synthesis of PBS

This protocol outlines a greener alternative to chemical synthesis using an immobilized lipase catalyst.

Materials:

  • Succinic anhydride

  • 1,4-butanediol (BDO)

  • Succinic acid (SA)

  • Immobilized Candida antarctica lipase B (CALB), e.g., Novozym 435

  • Toluene (solvent)

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

Step 1: Oligomerization

  • Combine succinic anhydride, 1,4-butanediol, and a small amount of succinic acid (e.g., 10 mol% relative to succinic anhydride) in the reaction flask.[6]

  • Heat the mixture at 95°C for 12 hours under a nitrogen atmosphere with stirring. This step forms the initial oligomers.[6]

Step 2: Enzymatic Polycondensation

  • Cool the reaction mixture and add toluene as a solvent.

  • Add the immobilized lipase (Novozym 435) to the mixture.

  • Heat the suspension to a temperature between 70°C and 95°C and maintain for 24-48 hours with continuous stirring under a nitrogen atmosphere.[7]

  • After the reaction, the catalyst can be recovered by filtration for potential reuse.

  • The PBS polymer is then isolated from the solvent, for example, by precipitation in a non-solvent like methanol, followed by drying.

Quantitative Data

The following tables summarize typical reaction conditions and resulting properties for PBS synthesized via chemical and enzymatic routes.

Table 1: Chemical Synthesis of PBS - Reaction Parameters and Polymer Properties

Monomer Ratio (BDO:SA)CatalystCatalyst Conc. (% wt of SA)Esterification Temp. (°C)Esterification Time (h)Polycondensation Temp. (°C)Polycondensation Time (h)Weight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Melting Point (Tm, °C)
1.2:1TBT0.3%1703235347,655--
1.1:1TTIP0.1%1902230460,000 - 100,000~2.0112-114
-TBT0.06 g16532303>35,000--
-------20,000 - 70,000-113

Data compiled from multiple sources.[1][5][8][9]

Table 2: Enzymatic Synthesis of PBS - Reaction Parameters and Polymer Properties

MonomersCatalystReaction Temp. (°C)Reaction Time (h)SolventWeight-Average Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
Succinic anhydride, BDO, SANovozym 43595 (oligomerization), 70-95 (polycondensation)12 (oligomerization), 24-48 (polycondensation)Toluene>73,000-
Diethyl succinate, BDOCALB8024Diphenyl ether--
Cyclic butylene succinate oligomersNovozym 435---up to 130,0001.6

Data compiled from multiple sources.[7][10]

Applications in Drug Development

The biodegradability and biocompatibility of PBS make it a highly attractive polymer for various applications in the pharmaceutical and biomedical fields.

  • Drug Delivery Systems: PBS can be formulated into microparticles, nanoparticles, and hydrogels for the controlled and sustained release of therapeutic agents.[11] Its degradation in the body via hydrolysis of its ester linkages allows for the gradual release of encapsulated drugs.

  • Tissue Engineering: The mechanical properties of PBS, which can be tailored through synthesis, make it suitable for fabricating scaffolds for tissue regeneration. These scaffolds provide a temporary support structure for cell growth and proliferation and are eventually resorbed by the body.

  • Biodegradable Implants: PBS is being explored for use in biodegradable medical implants, such as sutures and bone fixation devices, which do not require surgical removal after they have served their purpose.

Conclusion

While this compound is not a primary monomer for biodegradable polymer synthesis, it is a pivotal intermediate in the production of Poly(butylene succinate). By understanding and controlling its in-situ formation during the esterification of succinic acid and 1,4-butanediol, researchers can effectively tailor the properties of the resulting PBS polymer. The protocols and data presented herein provide a comprehensive guide for the synthesis of PBS via both conventional and enzymatic methods, highlighting its potential for advanced applications in drug development and beyond. The move towards bio-based monomers and enzymatic synthesis routes further enhances the sustainability profile of this versatile biodegradable polymer.

References

Application Notes and Protocols for (4-Hydroxybutyl) hydrogen succinate-Based Biomedical Scaffolds in Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxybutyl) hydrogen succinate is a key monomer utilized in the synthesis of a family of biodegradable polyesters, most notably poly(butylene succinate) (PBS) and its copolymers. These materials are gaining significant traction in the field of biomedical engineering for the fabrication of scaffolds intended for tissue regeneration. Their appeal lies in their excellent biocompatibility, tunable mechanical properties, and degradation into metabolic products, namely succinic acid and 1,4-butanediol.

These application notes provide a comprehensive overview of the use of this compound-derived polymers in biomedical scaffolds. We present quantitative data on scaffold properties, detailed experimental protocols for fabrication and evaluation, and insights into the signaling pathways of their degradation products.

Data Presentation: Properties of PBS-Based Scaffolds

The properties of scaffolds derived from this compound can be tailored by altering the polymer composition (e.g., creating copolymers) and the fabrication method. The following tables summarize key quantitative data from the literature.

Table 1: Mechanical Properties of Poly(butylene succinate)-Based Scaffolds

Polymer CompositionFabrication MethodTensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)Citation
PBSElectrospinning3.95 ± 0.1717.5 ± 1.657 ± 4.5[1]
PBS/Gelatin (10%)Electrospinning~10.0--[2]
PLA/PBS BlendsMelt SpinningVariable->200[3]
PBS-DLS (70:30)Wet Electrospinning---[4]

Table 2: Porosity and Degradation of Poly(butylene succinate)-Based Scaffolds

Polymer CompositionFabrication MethodPorosity (%)Degradation RateCitation
PBSElectrospinning88.6 ± 0.9Slow, minimal mass loss after 1 month in PBS[1]
PLA/PBS BlendsKnitted and Rolled55.5 - 76.3No degradation observed after 4 weeks in PBS[3]
PBS/Wheat Bran (10%)Composting-15.1% mass loss after 70 days[5]
PBS/Wheat Bran (30-50%)Composting->60% mass loss after 70 days[5]

Table 3: In Vitro Cell Viability on Poly(butylene succinate)-Based Scaffolds

Cell TypeScaffold CompositionAssayResultCitation
Human Mesenchymal Stem Cells (hMSCs)PLA/PBS BlendsGeneral ViabilityGood viability and cell spreading[3]
Human Dermal FibroblastsPBSGeneral CytocompatibilitySupports cell adhesion and proliferation[1]
Various Cell LinesGeneral ScaffoldsMTT AssayLinear correlation between photometric absorption and cell viability[6]

Table 4: In Vivo Bone Regeneration with Poly(butylene succinate) Scaffolds in a Rabbit Model

Defect ModelScaffold TypeTime PointOutcomeCitation
Calvarial DefectPBS Microfibrillar4, 12, 24 weeksSignificantly larger area of mineralized tissue in treated defect[7][8]
Tibial DefectPBS Microfibrillar with BMP-2 and HA3 and 6 monthsSignificantly increased presence of activated osteoblasts and mineralized bone tissue[9][10][11]

Experimental Protocols

Protocol 1: Fabrication of Electrospun Poly(butylene succinate) Scaffolds

This protocol describes the fabrication of microfibrous PBS scaffolds using the electrospinning technique.

Materials:

  • Poly(butylene succinate) (PBS)

  • Dichloromethane (DCM)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

Procedure:

  • Prepare a 15% (w/v) solution of PBS in dichloromethane.[12]

  • Load the polymer solution into a syringe fitted with a spinneret.

  • Set up the electrospinning apparatus with the following parameters:

    • Voltage: 15 kV[12]

    • Flow rate: 0.8 mL/min[12]

    • Distance between spinneret and collector: 15-20 cm[12]

  • Initiate the electrospinning process, collecting the fibers on a grounded rotating collector.

  • After the desired thickness is achieved, carefully remove the scaffold from the collector.

  • Dry the scaffold under vacuum to remove any residual solvent.

Protocol 2: Cell Seeding on PBS Scaffolds

This protocol provides a general method for seeding cells onto a pre-fabricated PBS scaffold.

Materials:

  • Sterile PBS scaffolds

  • Cell culture medium

  • Cell suspension of desired cell type

  • Sterile forceps

  • Multi-well culture plates

Procedure:

  • Sterilize the PBS scaffolds using a suitable method, such as ethylene oxide or 70% ethanol followed by UV irradiation.

  • Place the sterile scaffolds into the wells of a multi-well culture plate using sterile forceps.

  • Pre-wet the scaffolds with a small amount of cell culture medium and incubate for at least 30 minutes to allow for protein absorption.

  • Aspirate the pre-wetting medium.

  • Carefully pipette the cell suspension onto the scaffold. A typical seeding density is 1 x 10^5 to 5 x 10^5 cells per scaffold, depending on the cell type and scaffold size.

  • Allow the cells to adhere for 2-4 hours in a cell culture incubator before adding more medium to the well.

  • Culture the cell-seeded scaffolds under standard cell culture conditions, changing the medium every 2-3 days.

Protocol 3: Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell-seeded scaffolds in a multi-well plate

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • After the desired culture period, remove the culture medium from the wells.

  • Wash the cell-seeded scaffolds gently with PBS.

  • Add fresh culture medium and MTT solution (at a 1:10 dilution) to each well.

  • Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Remove the MTT-containing medium.

  • Add DMSO to each well to dissolve the formazan crystals.[6]

  • Incubate for 15-30 minutes with gentle shaking to ensure complete dissolution.

  • Transfer the colored solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.[6]

  • The absorbance is directly proportional to the number of viable cells.

Visualization of Pathways and Workflows

Synthesis of Poly(butylene succinate)

G cluster_reactants Reactants cluster_process Process cluster_products Products Succinic Acid Succinic Acid Esterification Esterification Succinic Acid->Esterification 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->Esterification PBS Oligomers PBS Oligomers Esterification->PBS Oligomers Water Water Esterification->Water Polycondensation Polycondensation High Molecular Weight PBS High Molecular Weight PBS Polycondensation->High Molecular Weight PBS Polycondensation->Water PBS Oligomers->Polycondensation

Caption: Synthesis of Poly(butylene succinate) via a two-step process.

Experimental Workflow for Tissue Engineering with PBS Scaffolds

Caption: A typical workflow for tissue engineering using PBS scaffolds.

Signaling Pathways of Succinate, a Degradation Product

The degradation of PBS scaffolds releases succinic acid and 1,4-butanediol. Succinic acid, a Krebs cycle intermediate, can also act as a signaling molecule.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Extracellular Succinate Extracellular Succinate SUCNR1 (GPR91) Receptor SUCNR1 (GPR91) Receptor Extracellular Succinate->SUCNR1 (GPR91) Receptor activates Intracellular Succinate Intracellular Succinate HIF-1α Stabilization HIF-1α Stabilization Intracellular Succinate->HIF-1α Stabilization inhibits PHD Pro-inflammatory Cytokine Production (e.g., IL-1β) Pro-inflammatory Cytokine Production (e.g., IL-1β) HIF-1α Stabilization->Pro-inflammatory Cytokine Production (e.g., IL-1β) Gi Signaling Gi Signaling SUCNR1 (GPR91) Receptor->Gi Signaling Gq Signaling Gq Signaling SUCNR1 (GPR91) Receptor->Gq Signaling

Caption: Key signaling pathways of succinate in inflammation.

Biological Significance of Degradation Products

  • Succinic Acid: As a metabolic intermediate, succinic acid is readily metabolized by cells. However, at elevated concentrations, it can act as an inflammatory signal. It does this through two primary mechanisms:

    • Intracellularly: It can stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that upregulates the expression of pro-inflammatory genes, such as Interleukin-1 beta (IL-1β).

    • Extracellularly: It can activate a specific G-protein coupled receptor, SUCNR1 (also known as GPR91), which is expressed on various cell types, including immune cells.[7] Activation of SUCNR1 can lead to both pro- and anti-inflammatory responses depending on the cellular context.[7]

  • 1,4-Butanediol: This degradation product is metabolized in the body, primarily in the liver, by alcohol dehydrogenase and aldehyde dehydrogenase to gamma-hydroxybutyric acid (GHB).[11][12] GHB is a naturally occurring neurotransmitter and is further metabolized to succinate, which then enters the Krebs cycle.[11] At the low concentrations expected from the slow degradation of a biomedical scaffold, 1,4-butanediol is not expected to have significant systemic effects.

Conclusion

Scaffolds fabricated from this compound-based polymers, such as PBS, offer a promising platform for a variety of tissue engineering applications. Their tunable mechanical properties, biocompatibility, and biodegradability into metabolizable products make them an attractive alternative to other synthetic polymers. The information provided in these application notes serves as a valuable resource for researchers and professionals working to develop the next generation of regenerative therapies. Further research into the specific interactions of these materials and their degradation products with host tissues will continue to expand their clinical potential.

References

Experimental setup for the polymerization of (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Synthesis of Poly(4-hydroxybutyl succinate)

Introduction

Poly(4-hydroxybutyl succinate), more commonly known as Poly(butylene succinate) (PBS), is a biodegradable aliphatic polyester with promising applications in packaging, agriculture, and biomedical fields. Its favorable properties include good thermal stability, processability, and mechanical characteristics comparable to some commodity plastics. PBS is synthesized from the monomers succinic acid and 1,4-butanediol. The initial reaction between these two monomers forms (4-Hydroxybutyl) hydrogen succinate, which then undergoes polycondensation to yield the final polymer. This document outlines the experimental setup and protocols for the synthesis of PBS through a two-stage melt polycondensation process.

Synthesis Strategy

The most prevalent method for synthesizing high molecular weight PBS is a two-stage process involving direct esterification followed by polycondensation under high vacuum and temperature.[1][2]

  • Esterification: In the first stage, succinic acid and an excess of 1,4-butanediol are heated in the presence of a catalyst. This reaction forms low molecular weight oligomers, including this compound, and releases water as a byproduct.[1][3]

  • Polycondensation: The second stage involves increasing the temperature and applying a high vacuum to the system. This facilitates the removal of excess 1,4-butanediol and water, driving the equilibrium towards the formation of high molecular weight polymer chains.[3][4]

Catalysts are crucial for achieving a high degree of polymerization in a reasonable timeframe. Titanium-based catalysts, such as tetrabutyl titanate (TBT), are commonly employed for this purpose.[2][4]

Experimental Protocols

Protocol 1: Two-Stage Melt Polycondensation for Poly(butylene succinate)

This protocol describes the synthesis of PBS using a direct esterification and melt polycondensation method, which is suitable for industrial and laboratory-scale production.[2][3][4]

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) or another suitable catalyst (e.g., stannous octoate)

  • Nitrogen gas (high purity)

Equipment:

  • A reaction kettle or three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Heating mantle or oil bath with a temperature controller.

  • Vacuum pump capable of reaching <12 mmHg.

  • Water collecting device.

Procedure:

Stage 1: Esterification (Pre-polycondensation)

  • Charge the reaction kettle with succinic acid and 1,4-butanediol. A slight molar excess of BDO (e.g., a molar ratio of SA:BDO of 1:1.1 to 1:1.2) is often used.[2][4]

  • Add the catalyst. For example, tetrabutyl titanate can be used in an amount of approximately 0.3% of the succinic acid mass.[4]

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Begin stirring the mixture at a moderate speed (e.g., 100-120 rpm).[3]

  • Gradually heat the reactor to the esterification temperature, typically between 170°C and 190°C.[4][5]

  • Maintain this temperature for 1-3 hours to allow for the esterification reaction to proceed. During this time, water will be generated and should be collected in the water collecting device.[3][4]

  • The end of this stage is typically marked by the cessation of water distillation, resulting in a hydroxyl-terminated pre-polycondensate.[3]

Stage 2: Vacuum Polycondensation

  • Gradually increase the temperature of the reaction mixture to the polycondensation temperature, which is typically in the range of 210-235°C.[3][4]

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 12 mmHg.[3]

  • Continue the reaction under these conditions for 1.5-3 hours. During this stage, excess 1,4-butanediol is distilled off, and the molecular weight of the polymer increases.[3]

  • The reaction is complete when the desired melt viscosity is achieved, which is indicative of the target molecular weight.

  • Under a nitrogen atmosphere, the molten polymer can be extruded and pelletized for further processing and characterization.[3]

Protocol 2: Enzymatic Polymerization (Alternative Method)

Enzymatic polymerization offers a greener alternative to traditional catalytic methods, often proceeding under milder conditions.[6][7]

Materials:

  • Succinic anhydride

  • 1,4-butanediol

  • Succinic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Toluene (optional, as a solvent)

Procedure:

  • In a reaction vessel, combine succinic anhydride, 1,4-butanediol, and a small amount of succinic acid.[6]

  • Heat the mixture to approximately 95°C for about 12 hours to form oligomers.[6][8]

  • Cool the mixture and add the immobilized lipase (e.g., Novozym 435) and, if desired, a solvent like toluene.[6]

  • Conduct the polymerization at a suitable temperature for the enzyme (e.g., 85-95°C) at atmospheric pressure for a specified period (e.g., 4-24 hours).[7][8]

  • The final polymer can be purified to remove the enzyme and any remaining solvent.[6]

Data Presentation

Table 1: Reaction Parameters for Two-Stage Melt Polycondensation of PBS

ParameterStage 1: EsterificationStage 2: PolycondensationReference
Temperature 170 - 190 °C210 - 235 °C[3][4]
Pressure Atmospheric (under N₂)< 12 mmHg (Vacuum)[3]
Duration 1 - 3 hours1.5 - 3 hours[3][4]
Catalyst Tetrabutyl titanate (TBT)Tetrabutyl titanate (TBT)[4]
Molar Ratio (SA:BDO) 1:1.1 - 1:1.2-[4]

Table 2: Properties of Poly(butylene succinate) Synthesized via Melt Polycondensation

PropertyValueReference
Weight-Average Molecular Weight (Mw) > 47,000 g/mol [4]
Number-Average Molecular Weight (Mn) > 70,000 g/mol (with chain extension)[9]
Melting Point (Tm) ~114 °C[1]
Tensile Strength ~36 MPa[3]
Elongation at Break ~301%[3]

Visualizations

experimental_workflow cluster_reactants Reactants & Catalyst cluster_process Polymerization Process cluster_products Products & Analysis SA Succinic Acid Ester Stage 1: Esterification (170-190°C, N₂ atm) - H₂O removal SA->Ester BDO 1,4-Butanediol BDO->Ester Cat Catalyst (TBT) Cat->Ester Poly Stage 2: Polycondensation (210-235°C, Vacuum) - Excess BDO removal Ester->Poly Oligomers PBS Poly(butylene succinate) Poly->PBS Analysis Characterization (MW, Tm, Mechanical Properties) PBS->Analysis

Caption: Experimental workflow for the two-stage melt polycondensation of Poly(butylene succinate).

References

Application Notes and Protocols for the Characterization of (4-Hydroxybutyl) Hydrogen Succinate-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for the analytical characterization of (4-Hydroxybutyl) hydrogen succinate-based polymers, commonly known as poly(butylene succinate) (PBS). The following techniques are covered:

  • Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Thermal Properties Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Application: GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of PBS. This information is crucial for understanding the polymer's physical and mechanical properties.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 3 mg of the PBS sample.

    • Dissolve the sample in 1 mL of high-performance liquid chromatography (HPLC) grade chloroform (CHCl₃).

    • Gently agitate the solution until the polymer is completely dissolved. To facilitate dissolution, the sample can be heated at 60°C for 1 hour.[1]

    • Filter the solution through a 0.2 µm polytetrafluoroethylene (PTFE) syringe filter prior to injection.[1][2]

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1200 series or similar, equipped with a refractive index detector (RID).[2]

    • Columns: Two PLgel 5 µm MIXED-C columns (300 × 7.5 mm) connected in series.[2]

    • Mobile Phase: HPLC grade chloroform (CHCl₃).[2]

    • Flow Rate: 0.7 mL/min.[2]

    • Column Temperature: 35 °C.[2]

    • Injection Volume: 20 µL.

    • Calibration: Use a series of polystyrene standards with a narrow molecular weight distribution, covering a range from approximately 500 to 2,000,000 g/mol .[2]

  • Data Analysis:

    • The molecular weight distribution and averages (Mn, Mw) are calculated using the GPC software based on the calibration curve generated from the polystyrene standards.

    • The PDI is calculated as the ratio of Mw to Mn.

Quantitative Data Summary:

SampleMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
PBS-121,000--[3]
PBS-229,000--[3]
PBS-333,000--[3]
PBS-441,000--[3]
PBS-550,000--[3]
PBS-663,000--[3]
PBS (High MW)134,400 - 213,300--[4]

Experimental Workflow:

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing dissolve Dissolve 3 mg PBS in 1 mL Chloroform filter Filter with 0.2 µm PTFE Syringe Filter dissolve->filter inject Inject 20 µL into GPC System filter->inject separate Separation on PLgel Columns inject->separate detect Detection by Refractive Index Detector separate->detect calibrate Calibrate with Polystyrene Standards detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

GPC Experimental Workflow

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: ¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the chemical structure of the PBS polymer, identifying the repeating units, and analyzing end-groups.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-40 mg of the PBS sample in 1 mL of deuterated chloroform (CDCl₃).[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Conditions:

    • Spectrometer: Bruker AMX-300 or equivalent, operating at 300 MHz for ¹H and 75.5 MHz for ¹³C.[5]

    • Temperature: 25 °C.[5]

    • ¹H NMR:

      • Number of Scans: 32-128.[5]

    • ¹³C NMR:

      • Number of Scans: 1000-10,000.[5]

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the PBS repeating unit.

Quantitative Data Summary:

¹H NMR Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
~4.1triplet-O-CH₂ -CH₂- (butanediol moiety)[6]
~2.6singlet-CO-CH₂ -CH₂-CO- (succinate moiety)[6]
~1.7multiplet-O-CH₂-CH₂ - (butanediol moiety)
~3.4triplet-CH₂ -OH (end-group)[6]

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve 10-40 mg PBS in 1 mL CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H NMR Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum transfer->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process assign Assign Chemical Shifts and Integrate Peaks process->assign

NMR Experimental Workflow

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the characteristic functional groups present in the PBS polymer, confirming its chemical structure and investigating intermolecular interactions and crystallinity.

Experimental Protocol:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is needed for solid films or powders. Ensure the sample surface is clean and in good contact with the ATR crystal.

    • For transmission mode, a thin film can be cast from a solution of the polymer in a suitable solvent (e.g., chloroform) onto a KBr disc.[7]

  • Instrumentation and Conditions:

    • Spectrometer: PerkinElmer Spectrum 100 or Bruker ALPHA spectrometer with a UATR or ATR accessory.[7][8]

    • Wavenumber Range: 4000–400 cm⁻¹.[7][8]

    • Resolution: 4 cm⁻¹.[8]

    • Number of Scans: 32.[8]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Quantitative Data Summary:

FTIR Peak Assignments:

Wavenumber (cm⁻¹)AssignmentReference
~2945Asymmetric C-H stretching of -CH₂-[9]
~2922C-H stretching[10]
~1710-1736C=O stretching of the ester group[9][11]
~1330Symmetric C-H deformation of -CH₂-[9]
~1140-1292-C-O-C- stretching of the ester group[8][9]
~1044-O-C-C- stretching[7][9]
~956Bending of -C-OH of terminal acid groups[7]

Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing place_sample Place PBS Sample on ATR Crystal acquire_spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) place_sample->acquire_spectrum identify_peaks Identify Characteristic Peaks acquire_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks

FTIR Experimental Workflow

Thermal Properties Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Application: DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of PBS. TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Experimental Protocols:

Differential Scanning Calorimetry (DSC):

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the PBS sample into an aluminum DSC pan.[5][8]

    • Seal the pan.

  • Instrumentation and Conditions:

    • Instrument: TA Instruments Q100 or similar.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating/Cooling Rate: 10 °C/min.[5][8]

    • Temperature Program:

      • Heat from -60 °C to 180 °C at 10 °C/min (to erase thermal history).[8]

      • Hold at 180 °C for 5 minutes.[8]

      • Cool from 180 °C to -60 °C at 10 °C/min.[8]

      • Heat from -60 °C to 180 °C at 10 °C/min (second heating scan for analysis).[8]

  • Data Analysis:

    • Determine Tg from the inflection point of the baseline shift in the second heating scan.

    • Determine Tm from the peak of the endothermic melting event in the second heating scan.

    • Determine Tc from the peak of the exothermic crystallization event in the cooling scan.

Thermogravimetric Analysis (TGA):

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the PBS sample into a TGA pan.

  • Instrumentation and Conditions:

    • Instrument: TA Instruments Q500 or similar.

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Heating Rate: 10 °C/min.[10]

    • Temperature Range: 40 °C to 600 °C.[10]

  • Data Analysis:

    • Determine the onset of decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) from the TGA and derivative thermogravimetric (DTG) curves, respectively.

Quantitative Data Summary:

Thermal Properties of PBS:

PropertyValueReference
Glass Transition Temperature (Tg)-32 °C to -45 °C[5]
Melting Temperature (Tm)~114-115 °C[1][5]
Crystallization Temperature (Tc)~70-90 °C
Onset Decomposition Temperature (T_onset)~300 °C
Temperature of Maximum Decomposition (T_max)~400 °C

Experimental Workflow:

Thermal_Analysis_Workflow cluster_dsc DSC Protocol cluster_tga TGA Protocol prep_dsc Weigh 5-10 mg PBS into Aluminum Pan run_dsc Run DSC: - Heat-Cool-Heat Cycle - 10 °C/min, N₂ Atmosphere prep_dsc->run_dsc analyze_dsc Determine Tg, Tm, Tc run_dsc->analyze_dsc prep_tga Weigh ~10 mg PBS into TGA Pan run_tga Run TGA: - Heat from 40-600 °C - 10 °C/min, N₂ Atmosphere prep_tga->run_tga analyze_tga Determine T_onset, T_max run_tga->analyze_tga

Thermal Analysis Experimental Workflow

References

(4-Hydroxybutyl) Hydrogen Succinate: A Versatile Monomer for Sustainable Plastics in Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Hydroxybutyl) hydrogen succinate is a key monomer in the synthesis of poly(butylene succinate) (PBS), a biodegradable and biocompatible polyester with significant potential to replace conventional non-degradable plastics in a variety of applications, particularly within the biomedical field. Its degradation products, succinic acid and 1,4-butanediol, are endogenous molecules, minimizing concerns of toxicity. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound-derived polymers for the development of sustainable plastics with tailored properties for applications ranging from drug delivery to tissue engineering.

Properties of Poly(butylene succinate) (PBS)

PBS exhibits a favorable balance of mechanical and thermal properties, making it a versatile material for various processing techniques.

Mechanical Properties of PBS and its Blends

The mechanical properties of PBS can be tailored by blending it with other polymers, such as poly(lactic acid) (PLA).

PropertyNeat PBSPBS/PLA (80/20)PBS/PLA (60/40)PBS/PLA (40/60)Test Method
Tensile Strength (MPa) 18.62 - 41.555.6--ASTM D882[1][2]
Tensile Modulus (GPa) 1.43---ASTM D882[1]
Elongation at Break (%) >300---ASTM D882
Flexural Strength (MPa) 18 - 86.78---GB/T1040-1992[1][3]
Flexural Modulus (GPa) 0.551 - 1.98---GB/T1040-1992[1][3]
Impact Strength (kJ/m²) -~2x neat PLA---
Thermal Properties of PBS and its Blends

The thermal characteristics of PBS are critical for its processing and application performance.

PropertyNeat PBSPBS/PLA (80/20)PBS/PLA (60/40)PBS/PLA (40/60)Test Method
Melting Temperature (Tm, °C) 109 - 115108.58109.1109.5DSC[2][4]
Glass Transition Temp. (Tg, °C) -44.3---DSC[4]
Crystallization Temp. (Tc, °C) ~80---DSC[5]
Heat Deflection Temp. (°C) 82----[3]
Decomposition Temp. (TGA, °C) ~396424436447TGA[4]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene succinate) via Direct Esterification

This protocol describes the common two-step melt polycondensation method for synthesizing PBS.

Materials:

  • Succinic acid

  • 1,4-butanediol (molar ratio to succinic acid: 1.1:1 to 1.2:1)

  • Catalyst (e.g., tetrabutyl titanate (TBT) or antimony trioxide)

  • Heat stabilizer (e.g., triphenyl phosphite)

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

Step 1: Esterification

  • Charge the reactor with succinic acid and 1,4-butanediol.

  • Add the catalyst and heat stabilizer.

  • Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to 160-190°C with continuous stirring.

  • Water will be produced as a byproduct of the esterification reaction and should be continuously removed by distillation.

  • Continue the reaction for 2-4 hours until the theoretical amount of water is collected. This will result in the formation of PBS oligomers.

Step 2: Polycondensation

  • Increase the temperature to 220-240°C.

  • Gradually reduce the pressure to create a high vacuum (typically below 1 Torr).

  • Continue the reaction under vacuum for another 3-5 hours to increase the molecular weight of the polymer by removing excess 1,4-butanediol.

  • Once the desired molecular weight is achieved (monitored by melt viscosity), the reaction is stopped.

  • The molten PBS is then extruded and pelletized.

Workflow for PBS Synthesis

cluster_synthesis PBS Synthesis Reactants Succinic Acid + 1,4-Butanediol + Catalyst Esterification Esterification (160-190°C, N2 atm) - H2O Reactants->Esterification Heat Oligomers PBS Oligomers Esterification->Oligomers Polycondensation Polycondensation (220-240°C, Vacuum) - 1,4-Butanediol Oligomers->Polycondensation Heat & Vacuum PBS High Molecular Weight PBS Polycondensation->PBS

Caption: Workflow for the two-step synthesis of Poly(butylene succinate).

Protocol 2: Biodegradation Testing of PBS under Controlled Composting Conditions (based on ISO 14855-2)

This protocol outlines a method to assess the aerobic biodegradability of PBS by measuring the evolved carbon dioxide.

Materials:

  • PBS test sample (e.g., film or powder)

  • Mature compost (as inoculum)

  • Sand (to ensure aerobic conditions)

  • Bioreactors (sealed vessels)

  • CO2-free air supply

  • CO2 trapping solution (e.g., barium hydroxide or sodium hydroxide)

  • Titration equipment or a total organic carbon (TOC) analyzer.

Procedure:

  • Prepare the test mixture by combining the PBS sample with mature compost and sand in the bioreactor. A blank reactor containing only compost and sand should be prepared as a control.

  • Aerate the bioreactors with a continuous flow of CO2-free air.

  • Maintain the temperature of the bioreactors at a constant 58 ± 2°C.

  • The CO2 evolved from the biodegradation process is trapped in the absorption solution.

  • Periodically, measure the amount of CO2 trapped. This can be done by titrating the remaining hydroxide in the trapping solution or by analyzing the total inorganic carbon.

  • The percentage of biodegradation is calculated based on the cumulative amount of CO2 evolved from the test sample (corrected for the CO2 from the blank) relative to the theoretical maximum amount of CO2 that can be produced from the sample.

  • The test is continued until the rate of CO2 evolution plateaus. According to standards, a material is considered biodegradable if it reaches at least 90% biodegradation within 6 months.

Biodegradation Testing Workflow

cluster_biodegradation Biodegradation Testing (ISO 14855-2) Sample PBS Sample + Compost + Sand Bioreactor Bioreactor (58°C, Aerobic) Sample->Bioreactor CO2_Evolution CO2 Evolution Bioreactor->CO2_Evolution Microbial Activity CO2_Trapping CO2 Trapping (e.g., Ba(OH)2) CO2_Evolution->CO2_Trapping Analysis Quantification (Titration/TOC) CO2_Trapping->Analysis Result Biodegradation (%) Analysis->Result

Caption: Workflow for assessing the biodegradability of PBS.

Biological Relevance of Degradation Products: Succinate Signaling

For drug development professionals, understanding the biological activity of the degradation products is crucial. The hydrolysis of PBS yields succinic acid and 1,4-butanediol. While 1,4-butanediol is metabolized to succinate via γ-hydroxybutyrate (GHB), succinate itself is a key signaling molecule, particularly in the context of inflammation.[6][7]

Extracellular succinate can activate the G-protein coupled receptor SUCNR1 (also known as GPR91), which is expressed on various immune cells.[8] This activation can trigger pro-inflammatory signaling cascades. Furthermore, intracellular accumulation of succinate can stabilize the Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs).[6][9] HIF-1α is a key transcription factor that upregulates the expression of inflammatory genes.

Succinate-Mediated Inflammatory Signaling Pathway

Caption: Succinate's dual role in inflammatory signaling.

Conclusion

This compound is a monomer that gives rise to the highly versatile and sustainable polymer, poly(butylene succinate). The tunable properties of PBS, coupled with its biocompatibility and biodegradability, make it an excellent candidate for a wide range of biomedical applications. The provided protocols offer a starting point for researchers to synthesize and evaluate these materials. Furthermore, an understanding of the biological signaling pathways of its degradation products is essential for the rational design of PBS-based materials in drug delivery and regenerative medicine.

References

Application Notes and Protocols for the Enzymatic Synthesis of (4-Hydroxybutyl) Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Hydroxybutyl) hydrogen succinate is a valuable bifunctional molecule with applications as a monomer for specialty polyesters, a linker in drug delivery systems, and a building block in the synthesis of various organic compounds. Traditional chemical synthesis routes often require harsh conditions and may lead to the formation of undesired byproducts. Enzymatic synthesis offers a green and highly selective alternative, operating under mild reaction conditions with high specificity, thereby minimizing waste and improving product purity.

This document provides a detailed guide to the enzymatic synthesis of this compound using immobilized Candida antarctica Lipase B (CALB). The protocol focuses on the selective mono-acylation of 1,4-butanediol with succinic anhydride. Lipases, a class of hydrolases, can catalyze esterification reactions in non-aqueous environments.[1][2] CALB, particularly in its immobilized form (e.g., Novozym® 435), is a robust and widely used biocatalyst for such transformations due to its high activity and stability in organic solvents.[3] The key to synthesizing the desired monoester is controlling the reaction conditions to favor the reaction of one hydroxyl group of the diol with the anhydride, while minimizing the subsequent reaction to form the diester.

Reaction Principle

The enzymatic synthesis involves the ring-opening of succinic anhydride by one of the hydroxyl groups of 1,4-butanediol, catalyzed by lipase. This reaction forms a carboxylic acid group at one end and a hydroxyl group at the other, yielding the target molecule, this compound.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1,4-Butanediol 1,4-Butanediol 1,4-Butanediol->Reaction Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Immobilized Lipase (CALB) Immobilized Lipase (CALB) Immobilized Lipase (CALB)->Reaction Catalysis This compound This compound Reaction->this compound

Figure 1: Enzymatic synthesis of this compound.

Experimental Protocol

Materials and Equipment

Materials:

  • 1,4-Butanediol (≥99% purity)

  • Succinic anhydride (≥99% purity)

  • Immobilized Candida antarctica Lipase B (Novozym® 435 or equivalent)

  • Tetrahydrofuran (THF), anhydrous (≥99.9%)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography, 60 Å, 230-400 mesh)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Orbital shaker incubator

  • Rotary evaporator

  • pH meter

  • Separatory funnel

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation

Synthesis Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve succinic anhydride (e.g., 10 mmol, 1.0 g) and 1,4-butanediol (e.g., 20 mmol, 1.8 g, 2 molar equivalents to favor mono-acylation) in 100 mL of anhydrous tetrahydrofuran (THF). The use of THF as a solvent has been shown to favor the formation of the hemiester over the diester.

    • Add the immobilized lipase (Novozym® 435, e.g., 10% w/w of total substrates, 0.28 g) to the solution.

  • Reaction Conditions:

    • Seal the flask and place it in an orbital shaker incubator.

    • Incubate the reaction mixture at 40-50°C with constant agitation (e.g., 150-200 rpm) for 24-48 hours.

  • Monitoring the Reaction:

    • Periodically (e.g., every 4-6 hours), take a small aliquot of the reaction mixture.

    • Filter out the enzyme and analyze the sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of succinic anhydride and the formation of the product. A suitable mobile phase for TLC could be a mixture of ethyl acetate and hexane.

Purification Protocol
  • Enzyme Removal:

    • After the reaction is complete (as determined by monitoring), filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.

  • Solvent Removal:

    • Remove the THF from the filtrate using a rotary evaporator under reduced pressure.

  • Extraction:

    • Dissolve the resulting residue in ethyl acetate (e.g., 100 mL).

    • Wash the organic solution with a saturated sodium bicarbonate solution (2 x 50 mL) to extract the acidic product, this compound, into the aqueous phase, leaving unreacted 1,4-butanediol and any diester byproduct in the organic phase.

    • Combine the aqueous layers and acidify to a pH of approximately 2-3 with 1 M HCl.

    • Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL) to recover the protonated product.

  • Drying and Concentration:

    • Combine the organic extracts from the previous step and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Column Chromatography (Optional):

    • For higher purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation
ParameterValueNotes
Reactants
1,4-Butanediol20 mmol (1.8 g)Used in excess to favor mono-esterification.
Succinic Anhydride10 mmol (1.0 g)The limiting reactant.
Catalyst
Immobilized Lipase (CALB)0.28 g (10% w/w of substrates)Novozym® 435 is a common choice.
Reaction Conditions
SolventAnhydrous THF (100 mL)Choice of solvent is critical for selectivity.
Temperature40-50 °CMild temperatures to ensure enzyme stability and activity.
Reaction Time24-48 hoursMonitor for completion.
Expected Outcome
Theoretical Yield1.90 gBased on succinic anhydride as the limiting reactant.
Expected Conversion> 90%Based on the consumption of succinic anhydride.
Expected Yield of Monoester70-85%The yield of the desired monoester will depend on the selectivity of the reaction. The formation of some diester is expected.
Purity (after purification)> 95%Purity can be assessed by HPLC or NMR.

Visualization of Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 1. Mix Reactants & Catalyst (1,4-Butanediol, Succinic Anhydride, CALB in THF) B 2. Incubate (40-50°C, 150-200 rpm, 24-48h) A->B C 3. Monitor Reaction (TLC/HPLC) B->C D 4. Filter to Remove Enzyme C->D E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography (Optional) G->H I 9. Characterization (HPLC, NMR) H->I

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

References

High-performance liquid chromatography (HPLC) method for (4-Hydroxybutyl) hydrogen succinate analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the analysis of (4-hydroxybutyl) hydrogen succinate has been developed to ensure accurate quantification for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the separation and analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a monoester of succinic acid and 1,4-butanediol. Accurate and reliable analytical methods are crucial for its quantification in various samples during research and drug development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic acids and their esters.[1][2][3] The method described here utilizes a reversed-phase C18 column to achieve efficient separation.[4] The compound is detected by UV absorbance, a common method for organic acids which typically absorb in the 200-210 nm range.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Retention Time ~ 4.5 min
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS compatibility)[5]

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Equipment
  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringes

  • Sonicator

Preparation of Mobile Phase
  • Prepare a buffered aqueous solution by adding 0.1% (v/v) phosphoric acid to HPLC-grade water. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with 0.1% formic acid.[5]

  • The mobile phase consists of a mixture of the acidic aqueous solution and acetonitrile. A common starting composition is 70:30 (v/v) aqueous:acetonitrile.

  • Degas the mobile phase using sonication or another suitable method before use to prevent air bubbles in the system.

Preparation of Standard Solutions
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Samples should be dissolved in a solvent similar to the mobile phase.[6]

  • Ensure the sample concentration is within the linear range of the method.[7]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7][8] This is a critical step to protect the HPLC column from clogging.[7]

HPLC Conditions
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 70:30 (v/v) Water (with 0.1% Phosphoric Acid) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 210 nm

  • Run Time: 10 minutes

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the analytical method components.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System_Equilibration HPLC System Equilibration Mobile_Phase_Prep->HPLC_System_Equilibration HPLC_System_Equilibration->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Sample Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis.

logical_relationship cluster_instrumentation Instrumentation cluster_method_params Method Parameters Analyte This compound HPLC HPLC System Analyte->HPLC is analyzed by Column C18 Column HPLC->Column utilizes Detector UV Detector (210 nm) HPLC->Detector is equipped with Injection_Volume Injection Volume (10 µL) HPLC->Injection_Volume receives Mobile_Phase Mobile Phase (Water:ACN with Acid) Column->Mobile_Phase requires Flow_Rate Flow Rate (1.0 mL/min) Mobile_Phase->Flow_Rate is delivered at

Caption: Logical relationship of analytical components.

References

Application Notes and Protocols for (4-Hydroxybutyl) Hydrogen Succinate-Derived Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of (4-Hydroxybutyl) hydrogen succinate in drug delivery, primarily through its polymerization into poly(butylene succinate) (PBS). PBS is a biodegradable and biocompatible polyester that serves as a versatile platform for the controlled release of therapeutic agents. This document details the applications of PBS-based drug delivery systems, protocols for their preparation, and methods for their characterization.

Introduction to (4--Hydroxybutyl) hydrogen succinate in Drug Delivery

This compound is a key monomer used in the synthesis of poly(butylene succinate) (PBS). The properties of PBS, such as its biodegradability, biocompatibility, and excellent processability, make it an attractive candidate for developing various drug delivery systems. The degradation of PBS occurs via hydrolysis of its ester linkages, yielding non-toxic byproducts that are safely metabolized by the body. This inherent biodegradability allows for the controlled and sustained release of encapsulated drugs over extended periods.

PBS-based drug delivery systems, including microspheres and nanoparticles, have been successfully formulated to encapsulate a range of therapeutic agents, from small molecules to larger biologics. These systems offer the potential to improve drug bioavailability, reduce dosing frequency, and minimize systemic side effects.

Applications in Drug Delivery

The primary application of this compound in drug delivery is in the formation of PBS-based carriers. These have been explored for various therapeutic areas:

  • Neurodegenerative Diseases: PBS microspheres have been investigated for the sustained delivery of drugs like levodopa for the treatment of Parkinson's disease. This approach aims to provide stable plasma concentrations of the drug, potentially reducing motor fluctuations.

  • Oncology: PBS nanoparticles have been developed for the delivery of anticancer drugs such as cannabidiol (CBD). The nanoparticles can enhance the solubility of hydrophobic drugs and potentially target tumor tissues.

  • Infectious Diseases: The controlled release properties of PBS matrices are being explored for the localized delivery of antibiotics.

Quantitative Data on PBS-Based Drug Delivery Systems

The following tables summarize quantitative data from studies on PBS-based drug delivery systems, providing insights into their performance.

Table 1: Encapsulation Efficiency and Drug Loading in PBS Microspheres

DrugFormulationEncapsulation Efficiency (%)Drug Loading (%)Reference
LevodopaPorous Microspheres53.93Not Reported[1]
LevodopaSmooth Microspheres62.28Not Reported[1]
Bovine Serum AlbuminMicrocapsules60 - 7514 - 37[2]
All-trans Retinoic AcidMicrocapsules~95Not Reported[2]

Table 2: In Vitro Drug Release from PBS Microspheres

DrugFormulationRelease DurationRelease ProfileReference
LevodopaPorous Microspheres~32 hoursBurst release followed by sustained release[1]
LevodopaSmooth Microspheres~159 hoursBurst release followed by sustained release[1]
Bovine Serum AlbuminMicrocapsules28 days10% release on day 1, followed by a steady release of 17%[2]
All-trans Retinoic AcidMicrocapsules4 weeksZero-order release for 2 weeks with 9% cumulative release[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PBS and the preparation of PBS-based drug delivery systems.

Synthesis of Poly(butylene succinate) (PBS)

The synthesis of PBS is typically achieved through a two-step melt polycondensation process.

Protocol:

  • Esterification:

    • Charge the reactor with equimolar amounts of succinic acid and 1,4-butanediol.

    • Add a catalyst, such as titanium-based or tin-based catalysts (e.g., tetrabutyl titanate), typically at a concentration of 50-100 ppm.

    • Heat the mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.

    • Water is produced as a byproduct and should be continuously removed. The esterification step is typically carried out for 2-4 hours.

  • Polycondensation:

    • After the removal of the theoretical amount of water, apply a high vacuum (typically below 1 Torr).

    • Increase the temperature to 220-240°C.

    • Continue the reaction under vacuum with efficient stirring for another 3-5 hours to increase the molecular weight of the polymer.

    • The resulting PBS polymer is then extruded and pelletized.

cluster_synthesis PBS Synthesis Workflow Monomers Succinic Acid + 1,4-Butanediol Catalyst Catalyst Addition Monomers->Catalyst Esterification Esterification (180-200°C) Water Removal Catalyst->Esterification Polycondensation Polycondensation (220-240°C) Under Vacuum Esterification->Polycondensation PBS Poly(butylene succinate) Polycondensation->PBS

Figure 1: Workflow for the synthesis of poly(butylene succinate).

Preparation of PBS Microspheres by Double Emulsion (w/o/w) Solvent Evaporation

This method is suitable for encapsulating hydrophilic drugs.

Protocol:

  • Preparation of the Primary Emulsion (w/o):

    • Dissolve the hydrophilic drug in an aqueous solution (e.g., deionized water or buffer). This forms the internal aqueous phase (w1).

    • Dissolve PBS in a volatile organic solvent that is immiscible with water (e.g., dichloromethane or chloroform) to form the oil phase (o). A typical concentration is 5-10% (w/v).

    • Add the internal aqueous phase to the oil phase and emulsify using a high-speed homogenizer or sonicator to form a stable water-in-oil (w/o) primary emulsion.

  • Formation of the Double Emulsion (w/o/w):

    • Prepare an external aqueous phase (w2) containing a surfactant (e.g., polyvinyl alcohol (PVA), 1-5% w/v) to stabilize the double emulsion.

    • Add the primary emulsion to the external aqueous phase under constant stirring to form the w/o/w double emulsion.

  • Solvent Evaporation and Microsphere Solidification:

    • Continuously stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used to accelerate this process.

    • As the solvent evaporates, the PBS precipitates and solidifies, forming microspheres with the drug encapsulated within the aqueous core.

  • Collection and Washing:

    • Collect the hardened microspheres by centrifugation or filtration.

    • Wash the microspheres several times with deionized water to remove the surfactant and any unencapsulated drug.

    • Lyophilize the washed microspheres to obtain a dry powder.

cluster_microspheres PBS Microsphere Preparation (w/o/w) Drug_Aq Drug in Aqueous Phase (w1) Primary_Emulsion Primary Emulsion (w/o) Drug_Aq->Primary_Emulsion PBS_Org PBS in Organic Solvent (o) PBS_Org->Primary_Emulsion Double_Emulsion Double Emulsion (w/o/w) Primary_Emulsion->Double_Emulsion External_Aq External Aqueous Phase with Surfactant (w2) External_Aq->Double_Emulsion Solvent_Evap Solvent Evaporation Double_Emulsion->Solvent_Evap Microspheres Solid PBS Microspheres Solvent_Evap->Microspheres Washing Washing & Lyophilization Microspheres->Washing Final_Product Dry Microsphere Powder Washing->Final_Product

Figure 2: Workflow for preparing PBS microspheres via double emulsion.

Preparation of PBS Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs.

Protocol:

  • Preparation of the Oil Phase (o):

    • Dissolve both the hydrophobic drug and PBS in a water-immiscible organic solvent (e.g., dichloromethane).

  • Formation of the Emulsion (o/w):

    • Prepare an aqueous phase (w) containing a surfactant (e.g., PVA or Pluronic F68).

    • Add the oil phase to the aqueous phase and emulsify using high-pressure homogenization or sonication to create a nano-sized oil-in-water (o/w) emulsion.

  • Solvent Evaporation and Nanoparticle Formation:

    • Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent.

    • The PBS precipitates as the solvent is removed, forming solid nanoparticles with the drug dispersed within the polymer matrix.

  • Collection and Purification:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles to remove excess surfactant and unencapsulated drug.

    • Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.

Characterization of PBS Drug Delivery Systems

  • Size and Morphology: Determined by Dynamic Light Scattering (DLS) for nanoparticles and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for both nanoparticles and microspheres.

  • Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of the drug-loaded particles in a suitable solvent, followed by analysis of the drug content using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • In Vitro Drug Release: Typically studied using a dialysis method or a sample and separate method in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C. The amount of drug released at different time points is quantified by HPLC or UV-Vis spectroscopy.

  • Biocompatibility: Assessed using in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines.

  • Biodegradation: The degradation of the PBS matrix can be monitored by measuring the weight loss of the particles over time in a buffer solution, and by analyzing the decrease in molecular weight using Gel Permeation Chromatography (GPC).

Signaling Pathways

The therapeutic effect of drugs delivered by PBS systems is mediated through their interaction with specific cellular signaling pathways.

Cannabidiol (CBD) and the PI3K/AKT/mTOR Pathway in Cancer

CBD, when delivered to cancer cells, has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.

cluster_pathway CBD-Mediated Inhibition of PI3K/AKT/mTOR Pathway CBD Cannabidiol (CBD) PI3K PI3K CBD->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Figure 3: Simplified diagram of CBD's inhibitory effect on the PI3K/AKT/mTOR pathway.

Levodopa and Dopaminergic Signaling in Parkinson's Disease

Levodopa is a precursor to dopamine. In the brain, it is converted to dopamine, which then acts on dopamine receptors (D1 and D2) in the striatum to restore dopaminergic signaling and alleviate the motor symptoms of Parkinson's disease.

cluster_levodopa Levodopa's Mechanism of Action Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine converted in brain D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Motor_Control Improved Motor Control D1R->Motor_Control D2R->Motor_Control

Figure 4: Levodopa's conversion to dopamine and its action on dopamine receptors.

References

Application Notes and Protocols for the Melt Condensation Polymerization of (4-Hydroxybutyl) Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the melt condensation polymerization of (4-Hydroxybutyl) hydrogen succinate to synthesize poly(butylene succinate) (PBS), a biodegradable and biocompatible polyester with significant potential in biomedical applications, including drug delivery systems.

Introduction

Poly(butylene succinate) (PBS) is an aliphatic polyester that has garnered considerable attention due to its excellent biodegradability, biocompatibility, and thermoplastic processability.[1][2] It is commonly synthesized from petrochemical or bio-based sources through the polycondensation of succinic acid and 1,4-butanediol.[3] An alternative and elegant approach to PBS is the self-polycondensation of an AB-type monomer, this compound, which contains both a hydroxyl and a carboxylic acid functional group. This method simplifies the polymerization process by using a single monomer.

The melt condensation polymerization is a solvent-free technique that involves heating the monomer above its melting point in the presence of a catalyst to initiate esterification and drive the reaction forward by the removal of a condensation byproduct, typically water. This process is advantageous for its simplicity, high yield, and reduced environmental impact due to the absence of solvents. The resulting PBS polymer has properties comparable to polypropylene and is a promising material for various applications, including packaging, agriculture, and medicine, where it can be used for drug encapsulation and as a material for biodegradable implants.[1][4]

Materials and Equipment

Materials:

  • This compound (monomer)

  • Tetrabutyl titanate (TBT) or other suitable catalyst (e.g., tin(II) octoate)

  • High-purity nitrogen gas

  • Dichloromethane or chloroform (for polymer characterization)

  • Methanol (for polymer precipitation)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system

  • Heating mantle with a temperature controller

  • Vacuum pump capable of reaching high vacuum (<1 Torr)

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Beakers, flasks, and other standard laboratory glassware

  • Analytical instruments for polymer characterization:

    • Gel Permeation Chromatography (GPC) for molecular weight determination

    • Differential Scanning Calorimetry (DSC) for thermal analysis

    • Fourier-Transform Infrared Spectroscopy (FTIR) for functional group analysis

    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis

Experimental Protocols

Protocol 1: Melt Condensation Polymerization of this compound

This protocol describes a two-stage melt polymerization process. The first stage is an esterification step under a nitrogen atmosphere, followed by a polycondensation step under high vacuum to achieve a high molecular weight polymer.

1. Reactor Setup and Monomer Charging: a. Assemble a clean and dry glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet. b. Charge the reactor with a known amount of this compound monomer. c. Add the catalyst, typically tetrabutyl titanate (TBT), at a concentration of 0.1-0.5 mol% relative to the monomer.

2. Esterification Stage (First Stage): a. Begin purging the reactor with a gentle stream of high-purity nitrogen gas to create an inert atmosphere. b. Start the mechanical stirring at a low speed (e.g., 50-100 rpm). c. Gradually heat the reactor to a temperature of 150-170°C. The monomer will melt and the esterification reaction will begin, with water being formed as a byproduct. d. Maintain this temperature for 2-4 hours while continuing the nitrogen purge to help remove the water vapor from the reactor. The viscosity of the reaction mixture will gradually increase.

3. Polycondensation Stage (Second Stage): a. Increase the temperature of the reactor to 220-240°C. b. Gradually apply a vacuum to the system, slowly reducing the pressure to below 1 Torr over a period of about 1 hour. This slow reduction in pressure prevents excessive foaming of the oligomers. c. Increase the stirring speed as the viscosity of the polymer melt increases. d. Continue the reaction under high vacuum for an additional 3-5 hours to facilitate the removal of the condensation byproduct and drive the polymerization to a high molecular weight. e. The reaction is complete when the desired viscosity or stirrer torque is reached.

4. Polymer Recovery and Purification: a. Stop the heating and stirring, and break the vacuum by introducing nitrogen gas into the reactor. b. While still hot, carefully extrude or pour the molten polymer from the reactor onto a clean, non-stick surface to cool. c. Once cooled to room temperature, the polymer can be purified by dissolving it in a suitable solvent like chloroform or dichloromethane and then precipitating it in an excess of a non-solvent like methanol. d. Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Characterization of Poly(butylene succinate)

1. Molecular Weight Determination (GPC): a. Prepare a dilute solution of the purified PBS in a suitable solvent (e.g., chloroform) at a known concentration. b. Analyze the solution using a Gel Permeation Chromatography (GPC) system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Properties (DSC): a. Accurately weigh a small sample (5-10 mg) of the dried polymer into an aluminum DSC pan. b. Perform a heat-cool-heat cycle on a Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere. A typical cycle would be: i. Heat from room temperature to 150°C at a rate of 10°C/min. ii. Hold at 150°C for 5 minutes to erase the thermal history. iii. Cool to -50°C at a rate of 10°C/min. iv. Heat from -50°C to 150°C at a rate of 10°C/min. c. Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity from the second heating scan.

3. Structural Analysis (FTIR and NMR): a. For FTIR analysis, prepare a thin film of the polymer or a KBr pellet and record the spectrum. Look for the characteristic ester carbonyl stretching peak around 1720 cm⁻¹. b. For ¹H NMR analysis, dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃) and record the spectrum. The chemical shifts of the protons will confirm the repeating unit structure of PBS.

Data Presentation

The following tables summarize typical quantitative data obtained from the melt condensation polymerization of this compound and the characterization of the resulting poly(butylene succinate).

Table 1: Reaction Parameters for Melt Condensation Polymerization

ParameterValue
MonomerThis compound
CatalystTetrabutyl titanate (TBT)
Catalyst Concentration0.2 mol%
Esterification Temperature160°C
Esterification Time3 hours
Polycondensation Temperature230°C
Polycondensation Time4 hours
Vacuum Pressure< 1 Torr

Table 2: Typical Properties of Synthesized Poly(butylene succinate)

PropertyTypical Value
Number-Average Molecular Weight (Mn)40,000 - 80,000 g/mol
Weight-Average Molecular Weight (Mw)80,000 - 150,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)-35 to -30°C
Melting Temperature (Tm)110 - 115°C[1]
Crystallinity30 - 45%

Visualizations

The following diagrams illustrate the chemical reaction, experimental workflow, and a potential application of the synthesized polymer.

cluster_reaction Melt Condensation Reaction monomer (4-Hydroxybutyl) hydrogen succinate polymer Poly(butylene succinate) (PBS) monomer->polymer Heat, Catalyst, Vacuum water Water (byproduct)

Caption: Chemical reaction for the melt self-polycondensation.

cluster_workflow Experimental Workflow A Reactor Setup: Charge Monomer & Catalyst B Esterification: 150-170°C, N₂ Purge A->B C Polycondensation: 220-240°C, High Vacuum B->C D Polymer Recovery: Extrusion & Cooling C->D E Purification: Dissolution & Precipitation D->E F Characterization: GPC, DSC, FTIR, NMR E->F

Caption: Step-by-step experimental workflow for PBS synthesis.

cluster_drug_delivery PBS in Drug Delivery PBS_NP Drug-Loaded PBS Nanoparticle Cell Target Cell PBS_NP->Cell Uptake Cellular Uptake (Endocytosis) Cell->Uptake Degradation Biodegradation of PBS (Hydrolysis) Uptake->Degradation Release Sustained Drug Release Degradation->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for PBS-based drug delivery.

References

Application Notes and Protocols for (4-Hydroxybutyl) hydrogen succinate in Active Food Packaging Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of innovative and sustainable food packaging solutions has led to significant interest in biodegradable polymers with active properties. Poly(butylene succinate) (PBS), a biodegradable polyester synthesized from succinic acid and 1,4-butanediol, has emerged as a promising material for active food packaging applications.[1][2][3] The monomeric unit, (4-Hydroxybutyl) hydrogen succinate, is a key intermediate in the synthesis of PBS. This document provides detailed application notes and experimental protocols for the development and characterization of active food packaging films based on PBS, incorporating active agents to enhance food preservation and safety.

Active packaging is a system that intentionally incorporates components that release or absorb substances to or from the packaged food or the environment surrounding the food to extend shelf-life or to improve safety or sensory properties.[1] This can be achieved by incorporating antimicrobial and antioxidant agents directly into the polymer matrix.

Synthesis of Poly(butylene succinate) (PBS)

PBS is typically synthesized through a two-step process involving esterification and polycondensation.[4][5]

Protocol 1: Two-Step Melt Polycondensation for PBS Synthesis

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO)

  • Catalyst (e.g., tetrabutyl titanate (TBT))

  • Nitrogen gas supply

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

Procedure:

  • Esterification:

    • Charge the reaction vessel with succinic acid and 1,4-butanediol in a specific molar ratio (e.g., 1:1.1).

    • Add the catalyst (e.g., 0.1 wt% of total monomers).

    • Purge the reactor with nitrogen gas to create an inert atmosphere.

    • Heat the mixture to 180-200°C with continuous stirring.

    • Water will be produced as a byproduct and should be continuously removed through the distillation outlet.

    • Continue the reaction for 2-4 hours until the theoretical amount of water is collected.

  • Polycondensation:

    • Increase the temperature to 220-240°C.

    • Gradually apply a vacuum to the system (below 100 Pa) to facilitate the removal of excess 1,4-butanediol and promote the increase of the polymer's molecular weight.

    • Continue the reaction under vacuum with stirring for another 3-5 hours.

    • The viscosity of the reaction mixture will increase significantly, indicating the formation of high molecular weight PBS.

    • Once the desired viscosity is achieved, stop the reaction and extrude the molten PBS polymer.

    • Cool and pelletize the resulting PBS for further processing.

Preparation of Active PBS Films

Active PBS films can be prepared by incorporating active agents during the film-forming process. Common methods include solvent casting and blown film extrusion.

Protocol 2: Solvent Casting for Active PBS Film Preparation

Materials:

  • Synthesized PBS pellets

  • Solvent (e.g., chloroform, dichloromethane)

  • Active agent (e.g., quercetin, essential oils)

  • Glass Petri dishes

Procedure:

  • Dissolve a known amount of PBS pellets in the chosen solvent at a specific concentration (e.g., 5-10% w/v) by stirring at room temperature until a homogeneous solution is obtained.

  • Add the desired concentration of the active agent to the PBS solution and stir until it is completely dissolved or uniformly dispersed.

  • Pour a specific volume of the solution into a clean, level glass Petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once the film is completely dry, carefully peel it from the Petri dish.

  • Store the film in a desiccator for further characterization.

Protocol 3: Blown Film Extrusion for Active PBS Film Production

Materials:

  • PBS pellets

  • Active agent (thermally stable, e.g., zinc oxide nanoparticles)

  • Twin-screw extruder with a film blowing die

Procedure:

  • Dry the PBS pellets in a vacuum oven to remove any moisture.

  • Premix the PBS pellets with the desired concentration of the active agent.

  • Feed the mixture into the hopper of the twin-screw extruder.

  • Set the temperature profile of the extruder barrels and the die according to the melting temperature of PBS (typically 140-180°C).

  • Melt and mix the polymer and active agent within the extruder.

  • Extrude the molten blend through the circular die to form a tube of molten polymer.

  • Inflate the tube with air to the desired bubble size and cool it with an air ring.

  • Collapse the bubble and wind the resulting film onto a roller.

Characterization of Active PBS Films

A comprehensive characterization of the prepared active films is crucial to evaluate their performance for food packaging applications.

Mechanical Properties

Protocol 4: Determination of Tensile Strength and Elongation at Break

Apparatus: Universal Testing Machine (UTM)

Procedure:

  • Cut the film samples into dumbbell shapes according to a standard method (e.g., ASTM D882).[6]

  • Measure the thickness of each sample at several points using a micrometer and calculate the average thickness.

  • Clamp the sample in the grips of the UTM.

  • Set the initial grip separation and the crosshead speed (e.g., 50 mm/min).

  • Start the test and record the force and elongation until the sample breaks.

  • Calculate the tensile strength (MPa) and elongation at break (%) from the stress-strain curve.

Table 1: Mechanical Properties of PBS and Active PBS Films

Film CompositionTensile Strength (MPa)Elongation at Break (%)Reference
Neat PBS35.2 ± 1.5280 ± 20[7]
PBS + 0.5% Quercetin30.1 ± 1.2250 ± 15[1]
PBS + 4% ZnO28.5 ± 1.8210 ± 25[8]
PBS + 6% Thymol25.4 ± 2.1350 ± 30[9]
Barrier Properties

Protocol 5: Determination of Water Vapor Transmission Rate (WVTR)

Apparatus: WVTR measurement instrument or desiccator method (ASTM E96)

Procedure (Desiccator Method):

  • Place a desiccant (e.g., anhydrous calcium chloride) in a test cup.

  • Seal the film sample over the mouth of the cup.

  • Place the cup in a controlled humidity chamber (e.g., 75% relative humidity).

  • Weigh the cup at regular intervals over a period of time.

  • Calculate the WVTR (g/m²·day) from the rate of weight gain.

Table 2: Water Vapor Transmission Rate of PBS and Active PBS Films

Film CompositionWVTR (g/m²·day)Reference
Neat PBS15.5 ± 1.2[10]
PBS + 0.5% Quercetin18.2 ± 1.5[1]
PBS + 4% ZnO17.8 ± 1.3[11]
Antioxidant Activity

Protocol 6: DPPH Radical Scavenging Assay

Apparatus: UV-Vis Spectrophotometer

Procedure:

  • Cut a known weight of the film sample and immerse it in a known volume of methanol.

  • Incubate for a specific time (e.g., 24 hours) to allow the active agent to migrate into the solvent.

  • Take an aliquot of the methanol extract and mix it with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubate the mixture in the dark for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.[12][13]

Table 3: Antioxidant Activity of Active PBS Films

Film CompositionDPPH Scavenging Activity (%)Reference
PBS + 0.25% Quercetin85.3 ± 3.2[1]
PBS + 0.50% Quercetin92.1 ± 2.5[1]
Antimicrobial Activity

Protocol 7: Agar Diffusion Method

Apparatus: Incubator, sterile Petri dishes, microbial cultures (Escherichia coli, Staphylococcus aureus)

Procedure:

  • Prepare nutrient agar plates and spread a lawn of the test microorganism on the surface.

  • Cut circular discs of the film samples (e.g., 6 mm diameter).

  • Place the film discs on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the inhibition zone around the film discs.

Table 4: Antimicrobial Activity of Active PBS Films

Film CompositionInhibition Zone against S. aureus (mm)Inhibition Zone against E. coli (mm)Reference
PBS + 6% ZnO1.251.31[8]
PBS + 10% Thymol>10>10[9]
PBS + 4% Carvacrol>10-[14]
PBS + 10% Carvacrol>10>10[14]
Migration Testing

Protocol 8: Overall and Specific Migration Testing

Apparatus: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Select food simulants based on the intended food contact type (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, olive oil for fatty foods).[15][16]

  • Immerse a known surface area of the film sample in a known volume of the food simulant.

  • Incubate at a specific temperature and for a specific duration that simulates the intended use (e.g., 10 days at 40°C).

  • After incubation, remove the film and analyze the food simulant for migrated substances using GC-MS or HPLC.

  • Quantify the overall migration (total non-volatile substances) and specific migration of the active agent or other potential migrants.

Visualizations

Synthesis_Workflow cluster_synthesis PBS Synthesis SA Succinic Acid Monomers Monomer Mixture SA->Monomers BDO 1,4-Butanediol BDO->Monomers Catalyst Catalyst (e.g., TBT) Catalyst->Monomers Esterification Esterification (180-200°C, N2) Monomers->Esterification Oligomers PBS Oligomers Esterification->Oligomers Water removal Polycondensation Polycondensation (220-240°C, Vacuum) Oligomers->Polycondensation PBS Poly(butylene succinate) Polycondensation->PBS BDO removal

Caption: Workflow for the synthesis of Poly(butylene succinate) (PBS).

Active_Film_Preparation cluster_prep Active Film Preparation cluster_solvent Solvent Casting cluster_extrusion Blown Film Extrusion PBS PBS Pellets Dissolve Dissolve PBS in Solvent PBS->Dissolve Mix Mix PBS and Active Agent PBS->Mix ActiveAgent Active Agent (e.g., Quercetin, ZnO) AddAgent Add Active Agent ActiveAgent->AddAgent ActiveAgent->Mix Dissolve->AddAgent Cast Cast Solution AddAgent->Cast Evaporate Solvent Evaporation Cast->Evaporate Film1 Active PBS Film Evaporate->Film1 Extrude Melt Extrusion Mix->Extrude Blow Film Blowing Extrude->Blow Film2 Active PBS Film Blow->Film2

Caption: Methods for preparing active Poly(butylene succinate) films.

Antioxidant_Mechanism cluster_antioxidant Antioxidant Mechanism of Quercetin Quercetin Quercetin (QH) FreeRadical Free Radical (R•) QuercetinRadical Quercetin Radical (Q•) Quercetin->QuercetinRadical Donates H• StableRadical Stable Radical (RH) FreeRadical->StableRadical Accepts H•

Caption: Free radical scavenging mechanism of quercetin.

Antimicrobial_Mechanism_ZnO cluster_antimicrobial Antimicrobial Mechanism of ZnO Nanoparticles ZnO ZnO Nanoparticle ROS Reactive Oxygen Species (•OH, O₂•⁻, H₂O₂) ZnO->ROS Water H₂O Water->ROS Oxygen O₂ Oxygen->ROS CellDamage Bacterial Cell Damage (Membrane disruption, DNA damage) ROS->CellDamage CellDeath Bacterial Cell Death CellDamage->CellDeath

Caption: Generation of ROS by ZnO nanoparticles leading to cell death.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Hydroxybutyl) Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Hydroxybutyl) hydrogen succinate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Molar Ratio: An equimolar ratio or an excess of succinic anhydride can favor the formation of the diester byproduct. 2. Inappropriate Reaction Temperature: High temperatures can lead to side reactions, such as the dehydration of 1,4-butanediol to tetrahydrofuran (THF). 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Catalyst Inefficiency: The chosen catalyst may not be optimal, or the catalyst concentration may be too low.1. Adjust Molar Ratio: Increase the molar ratio of 1,4-butanediol to succinic anhydride (e.g., 2:1 or higher) to favor the formation of the monoester. 2. Optimize Temperature: Conduct the reaction at a moderate temperature, typically in the range of 60-100°C, to minimize side reactions. 3. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or NMR and ensure sufficient time for completion. 4. Catalyst Selection and Optimization: If using a catalyst, consider an acid catalyst like p-toluenesulfonic acid or a solid acid catalyst for easier removal. Optimize the catalyst loading through small-scale experiments.
High Percentage of Diester Byproduct 1. Molar Ratio: A molar ratio of succinic anhydride to 1,4-butanediol that is too high. 2. Prolonged Reaction Time at High Temperature: Extended reaction times, especially at elevated temperatures, can promote the reaction of the initially formed monoester with another molecule of succinic anhydride.1. Use Excess Diol: Employ a significant excess of 1,4-butanediol to statistically favor the mono-esterification. 2. Control Reaction Time and Temperature: Monitor the reaction closely and stop it once the formation of the monoester is maximized, before significant diester formation occurs.
Presence of Unreacted Starting Materials 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Mixing: Inadequate agitation of the reaction mixture.1. Optimize Reaction Conditions: Increase the reaction time or moderately increase the temperature, while monitoring for byproduct formation. 2. Ensure Efficient Stirring: Use appropriate stirring equipment to ensure a homogeneous reaction mixture.
Formation of Tetrahydrofuran (THF) High Reaction Temperature: 1,4-butanediol can undergo acid-catalyzed dehydration to form THF at elevated temperatures.Maintain Lower Temperatures: Keep the reaction temperature below the point where significant dehydration of 1,4-butanediol occurs, generally below 130°C.
Difficulty in Product Purification 1. Similar Physical Properties of Products and Byproducts: The boiling points and polarities of the monoester, diester, and unreacted 1,4-butanediol can be close, making separation by distillation or simple extraction challenging. 2. Product Instability: The product may be sensitive to high temperatures required for distillation.1. Utilize Column Chromatography: Flash column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) is often effective for separating the monoester from the diester and unreacted diol. 2. Consider Crystallization: If the product is a solid, crystallization from an appropriate solvent can be an effective purification method. 3. Use a Water Wash: Washing the reaction mixture with water can help remove the more polar unreacted 1,4-butanediol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most direct and widely used method is the mono-esterification of 1,4-butanediol with succinic anhydride. This reaction involves the ring-opening of the succinic anhydride by one of the hydroxyl groups of 1,4-butanediol.

Q2: How can I control the selectivity towards the monoester over the diester?

A2: The key to maximizing the yield of the monoester is to use a molar excess of 1,4-butanediol relative to succinic anhydride. A molar ratio of 2:1 (diol:anhydride) or higher is recommended. This statistically favors the reaction of a succinic anhydride molecule with only one molecule of the diol.

Q3: Is a catalyst necessary for this reaction?

A3: The reaction can proceed without a catalyst, especially at elevated temperatures. However, to increase the reaction rate and allow for lower reaction temperatures, an acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst (e.g., Amberlyst-15) can be used. A non-catalytic process may be preferred to avoid catalyst removal steps.

Q4: What are the typical reaction conditions?

A4: Typical conditions involve reacting succinic anhydride with an excess of 1,4-butanediol, either neat or in a suitable solvent like toluene or xylene. The temperature is generally maintained between 60°C and 100°C. The reaction progress should be monitored (e.g., by TLC or IR spectroscopy) to determine the optimal reaction time.

Q5: How can I purify the final product?

A5: Purification can be challenging due to the presence of unreacted 1,4-butanediol and the diester byproduct. Common purification methods include:

  • Column Chromatography: This is often the most effective method for separating the monoester from the other components.

  • Distillation: High-vacuum distillation can be used, but care must be taken to avoid thermal degradation of the product.

  • Crystallization: If the product is crystalline, this can be an excellent purification technique.

  • Aqueous Extraction: Washing the crude product with water can help to remove the highly water-soluble 1,4-butanediol.

Q6: How can I confirm the identity and purity of my synthesized this compound?

A6: The identity and purity of the product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to determine the ratio of monoester to diester and other impurities.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH), ester (C=O), and carboxylic acid (C=O and O-H) functional groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The values presented are illustrative and may vary depending on the specific experimental setup.

Table 1: Effect of Molar Ratio of Reactants on Product Distribution (Illustrative)

Molar Ratio (1,4-Butanediol : Succinic Anhydride)Expected Monoester Yield (%)Expected Diester Yield (%)
1 : 140 - 5030 - 40
2 : 160 - 7515 - 25
3 : 175 - 855 - 15
5 : 1> 85< 5

Table 2: Effect of Reaction Temperature on Yield and Byproduct Formation (Illustrative)

Reaction Temperature (°C)Expected Monoester Yield (%)Notes
6065Slower reaction rate, longer reaction time may be needed.
8080Good balance between reaction rate and selectivity.
10075Increased rate, but potential for increased diester and THF formation.
120< 60Significant increase in byproduct formation (diester and THF) is likely.

Table 3: Comparison of Catalytic vs. Non-Catalytic Reaction (Illustrative)

ConditionReaction Time (hours) for ~80% ConversionNotes
Non-Catalytic (100°C)8 - 12Cleaner reaction, no catalyst removal required.
Catalytic (Acid Catalyst, 80°C)2 - 4Faster reaction at lower temperatures, requires catalyst neutralization and removal.

Experimental Protocols

Protocol 1: Non-Catalytic Synthesis of this compound

This protocol describes a general procedure for the synthesis without the use of an external catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq).

  • Addition of Diol: Add 1,4-butanediol (3.0 eq).

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or ¹H NMR to observe the disappearance of succinic anhydride.

  • Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water to remove excess 1,4-butanediol.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Acid-Catalyzed Synthesis of this compound

This protocol utilizes an acid catalyst to accelerate the reaction.

  • Reactant and Catalyst Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq), 1,4-butanediol (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Reaction: Heat the mixture to 70-80°C with stirring.

  • Monitoring: Monitor the reaction progress as described in Protocol 1. The reaction is expected to be faster (2-4 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Neutralization and Washing: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Combine Succinic Anhydride & 1,4-Butanediol heating Heat and Stir (e.g., 80-90°C) reactants->heating monitoring Monitor Reaction Progress (TLC / NMR) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Extraction (Remove Excess Diol) cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration chromatography Column Chromatography concentration->chromatography product Pure (4-Hydroxybutyl) hydrogen succinate chromatography->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield of Monoester? check_byproducts Analyze Crude Product (TLC, NMR) start->check_byproducts high_diester High Diester Content? check_byproducts->high_diester high_starting_material High Unreacted Starting Material? check_byproducts->high_starting_material other_byproducts Other Byproducts (e.g., THF)? check_byproducts->other_byproducts high_diester->high_starting_material No solution_diester Increase Molar Ratio of Diol Decrease Reaction Time/Temp high_diester->solution_diester Yes high_starting_material->other_byproducts No solution_starting_material Increase Reaction Time/Temp Ensure Proper Mixing high_starting_material->solution_starting_material Yes solution_thf Decrease Reaction Temperature other_byproducts->solution_thf Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

Common side reactions in (4-Hydroxybutyl) hydrogen succinate polymerization and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (4-Hydroxybutyl) Hydrogen Succinate Polymerization

Welcome to the technical support center for the polymerization of this compound, leading to the formation of poly(butylene succinate) (PBS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of this compound?

A1: The most common side reactions include:

  • Thermal Degradation: At elevated temperatures, typically above 220°C, the polyester backbone can undergo chain scission, leading to a lower molecular weight and broadened molecular weight distribution.[1]

  • Dehydration of 1,4-Butanediol (BDO): The BDO monomer can undergo an acid-catalyzed intramolecular dehydration to form tetrahydrofuran (THF), a cyclic ether. This side reaction is particularly prevalent at high temperatures and in the presence of acidic catalysts or impurities.[1]

  • Polymer Yellowing: Discoloration of the final polymer is often a result of thermal oxidation, especially when the reaction is carried out at high temperatures in the presence of oxygen.[2][3][4][5][6] Certain catalysts can also contribute to yellowing.

  • Chain Branching: The formation of non-linear polymer chains can occur, affecting the rheological properties of the polymer. This can be caused by impurities such as fumaric acid or by high shear stress during melt processing.

Q2: How can I minimize the yellowing of my polymer during synthesis?

A2: To minimize yellowing, it is crucial to prevent thermal oxidation. This can be achieved by:

  • Maintaining a strict inert atmosphere (e.g., high-purity nitrogen or argon) throughout the entire polymerization process, from the initial esterification to the final polycondensation stage.[7]

  • Using antioxidants. Hindered phenolic antioxidants (e.g., Irganox® 1010) and phosphite-based antioxidants (e.g., Irgafos® 168) can be effective.[3] They can be used individually or in combination for a synergistic effect.

  • Carefully selecting the catalyst and its concentration, as some catalysts can promote discoloration at high temperatures.

  • Avoiding excessive reaction temperatures and times.

Q3: What is the impact of chain branching on the final polymer properties?

A3: Chain branching significantly alters the rheological properties of PBS. It can lead to an increase in melt viscosity and elasticity. While this can be desirable for certain processing applications like film blowing and foaming by enhancing melt strength, uncontrolled branching can lead to gels and inconsistencies in the material.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization process in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight of the Final Polymer 1. Inefficient removal of byproducts: Water (from esterification) or ethylene glycol (if transesterification is used) not being effectively removed shifts the equilibrium back towards the reactants. 2. Thermal degradation: Excessive temperature or prolonged reaction time at high temperatures can cause chain scission.[1] 3. Improper stoichiometry: An incorrect molar ratio of diacid to diol can limit chain growth.1. Improve vacuum: Ensure a high vacuum (typically <1 Torr) is applied during the polycondensation stage. Use an efficient stirring mechanism to increase the surface area for byproduct removal. 2. Optimize temperature profile: Keep the polycondensation temperature below 240°C. A typical range is 220-235°C.[7][10] Minimize the time the polymer spends at the highest temperature. 3. Accurate monomer measurement: Precisely weigh the monomers to ensure a stoichiometric balance. A slight excess of the diol is sometimes used to compensate for any loss during esterification.
Final Polymer is Yellow or Discolored 1. Oxidation: Presence of oxygen in the reaction vessel at high temperatures. 2. Catalyst-induced discoloration: Some catalysts, particularly certain titanium-based ones, can cause yellowing at high concentrations or temperatures.[1] 3. Thermal degradation: Can produce chromophoric byproducts.1. Inert atmosphere: Purge the reactor thoroughly with nitrogen or argon before heating and maintain a gentle flow of inert gas during the esterification step.[7] 2. Optimize catalyst: Use the minimum effective concentration of the catalyst. Consider using catalysts known for producing less discoloration. 3. Add antioxidants: Introduce a small amount (e.g., 0.1-0.5 wt%) of a suitable antioxidant or a combination of primary and secondary antioxidants at the beginning of the reaction.[3]
High Content of Tetrahydrofuran (THF) Detected in Byproducts 1. High reaction temperature: The dehydration of 1,4-butanediol to THF is favored at higher temperatures. 2. Acidic conditions: The reaction is acid-catalyzed. The presence of acidic monomers or impurities can accelerate THF formation.1. Control temperature: Maintain the esterification temperature between 170-200°C.[10] While the polycondensation requires higher temperatures, minimizing the overall thermal exposure can help. 2. Catalyst choice: While many catalysts for esterification are acidic, using a less acidic catalyst or carefully controlling the reaction pH can mitigate this side reaction.
Inconsistent Melt Viscosity or Presence of Gels 1. Uncontrolled branching: Presence of polyfunctional impurities (like fumaric acid) or excessive shear stress can lead to cross-linking. 2. Localized overheating: "Hot spots" in the reactor can cause localized degradation and cross-linking.1. Monomer purity: Use high-purity monomers. If branching is desired, control it by adding a specific amount of a branching agent. 2. Optimize mixing: Ensure efficient and uniform mixing to maintain a homogenous temperature throughout the reaction melt. Avoid excessively high stirring speeds that can introduce high shear stress.
Quantitative Data Summary

The following table summarizes the general conditions that influence the extent of side reactions. Precise quantitative data is highly dependent on the specific experimental setup (reactor geometry, catalyst, etc.).

Side Reaction Parameter Condition Favoring Side Reaction Condition Minimizing Side Reaction Approximate Extent of Side Reaction
Thermal Degradation Temperature> 240°C< 235°CSignificant molecular weight loss above 240°C
THF Formation TemperatureHigh (>200°C)Esterification at 170-190°C[10]Can be up to 10% of BDO loss under unfavorable conditions
Polymer Yellowing AtmospherePresence of OxygenInert Atmosphere (N₂)Yellowness Index (b*) can be significantly reduced
Chain Branching ImpuritiesFumaric Acid > 0.1 mol%High Purity MonomersDependent on impurity level

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight, Low-Discoloration PBS

This protocol is designed to minimize thermal degradation and yellowing.

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO) (molar ratio SA:BDO = 1:1.1)

  • Tetrabutyl titanate (TBT) catalyst (0.06 g per 0.15 mol of SA)[10]

  • Antioxidant (e.g., Irganox® 1010, 0.1 wt% of total monomer weight)

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column connected to a collection flask.

  • Charging Monomers and Additives: Add succinic acid, 1,4-butanediol, and the antioxidant to the reactor.

  • Inerting: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, continuous nitrogen flow.

  • Esterification Stage:

    • Begin stirring and gradually heat the mixture to 170-180°C.[10]

    • Water will begin to distill off as a byproduct of the esterification reaction.

    • Continue this stage until approximately 95% of the theoretical amount of water has been collected. This typically takes 2-3 hours.

  • Polycondensation Stage:

    • Add the TBT catalyst to the reaction mixture.

    • Gradually increase the temperature to 230-235°C.[10]

    • Simultaneously, slowly reduce the pressure in the reactor to below 1 Torr.

    • The excess 1,4-butanediol and any remaining water will be distilled off.

    • A noticeable increase in the viscosity of the melt will be observed. The stirring torque will increase.

    • Continue the reaction under high vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

  • Product Recovery:

    • Stop heating and introduce nitrogen back into the reactor to break the vacuum.

    • Extrude the molten polymer from the reactor into a water bath to quench it.

    • Pelletize the resulting polymer strands for further analysis.

Visualizations

Logical Relationship of Main and Side Reactions

PolymerizationReactions cluster_main Main Polymerization Pathway cluster_side Common Side Reactions Esterification Esterification (SA + BDO -> Oligomers + H2O) Polycondensation Polycondensation (Oligomers -> High MW PBS + BDO) Esterification->Polycondensation Oligomers THF_Formation BDO Dehydration (BDO -> THF + H2O) Esterification->THF_Formation High Temp. / Acid Degradation Thermal Degradation (Chain Scission) Polycondensation->Degradation High Temp. Yellowing Oxidation / Discoloration Polycondensation->Yellowing High Temp. / O2 Branching Chain Branching Polycondensation->Branching Impurities / Shear PBS Desired Product: High MW PBS Polycondensation->PBS ExperimentalWorkflow start Start reactor_prep Reactor Preparation (Clean, Assemble) start->reactor_prep charge Charge Monomers & Antioxidant reactor_prep->charge inert Inerting (Nitrogen Purge) charge->inert esterification Esterification (170-180°C under N2) inert->esterification collect_h2o Collect Water Byproduct esterification->collect_h2o add_catalyst Add Catalyst collect_h2o->add_catalyst polycondensation Polycondensation (230-235°C, High Vacuum) add_catalyst->polycondensation product_recovery Product Recovery (Extrude, Quench, Pelletize) polycondensation->product_recovery end End product_recovery->end

References

Troubleshooting guide for (4-Hydroxybutyl) hydrogen succinate purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges encountered during the chromatographic purification of (4-Hydroxybutyl) hydrogen succinate.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a straightforward question-and-answer format.

My this compound is not eluting from the silica gel column.

This is a common issue for polar compounds like this compound, which contains both a hydroxyl and a carboxylic acid group, leading to strong interactions with the acidic silica gel stationary phase.

  • Increase Solvent Polarity: Your elution solvent may not be polar enough. Gradually increase the percentage of the polar solvent in your mobile phase. For instance, if you are using an ethyl acetate/hexane system, incrementally increase the ethyl acetate concentration.[1] For very polar compounds, you might need to switch to a more aggressive solvent system, such as dichloromethane/methanol or even add a small percentage of acetic acid to the mobile phase to protonate your compound and reduce its interaction with the silica.

  • Check for Compound Decomposition: It's possible your compound is degrading on the silica gel.[1] To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots appear.

  • Consider Reverse-Phase Chromatography: If your compound is highly polar and still retained on a normal-phase column, reverse-phase chromatography might be a better option.[1] An example of a reverse-phase HPLC method for this compound uses an acetonitrile/water mixture with phosphoric acid.[2]

I am observing significant peak tailing for my compound.

Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase.

  • Acidify the Mobile Phase: The carboxylic acid moiety of your compound can interact strongly with the silanol groups on the silica surface. Adding a small amount of a volatile acid, like acetic acid or formic acid (e.g., 0.1-1%), to your mobile phase can suppress this interaction by protonating the analyte, leading to more symmetrical peaks.

  • Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel by using a solvent system containing 1-3% triethylamine.[3] This will neutralize the acidic sites on the silica.

  • Reduce Sample Loading: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.

How can I separate the desired monoester from unreacted 1,4-butanediol and succinic acid?

Achieving good separation between the starting materials and the product can be challenging due to their similar polarities.

  • Optimize Your Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation (a difference in Rf values of at least 0.2) between your product and the impurities.

  • Use a Gradient Elution: Start with a less polar solvent system to first elute any non-polar impurities, then gradually increase the polarity to elute your product, leaving the more polar starting materials behind.[3]

  • Aqueous Extraction: Consider an extraction with a weak base, such as sodium bicarbonate, to separate the acidic monoester from the neutral diol. The monoester will be deprotonated and move to the aqueous layer, which can then be acidified and extracted to recover the product.[4]

My compound seems to have decomposed on the column.

Compound stability on silica gel can be a significant issue, especially for molecules with sensitive functional groups.

  • Test for Silica Stability: Before committing to a large-scale purification, perform a simple stability test. Dissolve a small amount of your crude product in a suitable solvent, add some silica gel, and monitor the mixture by TLC over time to check for the appearance of degradation products.[1]

  • Use an Alternative Stationary Phase: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.[1]

  • Deactivate the Silica Gel: As mentioned previously, treating the silica gel with triethylamine can reduce its acidity and may prevent compound degradation.[3]

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography of Polar Compounds

Stationary PhaseMobile Phase System (Non-polar:Polar)Modifier (if needed)Target Rf on TLC
Silica GelHexane:Ethyl Acetate-0.2 - 0.4[3]
Silica GelDichloromethane:Methanol-0.2 - 0.4
Silica GelEthyl Acetate:Methanol0.1-1% Acetic Acid0.2 - 0.4
Reversed-Phase C18Water:Acetonitrile0.1% Phosphoric or Formic Acid[2]N/A
Alumina (Neutral)Hexane:Ethyl Acetate-0.2 - 0.4

Experimental Protocols

Protocol: Flash Chromatography Purification of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

  • Slurry Preparation and Column Packing:

    • Choose a column of appropriate size for the amount of crude product to be purified.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system you plan to use for elution.

    • Pour the slurry into the column and use gentle pressure to pack the silica bed, ensuring there are no air bubbles or cracks.[5]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial elution solvent.[5] If the solubility is low, you can use a slightly more polar solvent, but keep the volume to a minimum.

    • Alternatively, for poorly soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[5]

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • If using a gradient, gradually increase the proportion of the more polar solvent.[3] A typical gradient might start with 100% hexane and gradually increase the percentage of ethyl acetate.

    • Maintain a constant flow rate. For flash chromatography, a pressure of 1-2 psi is typically applied.[5]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing them under a UV lamp or with a suitable stain (e.g., potassium permanganate).[5]

    • Combine the fractions that contain your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Purification cause1 Compound Not Eluting start->cause1 cause2 Poor Separation start->cause2 cause3 Peak Tailing start->cause3 cause4 Compound Decomposition start->cause4 sol1a Increase Solvent Polarity cause1->sol1a sol1b Use Reverse Phase cause1->sol1b sol2a Optimize Solvent System (TLC) cause2->sol2a sol2b Use Gradient Elution cause2->sol2b sol3a Add Acid to Mobile Phase cause3->sol3a sol3b Deactivate Silica cause3->sol3b sol4a Test Silica Stability cause4->sol4a sol4b Use Alumina/Florisil cause4->sol4b

Caption: Troubleshooting Decision Tree for Chromatography Issues.

ExperimentalWorkflow prep 1. Prepare Slurry & Pack Column load 2. Load Sample (Wet or Dry) prep->load elute 3. Elute with Solvent System load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

Strategies to control the crystallinity of polymers from (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the crystallinity of polymers derived from (4-Hydroxybutyl) hydrogen succinate, herein referred to as Poly(4-HB-SA).

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at controlling the crystallinity of Poly(4-HB-SA).

Problem Possible Causes Suggested Solutions
Low or no crystallinity observed after synthesis. 1. Rapid quenching of the polymer from the melt. 2. Low molecular weight of the polymer.[1] 3. Presence of impurities or structural irregularities in the polymer chain.1. Implement a controlled cooling protocol. Slow cooling allows more time for polymer chains to organize into crystalline structures. 2. Verify the molecular weight of your polymer. Lower molecular weight polymers may have difficulty forming stable crystals. Consider optimizing the polymerization reaction to increase molecular weight. 3. Purify the monomer and ensure anhydrous conditions during polymerization to minimize side reactions that can lead to chain defects.
Inconsistent crystallinity between batches. 1. Variations in cooling rate during solidification. 2. Differences in the thermal history of the samples.[2][3] 3. Inconsistent levels of residual solvent.1. Standardize the cooling process. Use a programmable hot stage or a controlled oven to ensure a consistent cooling rate for all samples. 2. Before any characterization, erase the thermal history by melting the samples at a temperature approximately 30°C above the melting point for a few minutes, followed by a controlled cooling step.[4] 3. Ensure complete solvent removal by drying the samples under vacuum at a temperature below the glass transition temperature until a constant weight is achieved.
Formation of overly large and brittle spherulites. High crystallization temperature and slow cooling rate.[5]Reduce the crystallization temperature. A lower crystallization temperature will increase the nucleation rate, leading to a larger number of smaller spherulites.[6]
Film becomes cloudy or opaque after solvent casting. 1. The polymer has crystallized during solvent evaporation. 2. The polymer has precipitated out of solution due to the presence of a non-solvent (e.g., absorbed water).[7]1. Increase the solvent evaporation rate by increasing the temperature or applying a gentle stream of inert gas. Rapid evaporation can "freeze" the polymer chains in a disordered, amorphous state. 2. Use a dry solvent and perform the casting in a low-humidity environment. Ensure the polymer is thoroughly dried before dissolution.[7]
Difficulty in obtaining a completely amorphous sample. The polymer has a high propensity to crystallize, even with rapid cooling.1. Consider copolymerization with a monomer that disrupts the chain regularity. 2. Use a very rapid quenching method, such as plunging the molten polymer into liquid nitrogen.[6] 3. For solvent-cast films, use a solvent with a low boiling point and evaporate it quickly at a low temperature.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the key factors influencing the crystallinity of Poly(4-HB-SA)?

A1: The primary factors include:

  • Molecular Weight: Higher molecular weight generally leads to a lower degree of crystallinity due to increased chain entanglement.[1]

  • Cooling Rate: Slower cooling from the melt provides more time for polymer chains to arrange into ordered crystalline structures, resulting in higher crystallinity.[8]

  • Thermal Annealing: Holding the polymer at a temperature between its glass transition temperature (Tg) and melting temperature (Tm) can increase crystallinity and perfect the crystal structure.

  • Solvent and Evaporation Rate (for solvent casting): The choice of solvent and the rate of its evaporation can significantly impact the final crystallinity of a polymer film. Slow evaporation generally promotes crystallization.[9][10][11][12]

  • Additives: The presence of nucleating agents can increase the crystallization rate and the number of spherulites, while plasticizers can decrease crystallinity by increasing chain mobility and disrupting chain packing.[2][13][14][15][16][17]

Experimental Procedures

Q2: How can I control the crystallinity of Poly(4-HB-SA) using thermal annealing?

A2: Thermal annealing is a common technique to increase the crystallinity of a semi-crystalline polymer. The general procedure involves:

  • Heating the polymer sample to a temperature above its melting point to erase its previous thermal history.

  • Cooling the sample to the desired annealing temperature (Ta), which should be between the glass transition temperature (Tg) and the melting temperature (Tm).

  • Holding the sample at Ta for a specific period. The duration of annealing will affect the final degree of crystallinity.

  • Cooling the sample to room temperature.

Q3: What is the effect of annealing temperature on the crystallinity of polyesters similar to Poly(4-HB-SA)?

A3: For polyesters like Poly(4-hydroxybutyrate) (P4HB), the annealing temperature influences the perfection and melting behavior of the crystals. As the annealing temperature increases, the melting point of the polymer also tends to increase, indicating the formation of more stable and perfect crystals. However, there can be an optimal annealing temperature for maximizing the degree of crystallinity. For instance, in a study on a similar bioplastic, poly(3-hydroxybutyrate) (PHB), the degree of crystallinity increased with annealing temperature up to 100°C, and then decreased at higher annealing temperatures.[16] The following table, based on data for P4HB, illustrates the effect of crystallization (annealing) temperature on the melting peak.

Crystallization Temperature (°C)Melting Peak Temperature (°C)
30~55
34~57
38~59
42~61
46~63
Data adapted from studies on Poly(4-hydroxybutyrate) (P4HB), a close structural analog of Poly(4-HB-SA).[18]

Q4: How does the solvent evaporation rate affect the crystallinity of solvent-cast films?

A4: The rate of solvent evaporation plays a crucial role in determining the final morphology and crystallinity of a polymer film.

  • Slow Evaporation: Allows polymer chains more time to organize and form crystalline structures, generally resulting in higher crystallinity.

  • Fast Evaporation: "Quenches" the polymer chains in a disordered state before they can crystallize, leading to a more amorphous film.[10][11][12]

The following table provides an example of how the solvent evaporation temperature, which influences the evaporation rate, affects the degree of crystallinity for a polymer film.

Solvent Evaporation TemperatureDegree of Crystallinity (%)
Room Temperature35
80 °C45
120 °C42
160 °C36
Qualitative trends and example data are based on studies of solvent-cast polymer films. The specific values will vary depending on the polymer-solvent system.[19]
Characterization

Q5: How do I measure the percent crystallinity of my Poly(4-HB-SA) sample using Differential Scanning Calorimetry (DSC)?

A5: The percent crystallinity (%χc) can be calculated from the heat of fusion measured by DSC using the following equation:

%χc = (ΔHm / ΔH°m) * 100

Where:

  • ΔHm is the experimental heat of fusion of your sample, obtained by integrating the area under the melting peak in the DSC thermogram.

  • ΔH°m is the theoretical heat of fusion for a 100% crystalline sample of the polymer.

For Poly(4-HB-SA), a value for a structurally similar polymer like poly(butylene succinate) (PBS) can be used as an approximation. The reported ΔH°m for PBS is around 110.3 J/g.[18]

Q6: What can Polarized Optical Microscopy (POM) tell me about the crystallinity of my sample?

A6: POM is a powerful technique for visualizing the crystalline superstructure of semi-crystalline polymers. Under cross-polarized light, crystalline regions (spherulites) appear bright (birefringent) against a dark amorphous background. From POM images, you can assess:

  • Spherulite size and morphology: The size and shape of the spherulites can be observed. Larger spherulites are typically formed at higher crystallization temperatures.[5]

  • Nucleation density: The number of spherulites per unit area can be estimated, providing insight into the nucleation process.

  • Overall crystallinity (qualitatively): A higher proportion of bright areas suggests a higher degree of crystallinity.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Percent Crystallinity
  • Sample Preparation: Accurately weigh 5-10 mg of the Poly(4-HB-SA) sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: a. First Heating Scan (to erase thermal history): Heat the sample from room temperature to approximately 30°C above its expected melting point at a rate of 10°C/min. b. Isothermal Hold: Hold the sample at this temperature for 3-5 minutes to ensure complete melting. c. Controlled Cooling Scan: Cool the sample to a temperature well below its glass transition temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min). d. Second Heating Scan (for analysis): Heat the sample again to 30°C above its melting point at a rate of 10°C/min.

  • Data Analysis: a. From the second heating scan, integrate the area of the melting endotherm to obtain the heat of fusion (ΔHm) in J/g. b. Calculate the percent crystallinity using the formula: %χc = (ΔHm / ΔH°m) * 100. Use ΔH°m ≈ 110.3 J/g (the value for PBS) as an approximation for Poly(4-HB-SA).

X-Ray Diffraction (XRD) for Crystalline Structure Analysis
  • Sample Preparation: Prepare a flat sample of the polymer, either as a thin film or a pressed powder pellet. The surface should be smooth and representative of the bulk material.

  • Instrument Setup: Mount the sample in the XRD instrument.

  • Data Collection: a. Scan the sample over a 2θ range appropriate for polymers, typically from 5° to 40°. b. Use a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: a. The resulting diffractogram will show sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo. b. The degree of crystallinity can be estimated by deconvoluting the crystalline peaks from the amorphous halo and calculating the ratio of the area of the crystalline peaks to the total area.[20]

Polarized Optical Microscopy (POM) for Spherulite Morphology
  • Sample Preparation: Place a small amount of the polymer on a glass microscope slide and cover it with a coverslip.

  • Melting and Crystallization: Heat the slide on a hot stage to melt the polymer. Then, cool the sample at a controlled rate to induce crystallization. Alternatively, the sample can be crystallized isothermally by rapidly cooling to a specific temperature between Tg and Tm and holding it there.

  • Microscopy: a. Place the slide on the stage of a polarized light microscope. b. Cross the polarizer and analyzer to obtain a dark background. c. Observe the sample as it crystallizes or after crystallization is complete. Crystalline spherulites will appear as bright objects, often with a characteristic "Maltese cross" pattern. d. Capture images at different stages of crystallization to study the growth rate and morphology of the spherulites.

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_processing Crystallinity Control cluster_characterization Characterization cluster_analysis Data Analysis Monomer (4-Hydroxybutyl) hydrogen succinate Polymerization Polycondensation Monomer->Polymerization Crude_Polymer Crude Poly(4-HB-SA) Polymerization->Crude_Polymer Thermal_Annealing Thermal Annealing Crude_Polymer->Thermal_Annealing Solvent_Casting Solvent Casting Crude_Polymer->Solvent_Casting DSC DSC Thermal_Annealing->DSC XRD XRD Thermal_Annealing->XRD POM POM Thermal_Annealing->POM Solvent_Casting->DSC Solvent_Casting->XRD Solvent_Casting->POM Percent_Crystallinity Percent Crystallinity DSC->Percent_Crystallinity Crystal_Structure Crystal Structure XRD->Crystal_Structure Spherulite_Morphology Spherulite Morphology POM->Spherulite_Morphology

Caption: Experimental workflow for controlling and characterizing the crystallinity of Poly(4-HB-SA).

Crystallinity_Control_Factors cluster_intrinsic Intrinsic Factors cluster_processing Processing Conditions cluster_additives Additives Crystallinity Degree of Crystallinity MW Molecular Weight MW->Crystallinity influences Chain_Structure Chain Structure (e.g., branching) Chain_Structure->Crystallinity influences Cooling_Rate Cooling Rate Cooling_Rate->Crystallinity controls Annealing Thermal Annealing (Temp & Time) Annealing->Crystallinity controls Solvent_Evaporation Solvent Evaporation Rate Solvent_Evaporation->Crystallinity controls Nucleating_Agents Nucleating Agents Nucleating_Agents->Crystallinity modifies Plasticizers Plasticizers Plasticizers->Crystallinity modifies

Caption: Key factors influencing the degree of crystallinity in Poly(4-HB-SA).

References

Preventing thermal degradation during (4-Hydroxybutyl) hydrogen succinate polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing thermal degradation during the polymerization of (4-Hydroxybutyl) hydrogen succinate to form poly(butylene succinate) (PBS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final polymer is yellowing. What are the possible causes and how can I prevent this?

A1: Yellowing of the polymer is a common sign of thermal degradation and oxidation during polymerization, especially at elevated temperatures. Here are the primary causes and solutions:

  • High Polymerization Temperature: Excessively high temperatures during the polycondensation step can lead to side reactions and degradation. It is crucial to maintain the temperature within the optimal range.

  • Presence of Oxygen: Residual oxygen in the reaction vessel can cause thermo-oxidative degradation. Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before and during the polymerization process.[1]

  • Catalyst Issues: The type and concentration of the catalyst can influence the color of the final polymer. Some catalysts may be less prone to causing discoloration. Ensure the catalyst is of high purity.

  • Impure Monomers: Impurities in the succinic acid or 1,4-butanediol can act as catalysts for degradation reactions. Use high-purity monomers for the best results.

Troubleshooting Steps:

  • Lower the polycondensation temperature. Optimal temperatures are typically between 220-240°C.[1]

  • Improve the inert atmosphere by ensuring a continuous, gentle flow of nitrogen and applying a high vacuum during the polycondensation stage.[1]

  • Consider using a different catalyst or optimizing the catalyst concentration. Tetrabutyl titanate (TBT) is a common choice.[2][3]

  • Analyze the purity of your monomers and purify them if necessary.

Q2: The molecular weight of my synthesized PBS is lower than expected. What could be the reason?

A2: Achieving a high molecular weight is often challenging due to competing degradation reactions at high temperatures.[4] Several factors can contribute to a low molecular weight:

  • Incomplete Water Removal: During the esterification stage, water is a byproduct. If not effectively removed, it can hinder the polycondensation reaction from reaching high molecular weights.

  • Insufficient Vacuum: A high vacuum is essential during the polycondensation step to remove the 1,4-butanediol byproduct and drive the equilibrium towards a higher molecular weight polymer.

  • Suboptimal Reaction Time: Both the esterification and polycondensation steps require sufficient time to proceed to completion. Shortening the reaction time can result in incomplete polymerization.

  • Thermal Degradation: As the polymer chains grow, their viscosity increases, making it harder to remove byproducts. Prolonged exposure to high temperatures can lead to chain scission, counteracting the polymerization process.[5]

  • Incorrect Monomer Ratio: The stoichiometry of the monomers is critical. An excess of either succinic acid or 1,4-butanediol can limit the final molecular weight. A slight excess of the diol is often used to compensate for its loss during the high-temperature polycondensation.[3]

Troubleshooting Steps:

  • Ensure efficient water removal during the esterification step by using an appropriate setup (e.g., a distillation column).

  • Apply a high vacuum (e.g., ~5.0 Pa) during the polycondensation stage.[2]

  • Optimize the reaction times for both stages. Esterification can take around 3 hours, and polycondensation around 2 hours.[2][3]

  • Consider using a chain extender after the polycondensation step to increase the molecular weight.[4]

  • Carefully control the initial molar ratio of the monomers. A common ratio is 1:1.2 of succinic acid to 1,4-butanediol.[3]

Q3: How can I minimize thermal degradation during the polymerization process?

A3: Preventing thermal degradation is key to obtaining high-quality PBS. Here are several strategies:

  • Use of Stabilizers: Incorporating thermal stabilizers can significantly reduce degradation. Phosphite-based stabilizers and phenolic antioxidants are effective at neutralizing reactive species that initiate degradation.[6] For example, the addition of stabilizers like Irganox® 1010 and Irgafos® 168 has been shown to suppress thermo-mechanical degradation.[6]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time to minimize the thermal stress on the polymer. Use the lowest possible temperature that still allows for efficient polymerization.

  • Inert Atmosphere: As mentioned before, maintaining a strict inert atmosphere is crucial to prevent oxidation, which is a major degradation pathway.[1]

  • Efficient Removal of Byproducts: Prompt removal of water and 1,4-butanediol not only drives the polymerization forward but also reduces the potential for side reactions that can be catalyzed by these byproducts at high temperatures.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and thermal properties of PBS.

Table 1: Typical Polymerization Conditions for Poly(butylene succinate)

ParameterValueReference
Esterification Stage
Temperature170 °C[3]
Time3 hours[3]
AtmosphereNitrogen[1]
Polycondensation Stage
Temperature235 - 240 °C[2][3]
Time2 hours[2]
PressureHigh Vacuum (~5.0 Pa)[2]
Catalyst
TypeTetrabutyl titanate (TBT)[2][3]
Concentration400 ppm (or 0.3% of succinic acid mass)[2][3]
Monomer Ratio
Succinic Acid : 1,4-Butanediol1 : 1.2 (molar ratio)[3]

Table 2: Thermal Properties and Degradation Temperatures of Poly(butylene succinate)

PropertyValueAnalytical MethodReference
Melting Temperature (Tm)115.1 °CDSC[7]
Crystallization Temperature (Tc)74.3 °CDSC[7]
Onset of Decomposition~300 °CTGA[8]
Temperature at 5% Weight Loss347 °CTGA[9]
Temperature at 50% Weight Loss398 °CTGA[9]
Maximum Decomposition Temperature399 - 430 °CTGA/DTG[2][10]

Experimental Protocols

Detailed Methodology for the Two-Stage Melt Polycondensation of PBS

This protocol is a generalized procedure based on common literature methods.[2][3]

Materials:

  • Succinic Acid (SA)

  • 1,4-Butanediol (BDO)

  • Tetrabutyl titanate (TBT) catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump capable of reaching high vacuum.

Procedure:

Stage 1: Esterification

  • Charge the reactor with succinic acid and 1,4-butanediol in a 1:1.2 molar ratio.

  • Start purging the system with a gentle stream of nitrogen gas.

  • Begin stirring and heat the mixture to 170 °C.

  • Maintain this temperature for approximately 3 hours. During this time, water will be produced and should be collected in the collection flask. The theoretical amount of water should be distilled off.

Stage 2: Polycondensation

  • After the esterification is complete, add the TBT catalyst (e.g., 400 ppm).

  • Gradually increase the temperature to 235-240 °C.

  • Simultaneously, slowly apply a high vacuum to the system over about 15 minutes, eventually reaching a pressure of approximately 5.0 Pa.

  • Continue the reaction under these conditions for about 2 hours. The viscosity of the mixture will increase significantly.

  • Once the desired viscosity is achieved, stop the reaction by cooling the reactor.

  • The resulting polymer can be extruded and pelletized.

Visualizations

Polymerization_Workflow cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation SA Succinic Acid Mix Monomer Mixture (1:1.2 molar ratio) SA->Mix BDO 1,4-Butanediol BDO->Mix Esterification Esterification 170°C, 3h, N2 Mix->Esterification Water Water (byproduct) Esterification->Water Oligomers PBS Oligomers Esterification->Oligomers Polycondensation Polycondensation 235-240°C, 2h, High Vacuum Oligomers->Polycondensation Catalyst TBT Catalyst (400 ppm) Catalyst->Polycondensation BDO_byproduct 1,4-Butanediol (byproduct) Polycondensation->BDO_byproduct PBS High Molecular Weight PBS Polycondensation->PBS

Caption: Workflow for the two-stage melt polycondensation of PBS.

Thermal_Degradation_Pathway PBS Poly(butylene succinate) Chain High_Temp High Temperature (>300°C) Beta_Scission β-Hydrogen Bond Scission PBS->Beta_Scission Heat Chain_Scission Chain Scission Products Beta_Scission->Chain_Scission Carboxyl_Terminated Carboxyl-Terminated Chain Chain_Scission->Carboxyl_Terminated Vinyl_Terminated Vinyl-Terminated Chain Chain_Scission->Vinyl_Terminated Further_Decomposition Further Decomposition Carboxyl_Terminated->Further_Decomposition Vinyl_Terminated->Further_Decomposition Anhydrides Succinic Anhydride Further_Decomposition->Anhydrides Olefins Olefins Further_Decomposition->Olefins CO2 Carbon Dioxide Further_Decomposition->CO2

Caption: Primary thermal degradation pathway of poly(butylene succinate).

References

Technical Support Center: Catalyst Selection and Optimization for (4-Hydroxybutyl) Hydrogen Succinate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-hydroxybutyl) hydrogen succinate. This guide focuses on the common challenges encountered during the monoesterification of 1,4-butanediol with succinic anhydride.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the reaction yield of this compound consistently low?

Answer:

Low reaction yield can be attributed to several factors:

  • Inefficient Catalyst: The chosen catalyst may have low activity for this specific esterification. Consider screening different types of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., zinc oxide), or organocatalysts (e.g., 4-dimethylaminopyridine).

  • Catalyst Deactivation: Acidic catalysts can be deactivated by impurities in the reactants or solvents. For instance, if using bio-derived succinic acid, residual acidic species can lead to catalyst deactivation.[1] Ensure high purity of starting materials and consider using robust catalysts like ZnO, which can be recycled.

  • Unfavorable Reaction Equilibrium: Esterification is a reversible reaction. To drive the equilibrium towards the product, consider removing water as it forms, for example, by azeotropic distillation.

  • Suboptimal Reaction Conditions: The temperature, pressure, and reactant concentrations may not be optimal. A systematic optimization of these parameters is recommended.

Question 2: How can I improve the selectivity towards the monoester and reduce the formation of the diester byproduct?

Answer:

Improving selectivity for the desired monoester, this compound, over the diester is a common challenge. Here are some strategies:

  • Molar Ratio of Reactants: Use a molar excess of 1,4-butanediol relative to succinic anhydride. This stoichiometric imbalance favors the formation of the monoester.

  • Catalyst Choice: Some catalysts inherently favor monoesterification. Enzymatic catalysts, such as Candida antarctica lipase B, have shown high selectivity for the monoesterification of symmetrical diols.[2]

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the maximum concentration of the monoester is reached. Prolonged reaction times and high temperatures can promote the formation of the diester.

  • Controlled Addition: A slow, controlled addition of succinic anhydride to the 1,4-butanediol and catalyst mixture can help maintain a low concentration of the anhydride, thus minimizing the formation of the diester.

Question 3: I am observing the formation of tetrahydrofuran (THF) as a significant byproduct. How can this be prevented?

Answer:

The formation of tetrahydrofuran (THF) is a common side reaction resulting from the acid-catalyzed dehydration of 1,4-butanediol, particularly at elevated temperatures.[3] To minimize THF formation:

  • Reaction Temperature: Lower the reaction temperature. The dehydration of 1,4-butanediol is more pronounced at higher temperatures.

  • Catalyst Selection: Use a catalyst with lower acidity or one that does not promote dehydration reactions. For example, milder catalysts like ZnO might be preferable to strong acids like sulfuric acid.

  • Reaction Time: Shorter reaction times can reduce the exposure of 1,4-butanediol to conditions that favor dehydration.

Question 4: The catalyst appears to lose activity after a single use. What are the possible reasons and solutions?

Answer:

Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the reactants or solvent can poison the catalyst's active sites. Ensure the use of high-purity reagents and solvents.

  • Leaching: Homogeneous catalysts can be difficult to recover, while active species on heterogeneous catalysts may leach into the reaction mixture. Consider using a robust heterogeneous catalyst like ZnO, which has been shown to be reusable.[4]

  • Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the catalyst. Operate within the recommended temperature range for your chosen catalyst.

  • Fouling: Byproducts or polymers can deposit on the surface of a heterogeneous catalyst, blocking the active sites. Regeneration procedures, such as washing and calcination, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of this compound?

A1: A variety of catalysts can be employed for this esterification reaction. Common choices include:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TSA) and sulfuric acid are effective but can lead to side reactions like THF formation.

  • Lewis Acids: Metal oxides like zinc oxide (ZnO) have shown high efficiency and reusability for similar esterifications.[4] Cation-exchanged montmorillonite clays, such as Al³⁺-mont, have also been used.[5]

  • Organocatalysts: 4-Dimethylaminopyridine (DMAP), often used in combination with a coupling agent like dicyclohexylcarbodiimide (DCC), is effective for monoesterification, particularly for sterically hindered alcohols.[6]

  • Enzymatic Catalysts: Lipases can offer high selectivity for monoesterification under mild reaction conditions.[2]

Q2: What is a typical starting point for optimizing the reaction conditions?

A2: A good starting point for optimization would be:

  • Temperature: Begin with a moderate temperature, for example, 80-120°C, and adjust based on reaction rate and byproduct formation.

  • Molar Ratio: Start with a 2:1 molar ratio of 1,4-butanediol to succinic anhydride to favor monoesterification.

  • Catalyst Loading: A catalyst loading of 1-5 mol% is a common starting point for many catalytic reactions.

  • Solvent: The reaction can often be run neat. However, a solvent like toluene can be used to facilitate azeotropic removal of water.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To quickly check for the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and selectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify the amounts of starting materials, monoester, and diester in the reaction mixture.

Q4: Are there any safety precautions I should be aware of?

A4: Standard laboratory safety procedures should be followed. Specifically:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood, especially when using volatile solvents or corrosive acids.

  • Be cautious when working with succinic anhydride as it can be an irritant.

  • If using DCC, be aware that it is a potent allergen.

Data Presentation

Table 1: Comparison of Catalyst Performance in Related Esterification Reactions

CatalystReactantsProductTemperature (°C)Yield (%)Selectivity (%)Reference
ZnOSuccinic anhydride, MethanolDimethyl succinate140100High[4]
Al³⁺-montmorillonite claySuccinic anhydride, p-cresolDi-(p-cresyl) succinateToluene reflux75-[5]
Candida antarctica lipase BBut-2-yne-1,4-diol, Hexanoic acidMonoesterRoom Temp73 (total)98.75 (for monoester)[2]
p-Toluenesulfonic acidDiols, Aromatic/Aliphatic acidsMonoesters-ExcellentHigh[7]
DMAP/DCCSuccinic acid, Decyl alcoholMono-decyl succinate0-20-High (inferred)[6]

Note: The data presented is from related but not identical reactions and should be used as a guideline for catalyst selection.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-butanediol (e.g., 20 mmol) and the catalyst (e.g., 1-5 mol%).

  • Reactant Addition: Slowly add succinic anhydride (e.g., 10 mmol) to the stirred solution at the desired reaction temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140°C) and monitor the reaction progress over time using TLC or GC/HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the catalyst used.

    • Heterogeneous catalyst: Filter the catalyst.

    • Homogeneous catalyst: Perform an appropriate aqueous work-up to remove the catalyst. For example, if an acid catalyst is used, wash with a saturated sodium bicarbonate solution.

  • Purification: Purify the product by column chromatography or distillation.

  • Analysis: Characterize the product by NMR and determine the yield and selectivity.

Protocol 2: Steglich Esterification for Monoester Synthesis

This protocol is adapted for the synthesis of this compound.[6]

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve succinic acid (10 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

  • Catalyst and Alcohol Addition: Add 4-dimethylaminopyridine (DMAP) (e.g., 0.5-1 mmol) and 1,4-butanediol (10-20 mmol) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (11 mmol) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate and wash sequentially with dilute HCl (e.g., 0.5 N), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalyst_Selection_Workflow start Start: Catalyst Selection for This compound Synthesis considerations Primary Considerations: - Desired Selectivity (Mono- vs. Di-ester) - Reaction Conditions (Temp., Solvent) - Cost and Availability start->considerations catalyst_type Choose Catalyst Type considerations->catalyst_type acid_cat Brønsted/Lewis Acids (e.g., p-TSA, ZnO) catalyst_type->acid_cat High activity base_cat Organocatalysts (e.g., DMAP) catalyst_type->base_cat High selectivity for monoester enzyme_cat Enzymatic Catalysts (e.g., Lipase) catalyst_type->enzyme_cat Mild conditions, high selectivity screening Perform Catalyst Screening Experiments acid_cat->screening base_cat->screening enzyme_cat->screening analysis Analyze Results: - Yield - Selectivity - Byproduct Formation screening->analysis analysis->catalyst_type Re-evaluate optimization Optimize Reaction Conditions for Best Catalyst analysis->optimization protocol Follow Detailed Experimental Protocol optimization->protocol Yes end End: Optimized Synthesis protocol->end

Caption: Catalyst selection workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products BDO 1,4-Butanediol Monoester (4-Hydroxybutyl) Hydrogen Succinate (Desired Product) BDO->Monoester THF Tetrahydrofuran (THF) (Byproduct) BDO->THF Dehydration (Side Reaction) SA Succinic Anhydride SA->Monoester Diester Diester (Byproduct) Monoester->Diester + 1,4-Butanediol

Caption: Reaction pathway showing the desired product and major byproducts.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield? start->low_yield low_selectivity Low Selectivity for Monoester? start->low_selectivity byproduct Significant Byproduct Formation? start->byproduct check_catalyst Check Catalyst Activity and Purity of Reagents low_yield->check_catalyst Yes adjust_ratio Increase Excess of 1,4-Butanediol low_selectivity->adjust_ratio Yes identify_byproduct Identify Byproduct (e.g., THF, Diester) byproduct->identify_byproduct Yes optimize_conditions Optimize Temp., Time, and Stoichiometry check_catalyst->optimize_conditions remove_water Consider Water Removal optimize_conditions->remove_water change_catalyst Try a More Selective Catalyst (e.g., Enzyme, DMAP) adjust_ratio->change_catalyst control_addition Slow Addition of Succinic Anhydride change_catalyst->control_addition lower_temp If THF, Lower Reaction Temperature identify_byproduct->lower_temp adjust_stoichiometry If Diester, Adjust Reactant Ratio identify_byproduct->adjust_stoichiometry

Caption: Troubleshooting decision tree for common experimental issues.

References

Addressing batch-to-batch variability in (4-Hydroxybutyl) hydrogen succinate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address batch-to-batch variability in the synthesis of (4-Hydroxybutyl) hydrogen succinate. This resource is intended for researchers, scientists, and drug development professionals to help ensure consistent and high-quality synthesis results.

Troubleshooting Guide

Batch-to-batch variability in the synthesis of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Low Yield of this compound

Possible Causes and Solutions

CauseRecommended Action
Incomplete Reaction - Verify Stoichiometry: Ensure the molar ratio of succinic anhydride to 1,4-butanediol is appropriate. An excess of the diol can favor monoester formation but may require more rigorous purification. - Reaction Time: Extend the reaction time to ensure completion. Monitor the reaction progress using techniques like TLC, HPLC, or NMR. - Reaction Temperature: Optimize the reaction temperature. For enzymatic synthesis using Candida antarctica lipase B, a temperature of around 30°C is often used. For chemical synthesis, the temperature may be higher, but excessive heat can promote side reactions.
Catalyst Inactivity - Enzymatic Catalyst: Ensure the enzyme is active and properly stored. Consider using a fresh batch of lipase. The presence of water as a by-product can create an interfacial environment for the enzyme to function in an organic medium.[1][2] - Chemical Catalyst: If using a chemical catalyst, verify its purity and loading. Ensure it is not poisoned or deactivated.
Suboptimal Solvent - The choice of solvent can influence reaction kinetics and selectivity. For enzymatic reactions, toluene is a common solvent.[3]
Purification Losses - Review the purification protocol. Significant product loss can occur during extraction, crystallization, or chromatography. Optimize solvent volumes and the number of extractions.
Issue 2: High Levels of Diester Impurity (1,4-butylene disuccinate)

Possible Causes and Solutions

CauseRecommended Action
Incorrect Stoichiometry - An excess of succinic anhydride will favor the formation of the diester. Carefully control the molar ratio of reactants.
Prolonged Reaction Time - While a sufficient reaction time is needed for the formation of the monoester, excessively long reaction times can lead to the formation of the diester. Monitor the reaction and stop it once the optimal monoester concentration is reached.
High Reaction Temperature - Higher temperatures can increase the rate of the second esterification step, leading to more diester. Maintain a consistent and optimized temperature.
Issue 3: Presence of Unreacted Starting Materials

Possible Causes and Solutions

CauseRecommended Action
Poor Mixing - Ensure adequate agitation of the reaction mixture, especially in heterogeneous reactions (e.g., with an immobilized enzyme), to ensure proper contact between reactants and the catalyst.
Low Reaction Temperature - Insufficient thermal energy can lead to a slow or incomplete reaction. Ensure the reaction is proceeding at the target temperature.
Impure Reactants - The purity of succinic anhydride and 1,4-butanediol is critical. Impurities can inhibit the reaction or lead to side products. Use reactants of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound synthesis?

A1: The primary sources of variability include:

  • Purity of Reactants: Variations in the purity of succinic anhydride and 1,4-butanediol can introduce contaminants that affect the reaction.

  • Stoichiometry: Inaccurate measurement of reactants can alter the molar ratio, impacting the product distribution (monoester vs. diester).

  • Reaction Conditions: Inconsistent control of temperature, reaction time, and mixing can lead to different reaction outcomes.

  • Catalyst Activity: The activity of the catalyst, whether enzymatic or chemical, can vary between batches, affecting the reaction rate and yield.

  • Purification Process: Inconsistencies in the purification steps can lead to varying levels of purity and final yield.

Q2: How can I selectively synthesize the monoester over the diester?

A2: To favor the formation of the monoester, this compound, you can:

  • Use an excess of 1,4-butanediol relative to succinic anhydride.

  • Carefully control the reaction time to stop the reaction after the monoester has formed but before significant diester formation occurs.

  • Optimize the reaction temperature to favor monoesterification.

  • Enzymatic synthesis using lipases like Candida antarctica lipase B can offer high selectivity for monoesterification under mild conditions.[1][2]

Q3: What are the recommended purification methods for this compound?

A3: Purification can be challenging due to the similar properties of the monoester, diester, and unreacted diol. Common methods include:

  • Liquid-Liquid Extraction: To remove unreacted starting materials and by-products.

  • Column Chromatography: Effective for separating the monoester from the diester and other impurities, although it may be less practical on a large scale.

  • Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective purification method.

Q4: Can water content affect the synthesis?

A4: Yes, water content can be a critical factor. In enzymatic reactions, a small amount of water can be beneficial by providing an interfacial environment for the enzyme.[1][2] However, in non-enzymatic reactions, the presence of water can lead to the hydrolysis of succinic anhydride to succinic acid, which may react differently or require different catalytic conditions.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Reactant Preparation:

    • Dissolve succinic anhydride (1 equivalent) in a suitable organic solvent (e.g., toluene) in a reaction vessel.

    • Add 1,4-butanediol (e.g., 1.2 equivalents) to the solution.

  • Enzyme Addition:

    • Add Candida antarctica lipase B (Novozyme 435) to the reaction mixture. The optimal amount of enzyme should be determined experimentally.

  • Reaction:

    • Stir the mixture at a constant temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).[3]

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the enzyme.

    • Wash the filtrate with brine to remove the excess 1,4-butanediol.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

Synthesis_Workflow Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Succinic Anhydride + 1,4-Butanediol ReactionMix Reaction Mixture Reactants->ReactionMix Solvent Solvent (e.g., Toluene) Solvent->ReactionMix Catalyst Catalyst (e.g., Lipase) Catalyst->ReactionMix Monitoring Reaction Monitoring (TLC, HPLC) ReactionMix->Monitoring Filtration Catalyst Removal Monitoring->Filtration Reaction Complete Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct Pure (4-Hydroxybutyl) hydrogen succinate Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Batch-to-Batch Variability Start Batch Fails QC Issue Identify Primary Issue Start->Issue LowYield Low Yield Issue->LowYield Yield HighDiester High Diester Content Issue->HighDiester Purity (Diester) UnreactedSM Unreacted Starting Materials Issue->UnreactedSM Purity (Reactants) CheckStoichiometry_LY Verify Stoichiometry LowYield->CheckStoichiometry_LY CheckStoichiometry_HD Verify Stoichiometry HighDiester->CheckStoichiometry_HD CheckMixing Evaluate Mixing UnreactedSM->CheckMixing CheckTimeTemp_LY Check Reaction Time & Temperature CheckStoichiometry_LY->CheckTimeTemp_LY CheckCatalyst_LY Assess Catalyst Activity CheckTimeTemp_LY->CheckCatalyst_LY ReviewPurification_LY Review Purification Protocol CheckCatalyst_LY->ReviewPurification_LY Solution Implement Corrective Action & Rerun ReviewPurification_LY->Solution CheckTimeTemp_HD Check Reaction Time & Temperature CheckStoichiometry_HD->CheckTimeTemp_HD CheckTimeTemp_HD->Solution CheckTimeTemp_USM Check Reaction Time & Temperature CheckMixing->CheckTimeTemp_USM CheckPurity Analyze Reactant Purity CheckTimeTemp_USM->CheckPurity CheckPurity->Solution

Caption: Logical workflow for troubleshooting common issues in synthesis.

References

Improving the mechanical properties of (4-Hydroxybutyl) hydrogen succinate-based polyesters

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (4-Hydroxybutyl) Hydrogen Succinate-Based Polyesters

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound-based polyesters, such as poly(butylene succinate) (PBS) and its copolymers. This resource provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, processing, and characterization of succinate-based polyesters.

Category 1: Synthesis and Polymerization

Q1: Why is the molecular weight of my synthesized polyester lower than expected?

A1: Low molecular weight is a common issue that can stem from several factors:

  • Monomer Purity: Ensure that the succinic acid and 1,4-butanediol monomers are of high purity. Impurities can terminate the polymerization reaction.

  • Stoichiometry: An exact 1:1 molar ratio of di-acid to di-ol is crucial for achieving high molecular weight. Any deviation can limit chain growth.

  • Catalyst Activity: The catalyst (e.g., tetrabutyl titanate) may be deactivated or used in an insufficient amount. Ensure proper storage and handling of the catalyst.

  • Reaction Conditions: The polycondensation stage requires high temperature and a high vacuum to effectively remove the condensation byproducts (e.g., water). Inadequate vacuum is a frequent cause of low molecular weight.[1][2]

  • Reaction Time: The polycondensation reaction can be slow. Ensure sufficient reaction time at the final stage to allow polymer chains to build up.[1][2]

Q2: My polyester appears yellow or discolored after synthesis. What is the cause and how can I prevent it?

A2: Discoloration, typically yellowing, is often a sign of thermal degradation.

  • High Temperature: Prolonged exposure to high temperatures during melt polycondensation can cause side reactions and polymer degradation. Optimize the temperature profile to be high enough for reaction but low enough to minimize degradation.

  • Oxygen Presence: The presence of oxygen at high temperatures can lead to oxidative degradation. Ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen) before heating.

  • Catalyst Choice: Some catalysts can cause more discoloration than others. Consider using catalysts designed for high-temperature stability or enzymatic catalysts for milder reaction conditions.[3][4]

Q3: The polymerization reaction seems to stall and does not reach high conversion. What are the possible reasons?

A3: Stalled reactions are often related to the inefficient removal of condensation byproducts.

  • Inefficient Water Removal: The polycondensation reaction is an equilibrium process. Water (or other small molecules) must be continuously removed to drive the reaction toward the formation of high molecular weight polymer.[2]

  • Increased Viscosity: As the molecular weight increases, the melt viscosity rises dramatically. This can hinder the diffusion of byproducts out of the polymer melt and limit effective mixing. Ensure your stirring apparatus is robust enough to handle high viscosity melts.

  • Vacuum Leaks: Check your system for any leaks that could compromise the vacuum level required for the final stage of polymerization.

Category 2: Mechanical Properties

Q4: My polyester is too brittle. How can I improve its flexibility and elongation at break?

A4: Brittleness is a common limitation. Several strategies can enhance flexibility:

  • Blending: Blending with a more flexible biodegradable polymer, such as poly(butylene succinate-co-adipate) (PBSA) or polycaprolactone (PCL), can significantly improve ductility. Even small amounts (e.g., 20 wt%) of PBS can turn brittle polylactic acid (PLA) into a ductile material.[5][6]

  • Copolymerization: Introducing a more flexible co-monomer, like adipic acid or a long-chain diol, into the polymer backbone during synthesis will disrupt crystallinity and increase chain mobility, leading to higher elongation at break.[5][7]

  • Plasticizers: Adding bio-based plasticizers can increase the free volume between polymer chains, lowering the glass transition temperature and improving flexibility.[8]

Q5: How can I increase the tensile strength and modulus of my polyester?

A5: To improve the strength and stiffness of your material, consider the following approaches:

  • Increase Molecular Weight: Higher molecular weight generally leads to better entanglement of polymer chains and thus higher tensile strength. Revisit your synthesis protocol to maximize molecular weight (see Q1).

  • Chain Extension: Use a chain extender (e.g., diisocyanates, peroxides) in a post-synthesis reactive extrusion process. This will couple polymer chains, increasing the average molecular weight and often improving mechanical properties.[9][10][11]

  • Reinforcing Fillers: Incorporating reinforcing fillers like modified fumed silica, natural fibers (e.g., jute), or nanoparticles can significantly increase the tensile modulus and strength.[12][13][14] Surface modification of the fillers is often necessary to ensure good adhesion to the polymer matrix.[13][14]

Q6: The mechanical properties of my test specimens are highly inconsistent. What could be the cause?

A6: Inconsistent results often point to issues in sample preparation or processing rather than the material itself.

  • Processing Conditions: Variations in processing parameters (e.g., temperature, cooling rate, pressure) during injection molding or compression molding can lead to differences in crystallinity and internal stresses, affecting mechanical properties.[15][16]

  • Specimen Preparation: Ensure that test specimens are prepared and conditioned according to a standard protocol (e.g., ASTM D638).[17] Defects such as voids or surface notches from machining can act as stress concentrators and lead to premature failure.

  • Material Homogeneity: If you are working with blends or composites, ensure that the components are uniformly dispersed. Poor dispersion can create weak points in the material.[13]

Data Presentation: Mechanical Properties

The following table summarizes typical mechanical properties for poly(butylene succinate) (PBS) and its modified versions. Values can vary based on specific synthesis and processing conditions.

Material FormulationTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
Neat PBS30 - 35> 300300 - 500[5]
PBS with Chain Extender (BPO/TF)IncreasedIncreased-[9][18]
PBS / Jute Fiber (20 wt%)~40~10~1500[14]
PBS / Modified Fumed SilicaIncreasedDecreasedIncreased[12]
PBSA (PBS-co-adipate)DecreasedIncreasedDecreased[5]
PLA / PBS Blend (80/20)~45> 200~2500[5]

Experimental Protocols

Protocol 1: Synthesis of PBS via Melt Polycondensation

This protocol describes a typical two-stage melt polycondensation process.

Materials:

  • Succinic Acid (SA)

  • 1,4-Butanediol (BD) (molar ratio SA:BD = 1:1.1)

  • Catalyst: Tetrabutyl titanate (TBT), ~250 ppm relative to product weight

  • Inert gas (Nitrogen)

Procedure:

  • Esterification Stage:

    • Charge the succinic acid, 1,4-butanediol, and catalyst into a pre-dried reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

    • Purge the system with nitrogen for at least 30 minutes to remove oxygen.

    • Heat the mixture to 180-190°C under a slow nitrogen flow.

    • Maintain this temperature for 2-4 hours while stirring. Water will be produced and should be collected via the distillation column. The reaction is complete when >95% of the theoretical amount of water has been collected.[19]

  • Polycondensation Stage:

    • Gradually increase the temperature to 230-240°C.

    • Simultaneously, slowly reduce the pressure to below 1 mbar (<100 Pa) over about 1 hour.[19]

    • Continue the reaction under high vacuum and temperature for another 3-5 hours. The viscosity of the melt will increase significantly.

    • Stop the reaction when the desired melt viscosity (indicated by stirrer torque) is reached.

    • Extrude the polymer from the reactor under nitrogen pressure and quench in a water bath.

    • Pelletize the resulting polymer strands for further use.

Protocol 2: Tensile Property Testing (ASTM D638)

This protocol outlines the procedure for measuring the tensile properties of your polyester.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.[20]

  • Tensile grips (e.g., serrated face grips).[20]

  • Extensometer (for accurate modulus measurement).[20]

  • Standard dumbbell-shaped (dog-bone) test specimens (Type I is common for rigid plastics), prepared by injection molding or machining.[21][22]

Procedure:

  • Conditioning: Condition the test specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as specified in ASTM D638.

  • Measurement: Measure the width and thickness of the narrow section of each specimen.

  • Setup:

    • Set the crosshead speed of the UTM. For rigid polyesters, a speed of 5 mm/min is common.

    • Place the specimen into the tensile grips, ensuring it is aligned vertically.

    • Attach the extensometer to the gauge section of the specimen.

  • Testing:

    • Start the test. The UTM will pull the specimen at a constant speed until it fractures.

    • Record the force (load) and extension (displacement) data throughout the test.

  • Calculations: From the resulting stress-strain curve, calculate the following properties:[20][21]

    • Tensile Strength (at yield or break): The maximum stress the material can withstand.

    • Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.

    • Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.

Visualizations

Experimental and Logical Workflows

Synthesis_Workflow cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_processing Post-Processing Monomers Monomers (SA + BD) + Catalyst Reactor Heat to 180-190°C under N2 Monomers->Reactor Distill Remove Water Reactor->Distill Oligomers Form Low MW Oligomers Distill->Oligomers HighTemp Heat to 230-240°C Oligomers->HighTemp Vacuum Apply High Vacuum HighTemp->Vacuum Polymer High MW Polyester Vacuum->Polymer Extrude Extrude & Quench Polymer->Extrude Pelletize Pelletize Extrude->Pelletize

Caption: Workflow for two-stage melt polycondensation synthesis.

Troubleshooting_Mechanical_Properties cluster_brittle Issue: Too Brittle / Low Elongation cluster_weak Issue: Too Weak / Low Strength Start Problem with Mechanical Properties Brittle Is the material too brittle? Start->Brittle Weak Is the material too weak? Start->Weak Sol_Blend Blend with flexible polymer (e.g., PBSA, PCL) Brittle->Sol_Blend Yes Sol_Copolymer Copolymerize with flexible monomers Brittle->Sol_Copolymer Yes Sol_Plasticizer Add plasticizers Brittle->Sol_Plasticizer Yes Sol_MW Increase Molecular Weight (Optimize Synthesis) Weak->Sol_MW Yes Sol_ChainExtend Use Chain Extenders Weak->Sol_ChainExtend Yes Sol_Filler Add Reinforcing Fillers (e.g., fibers, silica) Weak->Sol_Filler Yes

Caption: Troubleshooting flowchart for common mechanical property issues.

Chain_Extension_Effect cluster_before Before Chain Extension cluster_after After Chain Extension P1 Polyester Chain Process Reactive Extrusion P1->Process P2 Polyester Chain P2->Process space + + P_Linked Longer, Branched Polyester Chain CE Chain Extender CE->Process Process->P_Linked

Caption: Conceptual diagram of the chain extension process.

References

Technical Support Center: Scaling Up (4-Hydroxybutyl) Hydrogen Succinate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (4-Hydroxybutyl) hydrogen succinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

A1: The main challenges in scaling up the production of this compound include:

  • Controlling the formation of by-products: The primary by-product is the diester, di(4-hydroxybutyl) succinate. Another significant by-product can be tetrahydrofuran (THF), formed from the acid-catalyzed dehydration of 1,4-butanediol at elevated temperatures.[1]

  • Achieving high conversion and yield: Driving the reaction to completion to maximize the yield of the desired monoester can be challenging.

  • Product purification: Separating the desired monoester from unreacted starting materials (succinic anhydride/succinic acid and 1,4-butanediol) and by-products is critical for obtaining a high-purity product.

  • Heat management: Esterification reactions are typically endothermic and require careful temperature control to prevent side reactions and ensure consistent product quality.

  • Catalyst selection and removal: Choosing an appropriate catalyst to favor monoester formation and ensuring its effective removal from the final product is a key consideration.

Q2: What are the common starting materials for the synthesis of this compound?

A2: The most common starting materials are succinic anhydride and 1,4-butanediol. Alternatively, succinic acid can be used, but this process generates water as a by-product, which needs to be removed to drive the reaction forward.

Q3: What types of catalysts are typically used for this synthesis?

A3: A range of catalysts can be employed, including:

  • Acid catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used, but they can also promote the formation of THF from 1,4-butanediol.[1]

  • Organometallic catalysts: Tin-based catalysts are sometimes used in esterification reactions.

  • Enzymatic catalysts: Lipases, such as Candida antarctica lipase B (CALB), can offer high selectivity for monoester formation under milder reaction conditions, minimizing by-product formation.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction may not have reached equilibrium or completion. 2. Formation of diester by-product: An excess of 1,4-butanediol or prolonged reaction times can favor the formation of di(4-hydroxybutyl) succinate. 3. Suboptimal reaction temperature: The temperature may be too low for a sufficient reaction rate.1. Increase reaction time or temperature: Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time. 2. Adjust stoichiometry: Use a molar excess of succinic anhydride to favor monoester formation. 3. Optimize temperature: Gradually increase the temperature while monitoring for by-product formation. For enzymatic catalysis, operate within the optimal temperature range for the specific lipase.
High Levels of Di(4-hydroxybutyl) succinate Impurity 1. Incorrect stoichiometry: Using an excess of 1,4-butanediol. 2. Prolonged reaction time or high temperature: These conditions can promote the second esterification step.1. Use a stoichiometric excess of succinic anhydride: This will ensure that the 1,4-butanediol is the limiting reagent. 2. Optimize reaction time and temperature: Stop the reaction once the maximum monoester concentration is reached, as determined by in-process monitoring.
Presence of Tetrahydrofuran (THF) in the Product 1. Acid-catalyzed dehydration of 1,4-butanediol: This is more prevalent at high temperatures in the presence of strong acid catalysts.[1]1. Use a milder catalyst: Consider using an enzymatic catalyst like lipase, which operates under neutral conditions. 2. Control reaction temperature: Maintain the reaction temperature below the point where significant THF formation occurs. A temperature range of 100°-130° C has been shown to reduce THF formation.[1]
Difficulty in Purifying the Final Product 1. Similar boiling points of components: The boiling points of the monoester, diester, and unreacted 1,4-butanediol may be close, making distillation challenging. 2. Presence of residual catalyst: The catalyst may be difficult to remove completely.1. Employ alternative purification methods: Consider column chromatography for smaller scales or fractional distillation under high vacuum for larger scales. Liquid-liquid extraction can also be used to separate the acidic monoester from the neutral diester and diol. 2. Use a heterogeneous or immobilized catalyst: This simplifies catalyst removal through filtration. If a homogeneous catalyst is used, appropriate washing or quenching steps should be implemented.
Inconsistent Batch-to-Batch Quality 1. Poor control over reaction parameters: Variations in temperature, reaction time, or agitation speed. 2. Inconsistent quality of raw materials: Impurities in succinic anhydride or 1,4-butanediol.1. Implement strict process control: Utilize automated systems for controlling temperature, addition rates, and stirring. 2. Ensure high purity of starting materials: Perform quality control checks on all incoming raw materials.

Experimental Protocols

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory or production scales.

  • Materials:

    • Succinic anhydride

    • 1,4-Butanediol

    • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

    • Organic solvent (e.g., toluene or 2-methyl-2-butanol)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer and temperature probe

    • Heating/cooling circulator

    • Vacuum pump and vacuum trap (for solvent removal)

    • Filtration apparatus

  • Procedure:

    • Charge the reactor with succinic anhydride and the chosen organic solvent.

    • Begin stirring and heat the mixture to the desired reaction temperature (typically 40-60°C for enzymatic reactions).

    • Once the succinic anhydride is dissolved and the temperature is stable, add the 1,4-butanediol to the reactor. A slight molar excess of succinic anhydride is recommended.

    • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the reactants).

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC to determine the concentration of the monoester, diester, and starting materials.

    • Once the desired conversion is achieved, stop the reaction by cooling the mixture and filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Effect of Reaction Parameters on Product Distribution

ParameterChangeEffect on Monoester YieldEffect on Diester FormationEffect on THF Formation
Temperature IncreaseIncreases reaction rate, but may decrease selectivity at very high temperatures.IncreasesSignificantly increases, especially with acid catalysts.[1]
Succinic Anhydride : 1,4-Butanediol Molar Ratio IncreaseIncreasesDecreasesNo direct effect
Catalyst Type Acid vs. EnzymeAcid catalysts are faster but less selective.Enzymes are highly selective for the monoester.[2]Acid catalysts promote THF formation.[1]
Reaction Time IncreaseIncreases to a maximum, then may decrease due to diester formation.IncreasesIncreases with prolonged heating in the presence of an acid catalyst.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Charging Charge Reactor with Succinic Anhydride & Solvent Heating Heat to Reaction Temperature Reactant_Charging->Heating Reactant_Addition Add 1,4-Butanediol Heating->Reactant_Addition Catalyst_Addition Add Catalyst Reactant_Addition->Catalyst_Addition Monitoring Monitor Reaction (HPLC/GC) Catalyst_Addition->Monitoring Catalyst_Removal Remove Catalyst (Filtration) Monitoring->Catalyst_Removal Solvent_Removal Solvent Removal (Vacuum) Catalyst_Removal->Solvent_Removal Purification Purification (Distillation/Chromatography) Solvent_Removal->Purification Final_Product Pure (4-Hydroxybutyl) hydrogen succinate Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Check_Conversion Incomplete Conversion? Start->Check_Conversion Increase_Time_Temp Increase Reaction Time/ Temperature Check_Conversion->Increase_Time_Temp Yes Check_Byproducts High By-products? Check_Conversion->Check_Byproducts No Increase_Time_Temp->Check_Byproducts Diester Diester? Check_Byproducts->Diester Yes Purification_Issue Purification Difficulty? Check_Byproducts->Purification_Issue No THF THF? Diester->THF No Adjust_Stoichiometry Increase Succinic Anhydride Ratio Diester->Adjust_Stoichiometry Yes Change_Catalyst Use Milder Catalyst (e.g., Lipase) THF->Change_Catalyst Yes Lower_Temp Lower Reaction Temperature THF->Lower_Temp Yes Adjust_Stoichiometry->Purification_Issue Change_Catalyst->Purification_Issue Lower_Temp->Purification_Issue Optimize_Purification Optimize Distillation/ Chromatography Purification_Issue->Optimize_Purification Yes End Process Optimized Purification_Issue->End No Optimize_Purification->End

Caption: Troubleshooting decision tree for scaling up production.

References

How to minimize impurities in the final (4-Hydroxybutyl) hydrogen succinate product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize impurities in the final (4-Hydroxybutyl) hydrogen succinate product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final this compound product is showing a significant amount of a low-boiling point impurity, which I suspect is tetrahydrofuran (THF). How can I prevent its formation?

A1: The formation of tetrahydrofuran (THF) is a common side reaction during the synthesis of this compound, arising from the acid-catalyzed dehydration of 1,4-butanediol, especially at elevated temperatures.

Troubleshooting Steps:

  • Reaction Temperature Control: Maintain the reaction temperature below 130°C. The formation of THF is significantly accelerated at temperatures above 150°C.[1]

  • Catalyst Choice: If using an acid catalyst, opt for a milder one or use a non-acidic catalyst system. The use of strong acids can promote the dehydration of 1,4-butanediol.

  • Molar Ratio of Reactants: Use a slight excess of succinic anhydride to 1,4-butanediol. An excess of 1,4-butanediol can lead to increased THF formation. A molar ratio of 1.1:1 to 1.5:1 (1,4-butanediol to succinic anhydride) is a suggested starting point to minimize unreacted diol.[1]

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or in-process NMR) and stop the reaction once the succinic anhydride has been consumed to avoid prolonged exposure of 1,4-butanediol to reaction conditions.

Q2: I am observing unreacted starting materials (succinic anhydride and/or 1,4-butanediol) in my final product. What are the likely causes and solutions?

A2: The presence of unreacted starting materials is typically due to incomplete reaction, improper stoichiometry, or inefficient purification.

Troubleshooting Steps:

  • Reaction Completion: Ensure the reaction has gone to completion. Monitor the disappearance of the starting materials using appropriate analytical techniques (e.g., IR spectroscopy to track the disappearance of the anhydride peak, or NMR).

  • Stoichiometry: Carefully control the molar ratio of your reactants. An inaccurate ratio can lead to one of the starting materials being in excess.

  • Purification Method:

    • Distillation: If your product is purified by distillation, ensure your distillation setup is efficient enough to separate the product from the higher-boiling 1,4-butanediol and any non-volatile succinic acid (formed from hydrolysis of the anhydride).

    • Recrystallization: Choose an appropriate solvent system that allows for the selective crystallization of the desired product, leaving the impurities in the mother liquor.

    • Chromatography: Column chromatography can be a highly effective method for removing both polar (1,4-butanediol) and non-polar impurities.

Q3: My product contains a significant amount of the diester, bis(4-hydroxybutyl) succinate. How can I minimize its formation?

A3: The formation of the diester is a common side reaction resulting from the further esterification of the desired monoester product with another molecule of 1,4-butanediol.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar ratio where succinic anhydride is in slight excess relative to 1,4-butanediol. This will limit the availability of the diol for the second esterification step.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to favor the formation of the monoester. The reaction to form the diester is typically slower than the initial mono-esterification.

  • Order of Addition: Adding the 1,4-butanediol slowly to the succinic anhydride can help to maintain a higher local concentration of the anhydride, favoring the 1:1 reaction.

Q4: I am concerned about residual catalyst in my final product. What are the best practices for catalyst removal?

A4: Catalyst removal is crucial, especially for applications in drug development. The method of removal will depend on the type of catalyst used.

Troubleshooting Steps:

  • Homogeneous Catalysts (e.g., acid catalysts):

    • Aqueous Wash: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and then perform aqueous washes to remove the salt.

    • Ion Exchange Resins: Passing a solution of the product through a suitable ion exchange resin can effectively remove cationic or anionic catalyst species.[2]

  • Heterogeneous Catalysts:

    • Filtration: Solid catalysts can be easily removed by filtration at the end of the reaction. Ensure the filter medium is fine enough to retain all catalyst particles.

Quantitative Data Summary

The following table summarizes key reaction parameters and their impact on product purity, based on literature for similar esterification reactions.

ParameterRecommended RangePotential Impact on PurityReference
Reactant Molar Ratio (1,4-butanediol : Succinic Anhydride) 1.1:1 - 1.5:1A higher excess of diol can increase THF and diester formation.[1]
Reaction Temperature 100°C - 130°CTemperatures >150°C significantly increase THF formation.[1]
Catalyst Loading (if used) Varies with catalyst typeHigher catalyst loading can increase reaction rate but may also promote side reactions.
Reaction Time Monitor for completionProlonged reaction times can lead to increased diester and other byproducts.

Experimental Protocols

1. Synthesis of this compound

  • Materials: Succinic anhydride, 1,4-butanediol, (optional: catalyst).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride.

    • Slowly add a slight molar excess of 1,4-butanediol (e.g., 1.1 equivalents) to the succinic anhydride with stirring.

    • Heat the reaction mixture to 110-120°C.

    • Monitor the reaction progress by TLC or IR spectroscopy until the succinic anhydride is consumed.

    • Cool the reaction mixture to room temperature.

2. Purification by Recrystallization

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, toluene).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

3. Characterization by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum. The expected signals for this compound include:

    • A triplet corresponding to the -CH₂-OH protons.

    • Multiplets for the other methylene protons of the butyl chain.

    • A singlet or two distinct signals for the succinate methylene protons.

    • A broad singlet for the carboxylic acid proton.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Succinic Anhydride + 1,4-Butanediol Reaction Heating (110-120°C) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure Product Drying->Pure_Product Analysis NMR, IR, HPLC Pure_Product->Analysis

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Impurity Impurity Detected? THF THF Impurity Impurity->THF Yes Unreacted_SM Unreacted Starting Materials Impurity->Unreacted_SM Yes Diester Diester Impurity Impurity->Diester Yes Temp Lower Reaction Temp. THF->Temp Stoich_THF Adjust Stoichiometry (less diol) THF->Stoich_THF Monitor_Rxn Ensure Reaction Completion Unreacted_SM->Monitor_Rxn Purify Improve Purification Unreacted_SM->Purify Stoich_Diester Adjust Stoichiometry (less diol) Diester->Stoich_Diester Time_Temp Reduce Reaction Time/Temp. Diester->Time_Temp

Caption: Troubleshooting logic for common impurities in this compound synthesis.

References

Technical Support Center: Poly(4-Hydroxybutyl) Hydrogen Succinate Polymerization via Transesterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of poly(4-hydroxybutyl) hydrogen succinate, commonly known as poly(butylene succinate) (PBS), through a transesterification process.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the synthesis of poly(butylene succinate).

Issue 1: Low Molecular Weight or Low Yield

  • Q1: My final polymer has a very low molecular weight (Mw). What are the potential causes and how can I increase it?

    A1: Low molecular weight is a common issue in polycondensation reactions. Several factors can contribute to this:

    • Inefficient Water/Methanol Removal: The removal of the condensation byproduct (water from esterification or methanol from transesterification) is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer. Ensure your vacuum system is efficient and can achieve a high vacuum (e.g., <1 Torr) during the polycondensation step.[1]

    • Imprecise Stoichiometry: The molar ratio of the diol (1,4-butanediol) to the diacid/diester (succinic acid or dimethyl succinate) must be as close to 1:1 as possible. An excess of either monomer will lead to chain termination and limit the polymer chain length.[2]

    • Insufficient Catalyst Concentration or Activity: The catalyst plays a critical role in the reaction rate. Ensure the correct amount of catalyst is used, as too little will slow the reaction and prevent high molecular weight achievement within a reasonable time.[1] Catalyst activity can also degrade over time; use fresh, properly stored catalyst.

    • Reaction Time and Temperature: The polycondensation step requires high temperatures (220-240°C) and sufficient time for the polymer chains to build.[1] If the temperature is too low or the reaction time is too short, the polymerization will be incomplete.

    • Thermal Degradation: Conversely, excessively high temperatures or prolonged reaction times can lead to thermal degradation of the polymer, causing chain scission and thus a lower molecular weight.[3]

    • Monomer and Solvent Purity: Impurities in the monomers or solvents can interfere with the polymerization process.[2] Ensure high-purity monomers are used.

  • Q2: How can I improve the yield of my polymerization reaction?

    A2: Low yield can be linked to many of the same factors as low molecular weight. To improve yield, focus on optimizing the reaction conditions to favor polymer formation. This includes ensuring a high vacuum to remove byproducts, using an effective catalyst at the optimal concentration, and carefully controlling the reaction temperature and time to maximize conversion without causing degradation. Also, be meticulous during the purification process to minimize loss of the polymer product.

Issue 2: High Polydispersity Index (PDI)

  • Q3: The polydispersity index (PDI) of my polymer is very high (>2.5). What causes this and how can I achieve a narrower molecular weight distribution?

    A3: A high PDI indicates a broad distribution of polymer chain lengths. In polycondensation, a theoretical PDI of around 2 is expected. Values significantly higher than this can be caused by:

    • Side Reactions: Unwanted side reactions can lead to branching or cross-linking, which broadens the molecular weight distribution. This can be caused by impurities or excessive temperatures.

    • Chain Transfer Reactions: Impurities can act as chain transfer agents, terminating one chain and starting a new one, which contributes to a wider range of chain lengths.[4]

    • Inconsistent Reaction Conditions: Fluctuations in temperature or vacuum during the polymerization can lead to different reaction rates over time, resulting in a broader PDI.

    • To achieve a narrower PDI: Maintain strict stoichiometric control, ensure high monomer purity, and maintain stable reaction conditions (temperature, stirring speed, and vacuum level).

Issue 3: Polymer Discoloration

  • Q4: My final polymer is yellow or brown instead of white. What is the cause of this discoloration and how can I prevent it?

    A4: Discoloration, typically yellowing, is often a sign of degradation or side reactions.

    • Oxidation: The polymer is susceptible to oxidation at the high temperatures used for polycondensation. It is critical to maintain an inert atmosphere (e.g., high-purity nitrogen or argon) throughout the entire process, from the initial heating to the final cooling phase.[5][6]

    • Catalyst Residues: Certain catalysts, particularly titanium-based ones, can cause yellowing.[5] Consider using alternative catalysts like those based on tin or antimony, which may result in a less colored product.

    • Thermal Degradation: As mentioned, excessively high temperatures can cause the polymer to degrade, leading to the formation of chromophores that cause discoloration. Adhere to the recommended temperature ranges.

    • Prevention: To prevent discoloration, use a continuous flow of an inert gas, avoid introducing oxygen into the reactor, use the minimum effective catalyst concentration, and avoid overheating the reaction mixture. Post-synthesis purification can also help remove some colored impurities.

Data Presentation: Reaction Parameter Effects

The following tables summarize the impact of key reaction parameters on the final properties of poly(butylene succinate).

Table 1: Effect of Catalyst (Tetrabutyl Titanate - TBT) Concentration on PBS Molecular Weight

Catalyst Amount (g, for 0.15 mol SA)Catalyst (% of Succinic Acid Mass)Intrinsic Viscosity [η] (dL/g)Number-Average Molecular Weight (Mn)
0.030.17%0.6835,842
0.060.34%0.8247,655
0.090.51%0.8550,213
0.120.68%0.8954,321
0.150.85%0.8651,034
(Data synthesized from reference[1])

Table 2: General Effect of Reaction Parameters on Polymer Properties

ParameterEffect of Increasing the ParameterRationale
Polycondensation Temperature Increases reaction rate, but can decrease Mw and increase discoloration if too high.Higher temperature increases molecular motion and catalyst activity. Excessive heat causes thermal degradation.[3]
Polycondensation Time Increases molecular weight up to a certain point.Allows for more complete reaction. Prolonged time can lead to degradation.[5]
Vacuum Level (Lower Pressure) Increases molecular weight significantly.Efficiently removes reaction byproducts (e.g., water, methanol), shifting equilibrium towards polymer formation.[5]
Catalyst Concentration Increases reaction rate and molecular weight up to an optimum level.Speeds up the transesterification reaction. Too much catalyst can sometimes promote side reactions or degradation.[1]
Monomer Ratio (Deviation from 1:1) Decreases molecular weight.An excess of either monomer leads to chain ends that cannot react further, limiting chain growth according to the Carothers equation.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene succinate) via Two-Stage Melt Polycondensation

This protocol describes the synthesis using succinic acid (SA) and 1,4-butanediol (BDO).

Materials:

  • Succinic Acid (SA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., Titanium(IV) isopropoxide, Tin(II) octoate)

  • Thermal Stabilizer (e.g., Triphenyl phosphite)

  • High-purity Nitrogen or Argon gas

Equipment:

  • Glass reactor or stainless steel reactor equipped with a mechanical stirrer, nitrogen/argon inlet, a distillation column/condenser, and a vacuum port.

  • Heating mantle with temperature controller.

  • High-vacuum pump.

Procedure:

Stage 1: Esterification

  • Charge the reactor with succinic acid and 1,4-butanediol. A slight molar excess of BDO (e.g., 1.1:1 to 1.2:1 BDO:SA) is often used to compensate for its potential loss due to volatilization.[1]

  • Add the esterification catalyst (e.g., 0.1-0.5% by weight of the reactants).

  • Purge the reactor with nitrogen or argon for at least 15-20 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas.

  • Begin stirring and gradually heat the mixture to 150-185°C.[5][6]

  • Maintain this temperature for 2-4 hours. During this stage, water will be produced as a byproduct and should be collected in the condenser/distillation trap. The reaction is considered complete when the theoretical amount of water has been collected.

Stage 2: Polycondensation (Transesterification)

  • Add a thermal stabilizer (e.g., triphenyl phosphite) to the reaction mixture to prevent degradation at higher temperatures.[1]

  • Gradually increase the temperature to 220-240°C.[1][6]

  • Simultaneously, slowly apply vacuum to the system, gradually reducing the pressure to below 1 Torr (<133 Pa). This step is crucial for removing the excess 1,4-butanediol and any remaining water, driving the polymerization.

  • Continue the reaction under high vacuum and high temperature for another 2-4 hours. The progress of the reaction can often be monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).

  • Once the desired viscosity is reached, stop the heating and stirring. Break the vacuum by introducing nitrogen or argon into the reactor.

  • Extrude or pour the molten polymer onto a cooled surface. The resulting polymer can then be pelletized or ground for purification and analysis.

Protocol 2: Purification of Poly(butylene succinate)

  • Dissolve the crude PBS product in a suitable solvent, such as chloroform or dichloromethane, at room temperature. A typical concentration is 5-10% (w/v).

  • Once fully dissolved, filter the solution to remove any insoluble impurities or catalyst residues.[5]

  • Slowly pour the filtered polymer solution into a large volume of a non-solvent, such as cold methanol or ethanol, while stirring vigorously. The polymer will precipitate as white flocculent or fibrous material.[1] Use a non-solvent to polymer solution volume ratio of at least 10:1.

  • Collect the precipitated polymer by filtration.

  • Wash the collected polymer several times with fresh non-solvent (methanol or ethanol) to remove any remaining soluble impurities.[5]

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for PBS Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Characterization charge_reactor 1. Charge Reactor (Succinic Acid, 1,4-Butanediol, Catalyst) purge 2. Purge with N2/Ar charge_reactor->purge esterification 3. Stage 1: Esterification (150-185°C, 2-4h) Remove H2O purge->esterification polycondensation 4. Stage 2: Polycondensation (220-240°C, 2-4h, High Vacuum) Remove excess BDO esterification->polycondensation extrude 5. Extrude Polymer polycondensation->extrude dissolve 6. Dissolve in Chloroform extrude->dissolve precipitate 7. Precipitate in Methanol dissolve->precipitate dry 8. Dry under Vacuum precipitate->dry characterization 9. Analyze Properties (GPC, DSC, NMR, etc.) dry->characterization

Figure 1: Experimental Workflow for PBS Synthesis

Troubleshooting_Flowchart Figure 2: Troubleshooting Common Polymerization Issues start Problem with Final Polymer low_mw Low Molecular Weight? start->low_mw Evaluate Properties discoloration Discoloration (Yellow)? start->discoloration high_pdi High PDI (>2.5)? start->high_pdi low_mw->discoloration No sol_vacuum Improve Vacuum System (<1 Torr) low_mw->sol_vacuum Yes discoloration->high_pdi No sol_inert Ensure Strict Inert Atmosphere (N2/Ar Purge) discoloration->sol_inert Yes sol_purity Use High Purity Monomers high_pdi->sol_purity Yes end Review Protocol high_pdi->end sol_stoich Check Monomer Stoichiometry (Ensure 1:1 Ratio) sol_vacuum->sol_stoich sol_catalyst Optimize Catalyst (Concentration/Activity) sol_stoich->sol_catalyst sol_time_temp Adjust Time/Temp (Avoid Degradation) sol_catalyst->sol_time_temp sol_temp Avoid Overheating (Control Temp Profile) sol_inert->sol_temp sol_catalyst_color Consider Alternative Catalyst (e.g., Tin-based) sol_temp->sol_catalyst_color sol_stable Maintain Stable Conditions (Temp, Vacuum, Stirring) sol_purity->sol_stable

Figure 2: Troubleshooting Common Polymerization Issues

References

Validation & Comparative

A Comparative Guide to (4-Hydroxybutyl) Hydrogen Succinate and Alternative Monomers for Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of monomers is a critical determinant of the final properties of synthesized polyesters. This guide provides an objective comparison of (4-Hydroxybutyl) hydrogen succinate, a precursor for Poly(butylene succinate) (PBS) and its copolymers, against other common monomers used in the synthesis of biodegradable polyesters. The comparison is supported by experimental data on the resulting polymers' mechanical, thermal, and biodegradation properties.

Introduction to Monomers in Polyester Synthesis

This compound serves as a key building block for producing Poly(butylene succinate) (PBS), a biodegradable polyester known for its excellent processability and thermal stability.[1][2] The synthesis of PBS and its copolymers typically involves the polycondensation of a diacid (like succinic acid or its anhydride) with a diol (like 1,4-butanediol).[2][3] The choice of these monomers, or the use of co-monomers, allows for the fine-tuning of the final polymer's characteristics to suit specific applications, from packaging to biomedical devices.[4][5]

This guide compares the performance of polyesters derived from this compound (i.e., PBS) with those synthesized from other widely used monomers, including adipic acid, terephthalic acid, ε-caprolactone, lactic acid, and 3-hydroxybutyrate.

Comparative Performance Data

The properties of polyesters are fundamentally linked to the monomers used in their synthesis. The following tables summarize key performance indicators from various experimental studies.

Table 1: Mechanical Properties of Various Polyesters
PolyesterMonomer(s)Tensile Strength (MPa)Elongation at Break (%)Elastic Modulus (GPa)
PBS Succinic Acid, 1,4-Butanediol29 - 35>3000.3 - 0.5
PBSA Succinic Acid, Adipic Acid, 1,4-Butanediol28.6757.9~0.3
PHBV 3-Hydroxybutyrate, 3-Hydroxyvalerate~29<10-
PLA Lactic Acid50 - 702 - 62.8 - 3.5
PCL ε-Caprolactone10 - 50>5000.2 - 0.4
PBAT Adipic Acid, Terephthalic Acid, 1,4-Butanediol~30300 - 800~0.1

Data compiled from sources[6][7][8]. Note that specific values can vary based on molecular weight and crystallinity.

Table 2: Thermal Properties of Various Polyesters
PolyesterGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Heat Distortion Temp. (°C)Decomposition Temp. (°C)
PBS -45 to -1090 - 120~97300 - 400
PBSA ~ -4590 - 105-~400
PHBV 5 - 15170 - 180-230 - 300
PLA 55 - 65150 - 18055 - 60~350
PCL ~ -6059 - 64-~350
PBAT ~ -30~110-~370

Data compiled from sources[6][7][8].

Table 3: Biodegradability Insights
PolyesterBiodegradation MechanismKey FactorsRelative Rate
PBS Enzymatic hydrolysis of ester bonds.[9][10]Surface corrosion by microorganisms.[9][10]Moderate
PBSA Enzymatic hydrolysis.Higher degradation rate than PBS due to lower crystallinity.[6][8]Faster than PBS
PHBV/PHB Enzymatic degradation.Susceptible to various microorganisms.[9]Fast
PLA Primarily hydrolysis, followed by microbial action.[9]Amorphous regions degrade faster.[9]Slow (requires industrial composting conditions)
PCL Enzymatic degradation.Degraded by a wide range of microorganisms.[9]Fast
PBAT Enzymatic hydrolysis.Combination of aliphatic and aromatic units provides a balance of properties and biodegradability.[4]Moderate

Experimental Protocols

The synthesis of these polyesters can be achieved through several methods. Below are detailed protocols for the two most common synthesis routes.

Protocol 1: Two-Step Melt Polycondensation for PBS Synthesis

This method is widely used for producing high-molecular-weight PBS.[2]

  • Esterification:

    • Equimolar amounts of succinic acid and 1,4-butanediol are charged into a reactor equipped with a stirrer, a nitrogen inlet, and a distillation outlet.

    • The reactor is heated to 160–190 °C under a nitrogen atmosphere with constant stirring.[2]

    • Water is distilled off as a byproduct of the esterification reaction, forming PBS oligomers.

    • This stage continues until the distillation of water ceases.[2]

  • Polycondensation:

    • A catalyst (e.g., titanium-based) is added to the oligomers.

    • The temperature is raised to 220–240 °C, and a high vacuum is applied.[2]

    • This step promotes the linking of oligomers into high-molecular-weight polymer chains by removing the 1,4-butanediol byproduct.

    • The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.

Protocol 2: Enzymatic Polymerization of PBS

Enzymatic synthesis offers a greener alternative, proceeding under milder conditions.[1][11]

  • Oligomerization:

    • Succinic anhydride and 1,4-butanediol are mixed, often with a small amount of succinic acid (e.g., 10 mol%) which can act as a catalyst.[1]

    • The mixture is heated to approximately 95 °C for 12 hours in bulk to form oligomers.[11]

  • Enzymatic Polymerization:

    • The resulting oligomers are suspended in a solvent like toluene.

    • An immobilized lipase, such as Novozym 435, is added as the catalyst.[1][11]

    • The reaction is maintained at a temperature below 100 °C under atmospheric pressure.

    • The enzyme catalyzes the polymerization, extending the oligomer chains to achieve a high molecular weight. The final polymer is then purified.[11]

Visualizing Synthesis and Selection Logic

To further clarify the processes and relationships discussed, the following diagrams are provided.

G cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation Monomers Diacid (Succinic Acid) + Diol (1,4-Butanediol) Reactor1 Heat (160-190°C) under N2 Atmosphere Monomers->Reactor1 Oligomers PBS Oligomers Reactor1->Oligomers Byproduct1 Water (distilled off) Reactor1->Byproduct1 Catalyst Add Catalyst (e.g., TBT) Reactor2 Heat (220-240°C) under High Vacuum Catalyst->Reactor2 Polymer High Molecular Weight PBS Reactor2->Polymer Oligomers_ref->Catalyst

Caption: Workflow for Two-Step Melt Polycondensation of PBS.

G start Desired Polymer Property? prop_flex High Flexibility & Rapid Biodegradation? start->prop_flex Flexibility prop_stiff High Stiffness & Strength? start->prop_stiff Stiffness prop_proc Good Processability & Thermal Stability? start->prop_proc Balance mono_flex Consider Adipic Acid (for PBSA) or ε-Caprolactone (for PCL Copolymers) prop_flex->mono_flex Yes mono_stiff Consider Lactic Acid (for PLA) or Terephthalic Acid (for PBST) prop_stiff->mono_stiff Yes mono_proc Start with Succinic Acid/ 1,4-Butanediol (for PBS) prop_proc->mono_proc Yes

References

Validating the Molecular Structure of (4-Hydroxybutyl) hydrogen succinate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical synthesis and drug development, unequivocal structural verification of novel compounds is paramount. This guide provides a comparative framework for the validation of (4-Hydroxybutyl) hydrogen succinate's structure, leveraging the analytical power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. To illustrate the specificity of these techniques, we compare its expected spectral data with that of a structural isomer, (3-Hydroxybutyl) hydrogen succinate.

Chemical Structures

Figure 1: Target Compound this compound IUPAC Name: 4-(4-hydroxybutoxy)-4-oxobutanoic acid Molecular Formula: C₈H₁₄O₅

Figure 2: Comparative Isomer (3-Hydroxybutyl) hydrogen succinate IUPAC Name: 4-((3-hydroxybutan-1-yl)oxy)-4-oxobutanoic acid Molecular Formula: C₈H₁₄O₅

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key FTIR vibrational frequencies for this compound and its isomer. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

This compound (3-Hydroxybutyl) hydrogen succinate
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
~10-12H (Carboxylic Acid)~10-12H (Carboxylic Acid)
4.12H-a4.15H-a'
3.68H-d3.85H-c'
2.65H-e, H-f2.65H-e', H-f'
1.75H-b1.78H-b'
1.62H-c1.22H-d'
~2.5 (broad)H (Alcohol)~2.8 (broad)H (Alcohol)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

This compound (3-Hydroxybutyl) hydrogen succinate
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
178.5C (Carboxylic Acid)178.5C (Carboxylic Acid)
172.8C (Ester Carbonyl)172.7C (Ester Carbonyl)
64.2C-a65.1C-a'
62.1C-d66.8C-c'
30.8C-e, C-f30.9C-e', C-f'
28.5C-b35.2C-b'
25.1C-c23.4C-d'

Table 3: Predicted Key FTIR Vibrational Frequencies (cm⁻¹)

This compound (3-Hydroxybutyl) hydrogen succinate
Frequency (cm⁻¹) Vibrational Mode Frequency (cm⁻¹) Vibrational Mode
3500-3200 (broad)O-H stretch (alcohol)3500-3200 (broad)O-H stretch (alcohol)
3300-2500 (broad)O-H stretch (carboxylic acid)3300-2500 (broad)O-H stretch (carboxylic acid)
2950-2850C-H stretch (aliphatic)2950-2850C-H stretch (aliphatic)
~1735C=O stretch (ester)~1735C=O stretch (ester)
~1710C=O stretch (carboxylic acid)~1710C=O stretch (carboxylic acid)
~1250-1050C-O stretch (ester and alcohol)~1250-1050C-O stretch (ester and alcohol)

The primary distinguishing features in the NMR spectra will be the chemical shifts and splitting patterns of the butyl chain protons and carbons. For this compound, a primary alcohol is present, which is reflected in the chemical shift of the terminal CH₂ group (C-d, H-d). In contrast, (3-Hydroxybutyl) hydrogen succinate contains a secondary alcohol, leading to a downfield shift for the CH group (C-c') and a distinct methyl signal (C-d', H-d').

Experimental Protocols

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application : Place a small drop of the neat liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

  • Cleaning : After analysis, clean the sample from the ATR crystal using an appropriate solvent.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is critical for high resolution. This is usually an automated process.

  • ¹H NMR Acquisition :

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the ¹H spectrum. Typically, 8 to 16 scans are sufficient for a proton spectrum.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Acquisition :

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay are typically required.

    • A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon.

    • Process the data similarly to the ¹H spectrum.

Validation Workflow

The following diagram illustrates the logical workflow for spectroscopic validation of a chemical structure.

G cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation synthesis Chemical Synthesis purification Purification synthesis->purification sample_prep Sample Preparation (for Spectroscopy) purification->sample_prep ftir FTIR Analysis sample_prep->ftir Liquid Sample nmr NMR Analysis (1H, 13C, 2D) sample_prep->nmr Dissolved Sample data_proc Data Processing & Interpretation ftir->data_proc nmr->data_proc comparison Comparison with Predicted Data / Isomer data_proc->comparison confirmation Structure Confirmation comparison->confirmation Match rejection Structure Rejection comparison->rejection Mismatch

Caption: Workflow for structural validation of a synthesized compound.

A Comparative Analysis of the Biodegradability of PBS, PCL, and PLA Plastics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the biodegradability of three leading aliphatic polyesters: Poly(butylene succinate) (PBS), Polycaprolactone (PCL), and Polylactic Acid (PLA). For researchers, scientists, and professionals in drug development, understanding the degradation profiles of these polymers is critical for developing sustainable materials and advanced biomedical applications. This analysis is supported by experimental data and detailed methodologies to aid in material selection and experimental design.

Overview of Biodegradation Mechanisms

The biodegradation of polymers like PBS, PCL, and PLA is primarily a two-step process.[1] Initially, extracellular enzymes secreted by microorganisms catalyze the hydrolysis of the polymer's ester linkages, breaking down the long chains into smaller molecules such as oligomers, dimers, and monomers.[1][2] These smaller molecules are then small enough to be assimilated by the microorganisms and are metabolized intracellularly, ultimately leading to the production of carbon dioxide, water, and biomass.[1][3] The rate and efficiency of this process are highly dependent on both the polymer's intrinsic properties and the surrounding environmental conditions.[1]

Enzymes such as cutinases, lipases, and esterases are widely reported to effectively degrade these polyesters.[4] For instance, PCL can be hydrolyzed by lipases from various bacteria and fungi, while PLA degradation can be facilitated by proteinase K and specific cutinases.[2][4][5] The chemical structure of these polymers, specifically the presence of hydrolyzable ester bonds, makes them susceptible to this microbial enzymatic breakdown.[2][6]

Quantitative Biodegradation Data

The biodegradability of PBS, PCL, and PLA varies significantly based on the environment. The following table summarizes quantitative data from various studies.

PolymerEnvironmentDurationBiodegradation Rate / Weight LossKey Observations
PCL Aerobic (Activated Sludge)44 days88% BiodegradationDegraded approximately seven times faster than PBS under the same conditions.[7]
Anaerobic (Sludge)139 days83% BiodegradationShowed significant degradation, unlike PBS which was barely affected.[7][8]
Marine Microbial Community24 days51.4% Mineralization (Carbon to CO2)Slower mineralization compared to PBS with the specific enriched marine culture.[9]
PBS Aerobic (Activated Sludge)80 days31% BiodegradationExhibited a much slower degradation rate compared to PCL.[7][8]
Anaerobic (Sludge)100 days~2% BiodegradationShowed minimal degradation under anaerobic conditions.[7][8]
Marine Microbial Community15 days77.8% Mineralization (Carbon to CO2)Degraded more rapidly than PCL by the specific enriched microbial community.[9]
PLA Biofilm (S. mutans)56 days0.95% Mass LossMass loss was higher in the presence of biofilm compared to artificial saliva alone (0.61%).[5]
Industrial Composting-HighRequires industrial composting conditions (≥58°C) for effective degradation.[10][11]
PBS/PCL Blend Compost Culture Solution60 days32.67% Weight LossThe study noted that PCL degrades much faster than PBS.[12]
Soil Culture Solution60 days8.76% Weight LossDegradation is slower in soil culture compared to compost.[12]

Factors Influencing Biodegradability

Several factors critically influence the degradation rate and mechanism of these bioplastics:

  • Material Properties: The chemical structure, molecular weight, and crystallinity of the polymer are paramount.[6] Degradation typically initiates in the amorphous (non-crystalline) regions, meaning higher crystallinity can slow the process.[12]

  • Environmental Conditions: The rate of biodegradation is highly sensitive to the surrounding environment.[13] Key factors include:

    • Temperature: Higher temperatures generally accelerate degradation. PLA, in particular, requires the elevated temperatures of industrial composting facilities (above 58°C) to degrade efficiently.[10][14]

    • Microbial Population: The type and concentration of microorganisms present are crucial. Some microbes exhibit high specificity; for example, certain marine communities can rapidly degrade PBS, while it remains stable in other environments.[9]

    • pH and Humidity: These factors influence both microbial activity and the rate of abiotic hydrolysis.[13]

Experimental Protocols

A standard method for evaluating the aerobic biodegradability of plastics is through respirometry, which measures the conversion of polymer carbon into carbon dioxide.[13][14]

Experimental Protocol: Aerobic Biodegradation via CO2 Evolution (based on ISO 14855 / ASTM D5338)

  • Principle: This test determines the ultimate aerobic biodegradability of a plastic material by measuring the carbon dioxide evolved over a specific period.[14] The percentage of biodegradation is calculated by comparing the measured CO2 produced to the theoretical maximum amount based on the material's carbon content.

  • Materials and Apparatus:

    • Respirometer: A system to measure CO2 evolution (e.g., manometric OxiTop system or gas chromatography).[3]

    • Incubation Vessels: Bioreactors of sufficient volume.

    • Test Material: The polymer (PBS, PCL, or PLA) in powder or film form.

    • Reference Material: A known biodegradable material like cellulose or glucose for validation.[3]

    • Inoculum: Mature compost or activated sludge from a wastewater treatment plant. The inoculum may be washed and aerated to reduce background respiration.[3]

    • Mineral Medium: A solution containing essential mineral salts for microbial life.[8]

  • Procedure:

    • A known amount of the test material is mixed with the inoculum and placed into the incubation vessel. Control (with only inoculum) and reference vessels are prepared in parallel.

    • The vessels are sealed and incubated under controlled conditions. For standard tests, the temperature is maintained at 20-28°C, while for simulated composting, it is kept at 58°C.[14]

    • The amount of CO2 produced in each vessel is measured at regular intervals throughout the test period (e.g., 90 to 180 days).

    • The test concludes when the CO2 production has plateaued.

  • Data Analysis:

    • The cumulative CO2 evolution is plotted against time.

    • The percentage of mineralization is calculated using the formula: % Biodegradation = [(CO2 produced by test material) - (CO2 produced by blank)] / (Theoretical CO2 of test material) x 100.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for biodegradation testing and the general degradation pathway for these polyesters.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Sample Polymer Sample (PBS, PCL, or PLA) Respirometer Combine in Respirometer Sample->Respirometer Inoculum Inoculum & Medium (Compost, Sludge) Inoculum->Respirometer Incubation Incubate (Controlled Temp & Time) Respirometer->Incubation Measurement Measure Gas Exchange (CO2 Evolution / O2 Consumption) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Result Comparative Analysis Calculation->Result

Caption: Experimental workflow for polymer biodegradation testing.

degradation_pathway Polymers Biodegradable Polyesters (PBS, PCL, PLA) Step1 Step 1: Extracellular Hydrolysis (Enzymatic & Abiotic) Polymers->Step1 Intermediates Oligomers, Dimers & Monomers (e.g., Lactic Acid, Caproic Acid, Succinic Acid) Step1->Intermediates Step2 Step 2: Microbial Assimilation (Intracellular Metabolism) Intermediates->Step2 Products Final Products (CO2, H2O, Biomass) Step2->Products

Caption: General two-step biodegradation pathway for polyesters.

References

A Comparative Guide to (4-Hydroxybutyl) hydrogen succinate-based Polymers and Commercial Bioplastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of biodegradable polymers is rapidly evolving, driven by the dual needs for sustainable materials and advanced performance in biomedical applications. This guide provides a comparative analysis of an emerging class of biopolymers derived from (4-Hydroxybutyl) hydrogen succinate against established commercial bioplastics: Polylactic Acid (PLA), Polyhydroxyalkanoates (PHA), and Poly(butylene succinate) (PBS). This document is intended to be a resource for material selection and experimental design, offering a synopsis of key performance indicators, detailed experimental protocols, and visual representations of comparative workflows.

The polymer based on this compound is typically a copolymer of poly(butylene succinate) (PBS) that incorporates 4-hydroxybutyrate (4HB) units, referred to herein as PBS-co-4HB. The inclusion of the 4HB monomer can significantly alter the properties of PBS, offering a tunable platform for specific applications.

Quantitative Performance Data

The following tables summarize the key mechanical and thermal properties of PBS-co-4HB in comparison to PLA, PHA, and PBS. It is important to note that the properties of copolymers like PBS-co-4HB and PHA can vary significantly depending on the comonomer ratio and specific grade.

Table 1: Comparison of Mechanical Properties

PropertyPBS-co-4HBPLAPHA (PHBV)PBS
Tensile Strength (MPa) 20 - 41.9[1]38 - 60[2][3]20 - 4029 - 40.93[4][5]
Elongation at Break (%) >700[1]<10 - 63.8[3][6]<5 - 1016.75 - 470[1][7]
Young's Modulus (GPa) Varies with composition2.7 - 16[6]1.0 - 4.00.5 - 1.43[8]

Table 2: Comparison of Thermal Properties

PropertyPBS-co-4HBPLAPHA (PHB)PBS
Melting Temperature (°C) Varies with 4HB content130 - 180[6]166.7[9]90 - 120[7]
Glass Transition Temp. (°C) Varies with 4HB content60 - 65[6]5.1[9]-45 to -10[7]

Biodegradability Profile

PBS-co-4HB: The incorporation of 4HB units into the PBS backbone can enhance biodegradability. The ester bonds are susceptible to hydrolysis and enzymatic degradation by microorganisms found in various environments.[6][10]

PLA: Biodegradable under industrial composting conditions (high temperature and humidity).[6] Degradation in soil or marine environments is significantly slower.

PHA: Readily biodegradable in a wide range of environments, including soil, compost, and marine settings, as they are naturally produced by microorganisms.

PBS: Biodegradable in soil, water, and compost, with degradation rates influenced by factors like crystallinity and environmental conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are standard protocols for determining key properties.

Tensile Properties Testing

Objective: To determine the tensile strength, elongation at break, and Young's modulus of the bioplastic materials.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[11][12][13][14][15] For thin films (less than 1.0 mm), ASTM D882 is the preferred standard.[16][17][18][19][20]

Methodology:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 Type IV for rigid and semi-rigid plastics. For thin films, prepare rectangular strips as per ASTM D882. Ensure all specimens are free from nicks and defects.

  • Conditioning: Condition the specimens at 23 ± 2 °C and 50 ± 10% relative humidity for at least 40 hours prior to testing, as specified in ASTM D618.

  • Test Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge length of the specimen to measure strain.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed should be selected based on the material's characteristics, as outlined in the respective ASTM standard.

    • Record the load and extension data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus: The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.

Aerobic Biodegradation Testing under Controlled Composting Conditions

Objective: To determine the rate and extent of aerobic biodegradation of the plastic materials in a simulated composting environment.

Standard: ASTM D5338 or ISO 14855.[5][7][10][21][22][23]

Methodology:

  • Test Setup:

    • Prepare a solid matrix of mature compost as the inoculum.

    • Mix the test material (in powder or film form) with the compost.

    • Place the mixture into controlled composting vessels.

  • Incubation:

    • Maintain the temperature at a thermophilic level, typically 58 ± 2 °C.

    • Ensure continuous aeration with carbon dioxide-free air to maintain aerobic conditions.

    • Maintain the moisture content of the compost between 50% and 60%.

  • Measurement of CO2 Evolution:

    • Continuously monitor the carbon dioxide produced from the biodegradation of the test material. This is typically done by trapping the evolved CO2 in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using an infrared CO2 analyzer.

    • Run parallel blank vessels containing only the compost to measure the background CO2 evolution.

  • Data Analysis:

    • Calculate the cumulative amount of CO2 evolved from the test material by subtracting the CO2 evolved from the blank vessels.

    • Determine the theoretical amount of CO2 that can be produced from the test material based on its carbon content.

    • The percentage of biodegradation is calculated as the ratio of the cumulative CO2 evolved to the theoretical CO2 amount.

    • The test is typically run for a period of up to 180 days. A material is generally considered compostable if it reaches a high level of biodegradation (e.g., 90%) within this timeframe.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships for comparing these bioplastics.

Tensile_Testing_Workflow cluster_prep Specimen Preparation & Conditioning cluster_test Tensile Test Execution cluster_analysis Data Analysis & Reporting start Start: Obtain Polymer Sample prep Prepare Dumbbell/Strip Specimens (ASTM D638/D882) start->prep condition Condition Specimens (23°C, 50% RH, 40h) prep->condition mount Mount Specimen in Universal Testing Machine condition->mount test Apply Tensile Load at Constant Crosshead Speed mount->test record Record Load vs. Extension Data test->record plot Generate Stress-Strain Curve record->plot calculate Calculate: - Tensile Strength - Elongation at Break - Young's Modulus plot->calculate report Report Results calculate->report

Caption: Workflow for Tensile Properties Testing of Bioplastics.

Biodegradation_Testing_Workflow cluster_setup Test Setup cluster_incubation Incubation Phase cluster_analysis Data Analysis start Start: Polymer Sample mix Mix Polymer with Compost Inoculum start->mix place Place Mixture in Controlled Bioreactor mix->place incubate Incubate at 58°C with Controlled Aeration & Moisture place->incubate monitor_co2 Continuously Monitor Evolved CO2 incubate->monitor_co2 calc_cumulative Calculate Cumulative CO2 (Test - Blank) monitor_co2->calc_cumulative calc_theoretical Determine Theoretical CO2 from Carbon Content calc_cumulative->calc_theoretical calc_biodegradation Calculate % Biodegradation calc_theoretical->calc_biodegradation

Caption: Workflow for Aerobic Biodegradation Testing (ASTM D5338/ISO 14855).

Polymer_Comparison_Logic cluster_properties Performance Metrics pbs_co_4hb PBS-co-4HB mech Mechanical Properties (Strength, Flexibility) pbs_co_4hb->mech Evaluate therm Thermal Properties (Tm, Tg) pbs_co_4hb->therm Evaluate bio Biodegradability (Rate, Environment) pbs_co_4hb->bio Evaluate pla PLA pla->mech Evaluate pla->therm Evaluate pla->bio Evaluate pha PHA pha->mech Evaluate pha->therm Evaluate pha->bio Evaluate pbs PBS pbs->mech Evaluate pbs->therm Evaluate pbs->bio Evaluate decision Optimal Material Selection for Application mech->decision therm->decision bio->decision

Caption: Logical Framework for Bioplastic Performance Comparison.

References

In-vitro and in-vivo biocompatibility studies of (4-Hydroxybutyl) hydrogen succinate materials

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In-Vitro and In-Vivo Biocompatibility of (4-Hydroxybutyl) Hydrogen Succinate-Based Materials and Alternatives

For researchers, scientists, and drug development professionals, the selection of biocompatible materials is a critical step in the design and development of medical devices and drug delivery systems. This guide provides an objective comparison of the biocompatibility of materials derived from this compound, primarily represented by its polymer, Poly(butylene succinate) (PBS), against two common alternatives: Polylactic acid (PLA) and Poly(ε-caprolactone) (PCL). The information presented is supported by experimental data from various studies.

In-Vitro Biocompatibility Comparison

In-vitro biocompatibility assays are fundamental in the initial screening of biomaterials to assess their potential toxicity and impact on cellular functions. Key parameters evaluated include cytotoxicity, cell viability, and hemolytic potential.

Table 1: In-Vitro Cytotoxicity and Cell Viability

MaterialAssayCell LineCell Viability (%)Source
PBS/PLA Blend CCK-8L929 FibroblastsNo significant difference compared to pure PLA and PBS[1]
PLA Alamar BlueMG-63 Osteoblasts> 70% (considered non-cytotoxic)[2]
PCL Alamar BlueMG-63 Osteoblasts> 70% (considered non-cytotoxic)[2]
PLA/PCL Films WST-8L929 Fibroblasts> 100% (excellent biocompatibility)[3]
PCL MTS AssayPreosteoblasts~90%[4]

Table 2: Hemolytic Potential

MaterialAssayResultInterpretationSource
PCL Hemolysis AssayLow hemolysisBiocompatible[5]

Note: Specific quantitative hemolysis data for PBS and PLA in a directly comparable format was not available in the reviewed literature.

In-Vivo Biocompatibility Comparison

In-vivo studies provide crucial information on the tissue response to implanted materials, including the inflammatory cascade and the formation of a fibrous capsule.

Table 3: In-Vivo Inflammatory Response and Fibrous Capsule Formation

MaterialAnimal ModelImplantation SiteInflammatory ResponseFibrous Capsule CharacteristicsSource
PBS/PLA Blend RatSubcutaneousMild inflammation and foreign body reactionThinner fibrous capsule compared to pure PLA and PBS[1]
PLA RatSubcutaneousMild inflammation and foreign body reaction-[1]
PBS RatSubcutaneousMild inflammation and foreign body reaction-[1]
PCL/PLGA Scaffold RatSubcutaneousExpected inflammatory response to a foreign body-[6]
PLA/PCL Blend RatIntraperitoneal & SubcutaneousFibrous reaction with collagen depositionConjunctive capsule development[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility studies. The following are protocols for key experiments cited in this guide.

In-Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium with the test material extracts.

  • Incubate the plate at 37°C with 5% CO₂ for 24-72 hours.

  • Aspirate the spent culture medium from each well, ensuring adherent cells remain undisturbed.

  • Wash the cells by removing the medium and replacing it with 100 µL of fresh, serum-free medium.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate at 37°C for 2-4 hours in a CO₂ incubator, allowing the MTT to be metabolized.

  • Add 100 µL of the SDS-HCl solution (or another suitable solvent like DMSO) to each well to dissolve the formazan crystals.

  • Mix each sample by pipetting up and down to ensure complete solubilization.

  • Incubate at 37°C for 4 hours in a CO₂ incubator.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Hemolysis Assay (Direct Contact Method based on ISO 10993-4)

This assay determines the hemolytic properties of materials that come into direct contact with blood.

  • Preparation of Red Blood Cells (RBCs): Obtain fresh human blood anticoagulated with citrate. Centrifuge the blood to pellet the RBCs and wash them three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 5% v/v).

  • Sample Preparation: Prepare the test material with a defined surface area.

  • Incubation: Place the test material in a tube with a specific volume of the RBC suspension.

    • Negative Control: RBC suspension with PBS.

    • Positive Control: RBC suspension with a known hemolytic agent (e.g., Triton X-100).

  • Incubate all tubes at 37°C for a defined period (e.g., 4 hours) with gentle agitation.

  • Measurement: After incubation, centrifuge the tubes to pellet the intact RBCs.

  • Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In-Vivo Subcutaneous Implantation in a Rat Model

This protocol outlines the general procedure for evaluating the local tissue response to a biomaterial implanted subcutaneously.

  • Animal Model: Use healthy adult rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old.

  • Anesthesia: Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Surgical Preparation: Shave the dorsal surface of the rat and sterilize the skin with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).

  • Incision: Make a small incision (approximately 1-2 cm) through the skin on the dorsal midline.

  • Implantation: Create a subcutaneous pocket by blunt dissection. Insert the sterile biomaterial sample into the pocket.

  • Suturing: Close the incision with sutures or surgical staples.

  • Post-operative Care: Administer analgesics as required and monitor the animal for signs of infection or distress. House the animals individually with free access to food and water.

  • Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.

Histological Evaluation of Tissue Response

This procedure is used to assess the cellular and tissue-level response to the implanted material.

  • Fixation: Immediately fix the explanted tissue containing the implant in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 5 µm thick) of the paraffin-embedded tissue using a microtome.

  • Staining: Mount the sections on glass slides and stain with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize the cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink). Special stains like Masson's Trichrome can be used to visualize collagen (blue).

  • Microscopic Analysis: Examine the stained sections under a light microscope. Evaluate the following parameters:

    • Inflammatory Cell Infiltrate: Identify and quantify the presence of acute inflammatory cells (neutrophils) and chronic inflammatory cells (lymphocytes, macrophages, giant cells).

    • Fibrous Capsule Formation: Measure the thickness of the fibrous capsule surrounding the implant.

    • Neovascularization: Assess the formation of new blood vessels in the tissue surrounding the implant.

    • Tissue Integration: Observe the degree of tissue integration with the implant material.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the described biocompatibility studies.

InVitroCytotoxicityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate IncubateCells Incubate Cells with Extracts (24-72h) CellSeeding->IncubateCells MaterialExtract Prepare Material Extracts MaterialExtract->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT AddSolvent Add Solubilizing Agent IncubateMTT->AddSolvent ReadAbsorbance Read Absorbance (570nm) AddSolvent->ReadAbsorbance CalculateViability Calculate Cell Viability (%) ReadAbsorbance->CalculateViability

Caption: Workflow for In-Vitro Cytotoxicity (MTT Assay).

HemolysisAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis PrepareRBCs Prepare Red Blood Cell Suspension Incubate Incubate Materials with RBCs (37°C) PrepareRBCs->Incubate PrepareSamples Prepare Test Material & Controls PrepareSamples->Incubate Centrifuge Centrifuge to Pellet RBCs Incubate->Centrifuge MeasureSupernatant Measure Hemoglobin in Supernatant Centrifuge->MeasureSupernatant CalculateHemolysis Calculate % Hemolysis MeasureSupernatant->CalculateHemolysis

Caption: Workflow for Hemolysis Assay.

InVivoBiocompatibilityWorkflow cluster_surgery Surgical Procedure cluster_postop Post-Operative Care & Observation cluster_explantation Explantation & Histology cluster_analysis Analysis Anesthesia Anesthetize Animal Implantation Subcutaneous Implantation of Material Anesthesia->Implantation Suturing Suture Incision Implantation->Suturing Monitoring Monitor Animal for Predetermined Period Suturing->Monitoring Euthanasia Euthanize Animal Monitoring->Euthanasia Explant Excise Implant and Surrounding Tissue Euthanasia->Explant Fixation Fix, Process, and Section Tissue Explant->Fixation Staining Stain Tissue Sections (e.g., H&E) Fixation->Staining Microscopy Microscopic Evaluation of Tissue Response Staining->Microscopy

Caption: Workflow for In-Vivo Biocompatibility Study.

References

Cross-Validation of Analytical Methods for Quantifying (4-Hydroxybutyl) Hydrogen Succinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of (4-Hydroxybutyl) hydrogen succinate, a key industrial chemical and potential metabolite, is crucial for researchers, scientists, and drug development professionals. Cross-validation of analytical methods ensures the reliability and consistency of results across different techniques. This guide provides a comparative overview of potential analytical methods for quantifying this compound, supported by experimental data from analogous compounds, and outlines a general workflow for method cross-validation.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a common and robust technique for the quantification of non-volatile organic compounds like this compound. The two primary methods compared here are HPLC with Ultraviolet (UV) detection and HPLC with tandem mass spectrometry (MS/MS) detection.

ParameterHPLC-UVHPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio of fragmented ions.
Selectivity Moderate; may be susceptible to interference from compounds with similar UV absorbance.High; provides structural information, enabling distinction from isobaric interferences.
Sensitivity Lower; Limit of Quantification (LOQ) typically in the µg/mL to ng/mL range.[1]Higher; LOQ can reach pg/mL levels.[2][3]
Linearity Good over a defined concentration range.[1]Excellent over a wide dynamic range.[4][5]
Precision Typically good, with Relative Standard Deviation (RSD) <15%.[6]Generally excellent, with RSD <10%.[2]
Accuracy Acceptable, with recovery typically within 85-115%.High, with recovery often within 90-110%.[2]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Can be high with optimized methods.Can be very high with modern autosamplers and fast gradient elution.[7]

Experimental Protocols

Detailed methodologies are essential for reproducibility. Below are representative experimental protocols for HPLC-UV and HPLC-MS/MS methods, based on the analysis of similar compounds.

1. HPLC-UV Method (Adapted from a method for 4-Hydroxy Benzoic Acid)[1]

  • Instrumentation: Agilent 1260 HPLC system or equivalent.

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm; 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: 100% Acetonitrile

  • Gradient Elution: A suitable gradient program to separate the analyte from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dilution of the sample in a suitable diluent (e.g., mobile phase A).

2. HPLC-MS/MS Method (Adapted from a method for a major Molnupiravir metabolite)[3]

  • Instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Column: Shim-pack GWS C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase:

    • A: 0.1% formic acid in water with 0.08% ammonia solution (v/v)

    • B: 0.1% formic acid in methanol with 0.08% ammonia solution mixed with acetonitrile in a 4:1 ratio (v/v)

  • Gradient Elution: A program designed for optimal separation and peak shape.

  • Ionization Source: Electrospray ionization (ESI).[3]

  • Sample Preparation: Protein precipitation using acetonitrile for biological samples.[3]

Cross-Validation Workflow

Cross-validation involves comparing the results from two or more analytical methods to ensure their equivalence for a specific application.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Conclusion MethodA Develop & Validate Method A (e.g., HPLC-UV) SamplePrep Prepare Identical Sample Sets MethodB Develop & Validate Method B (e.g., HPLC-MS/MS) AnalyzeA Analyze Samples with Method A SamplePrep->AnalyzeA AnalyzeB Analyze Samples with Method B SamplePrep->AnalyzeB DataA Results from Method A AnalyzeA->DataA DataB Results from Method B AnalyzeB->DataB Compare Statistical Comparison (e.g., Bland-Altman, t-test) DataA->Compare DataB->Compare Conclusion Conclusion on Method Interchangeability Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Signaling Pathway (Illustrative)

While this compound is not directly involved in a signaling pathway, its precursor, succinate, is a key intermediate in the Krebs cycle and has been identified as a signaling molecule.

SignalingPathway cluster_0 Krebs Cycle cluster_1 Signaling Effects SuccinylCoA Succinyl-CoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SUCNR1 SUCNR1 (GPR91) Receptor Succinate->SUCNR1 activates HIF1a HIF-1α Stabilization Succinate->HIF1a inhibits prolyl hydroxylases Inflammation Inflammation SUCNR1->Inflammation Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: Role of succinate in cellular signaling pathways.

References

A Greener Route to (4-Hydroxybutyl) hydrogen succinate: A Comparative Environmental Impact Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of chemical and biocatalytic synthesis routes for (4-Hydroxybutyl) hydrogen succinate, supported by experimental data and green chemistry metrics.

This compound, a key monomer in the production of the biodegradable polyester poly(butylene succinate) (PBS), is gaining significant interest as a sustainable chemical building block. Traditionally synthesized through chemical routes, emerging biocatalytic methods offer a promising, greener alternative. This guide provides a comprehensive comparison of the environmental impact of these two synthesis pathways, empowering researchers to make informed decisions in their process development.

At a Glance: Chemical vs. Biocatalytic Synthesis

The following table summarizes the key quantitative metrics comparing the conventional chemical synthesis and a promising biocatalytic alternative for the production of this compound.

MetricChemical SynthesisBiocatalytic Synthesis
Yield ~86-95%>90%
Catalyst Acid or base (e.g., p-TSA)Immobilized Lipase (e.g., Novozym 435)
Reaction Temperature Elevated (e.g., reflux)Mild (e.g., 40-60 °C)
Solvent Organic Solvents (e.g., Toluene)Minimal or Green Solvents (e.g., 2-MeTHF)
Process Mass Intensity (PMI) High (estimated >10)Low (estimated <5)
E-Factor High (estimated >9)Low (estimated <4)

Delving Deeper: Experimental Protocols

To provide a practical basis for comparison, this section details the methodologies for both the chemical and biocatalactic synthesis of this compound.

Chemical Synthesis Protocol: Acid-Catalyzed Esterification

This protocol is based on established methods for the synthesis of monoesters from cyclic anhydrides.

Materials:

  • Succinic anhydride (1.0 eq)

  • 1,4-Butanediol (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride, 1,4-butanediol, p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Biocatalytic Synthesis Protocol: Lipase-Catalyzed Esterification

This protocol is adapted from general procedures for lipase-catalyzed ester synthesis.[1]

Materials:

  • Succinic anhydride (1.0 eq)

  • 1,4-Butanediol (1.1 eq)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Molecular sieves (optional, for solvent drying)

Procedure:

  • To a flask, add succinic anhydride, 1,4-butanediol, and 2-MeTHF.

  • Add Novozym 435 to the mixture.

  • Incubate the reaction at 40-60 °C with gentle shaking.

  • Monitor the conversion of succinic anhydride by High-Performance Liquid Chromatography (HPLC).

  • Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Further purification, if necessary, can be achieved by column chromatography, though the high selectivity of the enzyme often yields a product of high purity.

Visualizing the Process: A Comparative Workflow

The following diagrams illustrate the distinct workflows of the chemical and biocatalytic synthesis routes, highlighting the key differences in process complexity and environmental considerations.

Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow Reactants Succinic Anhydride 1,4-Butanediol p-TSA Toluene Reaction Reflux Reaction Reactants->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying Agent (Na2SO4) Workup->Drying Waste_Chem Aqueous Waste Solvent Waste Solid Waste Workup->Waste_Chem Purification Column Chromatography Drying->Purification Drying->Waste_Chem Product_Chem Product Purification->Product_Chem Purification->Waste_Chem

Chemical Synthesis Workflow

Biocatalytic_Synthesis_Workflow cluster_biocatalytic Biocatalytic Synthesis Workflow Reactants_Bio Succinic Anhydride 1,4-Butanediol 2-MeTHF Reaction_Bio Mild Incubation (40-60 °C) Reactants_Bio->Reaction_Bio Enzyme Immobilized Lipase (Novozym 435) Enzyme->Reaction_Bio Enzyme_Recovery Filtration Reaction_Bio->Enzyme_Recovery Product_Isolation Solvent Evaporation Enzyme_Recovery->Product_Isolation Recycled_Enzyme Recycled Lipase Enzyme_Recovery->Recycled_Enzyme Product_Bio Product Product_Isolation->Product_Bio

Biocatalytic Synthesis Workflow

Discussion: A Clear Advantage for Biocatalysis

The data and workflows presented clearly indicate the environmental advantages of a biocatalytic approach for the synthesis of this compound. The use of a reusable, non-toxic enzyme catalyst, milder reaction conditions, and the potential for solvent-free or green solvent systems significantly reduces the process mass intensity and E-factor.[2] In contrast, the traditional chemical route involves harsher conditions, the use of a corrosive acid catalyst that requires neutralization, and extensive purification steps that generate substantial solvent and aqueous waste.

While the initial investment in an immobilized enzyme may be higher than that for a simple acid catalyst, the ability to recycle the enzyme for multiple reaction cycles can offset this cost.[3] Furthermore, the simplified workup and purification in the biocatalytic process can lead to significant savings in time, energy, and materials.

For researchers and drug development professionals focused on sustainable and efficient chemical manufacturing, the exploration and optimization of biocatalytic routes for the synthesis of key intermediates like this compound represents a critical step towards greener chemistry. The principles demonstrated here can be broadly applied to the synthesis of other valuable esters and chemical building blocks.

References

A comparative study of the thermal stability of different poly(butylene succinate) copolymers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the thermal properties of various poly(butylene succinate) (PBS) copolymers, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to guide material selection and application.

Poly(butylene succinate) (PBS) is a biodegradable aliphatic polyester that has garnered significant interest for its favorable mechanical properties, processability, and compostability.[1] However, to broaden its applications, particularly in fields requiring enhanced thermal resistance, numerous copolymers have been developed. This guide provides a comparative study of the thermal stability of different PBS copolymers, supported by experimental data from recent scientific literature.

Comparative Thermal Properties of PBS Copolymers

The thermal stability of polymers is primarily evaluated by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing the decomposition temperature (Td), which indicates the onset of thermal degradation. DSC measures the heat flow to or from a sample as it is heated or cooled, determining the glass transition temperature (Tg) and the melting temperature (Tm).

The following tables summarize the key thermal properties of various PBS copolymers.

CopolymerComonomerTd (°C)Tg (°C)Tm (°C)Reference
PBS Homopolymer-~320 - 405-32 to -1090 - 120[2][3]
PBS-co-NDCNaphthalene dicarboxylateIncreased with NDC content-Reduced with NDC content[1]
PBC80BS20N,N′-trans-1,4-cyclohexane-bis(pyrrolidone-4-methyl carboxylate) (CBPC)Higher than PBS87.5-[4]
PBSCLε-caprolactoneIncreased with CL content (up to 300)Decreased with CL contentDecreased up to eutectic point[5]
P(BS-co-14 mol %ES)Ethylene succinate--Lower than PBS[6]
P(BS-co-15 mol %HS)Hexamethylene succinate--Same as PBS[6]
PBS IonomerSulfonated succinate~320--[2]
Poly(alkylene succinate)sVaries (diol length)420 - 430Decreased with increasing methylene groups-[7]
PBS-DLADilinoleic acid---[8]

Td: Decomposition Temperature, Tg: Glass Transition Temperature, Tm: Melting Temperature, NDC: Naphthalene dicarboxylate, CBPC: N,N′-trans-1,4-cyclohexane-bis(pyrrolidone-4-methyl carboxylate), CL: ε-caprolactone, ES: Ethylene succinate, HS: Hexamethylene succinate, DLA: Dilinoleic acid.

Blends of PBS with other Polymers

Blending PBS with other biodegradable polymers is another strategy to modify its thermal properties. The following table presents data for blends of PBS with poly(lactic acid) (PLA).

Blend Composition (PLA/PBS wt%)Tg (°C) of PLA phaseTm (°C) of PLA phaseTm (°C) of PBS phaseReference
100/058.0150.9-[9]
80/2055.3153.0114.0[9]
40/60---[10]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition characteristics of the copolymers.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is placed in a crucible.[11]

  • The crucible is placed in the TGA instrument.

  • The sample is heated at a constant rate, for example, 10°C/min, under a controlled atmosphere (e.g., nitrogen or air).[12][13]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is determined from the resulting TGA curve, often as the temperature at which 5% weight loss occurs or the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Methodology:

  • A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is subjected to a controlled temperature program, which typically includes a heating, cooling, and a second heating cycle to erase the thermal history. A common heating and cooling rate is 20°C/min.[14]

  • The heat flow into or out of the sample relative to the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve, and the melting temperature (Tm) is identified as an endothermic peak.[5]

Experimental Workflow for Thermal Stability Analysis

G cluster_sample Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample PBS Copolymer Sample Dry Drying in Vacuum Oven Sample->Dry TGA_instrument TGA Instrument Dry->TGA_instrument 5-10 mg DSC_instrument DSC Instrument Dry->DSC_instrument 5-10 mg Heat_TGA Heating at Constant Rate TGA_instrument->Heat_TGA TGA_Data Weight Loss vs. Temperature Data Heat_TGA->TGA_Data Td Determine Decomposition Temperature (Td) TGA_Data->Td Heat_Cool_Heat Heating-Cooling-Heating Cycle DSC_instrument->Heat_Cool_Heat DSC_Data Heat Flow vs. Temperature Data Heat_Cool_Heat->DSC_Data Tg_Tm Determine Glass Transition (Tg) and Melting (Tm) Temperatures DSC_Data->Tg_Tm

Caption: Experimental workflow for thermal analysis of PBS copolymers.

Conclusion

The thermal stability of poly(butylene succinate) can be significantly tailored through copolymerization and blending. The introduction of rigid aromatic units, such as naphthalene dicarboxylate and terephthalate, or bulky cyclic monomers like CBPC, generally enhances the thermal stability and elevates the glass transition temperature.[1][4][15] Conversely, copolymerization with more flexible monomers like ε-caprolactone or ethylene succinate can lead to a decrease in melting temperature and glass transition temperature.[5][6] Blending PBS with polymers like PLA offers another avenue to modify thermal properties, although immiscibility can be a challenge.[9] The choice of a specific PBS copolymer will ultimately depend on the desired thermal performance for a given application. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in making informed decisions for material design and development.

References

Assessing the purity of synthesized (4-Hydroxybutyl) hydrogen succinate against a reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized (4-Hydroxybutyl) hydrogen succinate against a certified reference standard. Detailed experimental protocols, data presentation tables, and workflow visualizations are included to ensure accurate and reproducible purity analysis, a critical step in drug development and chemical research.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds and polymers, notably serving as a monomer for the biodegradable polyester, poly(butylene succinate) (PBS).[1] Its purity is paramount to ensure the desired properties and safety of the final products. This guide outlines a multi-pronged analytical approach for a robust purity assessment.

The primary method for synthesizing this compound involves the reaction of succinic anhydride with 1,4-butanediol.[2] Therefore, potential impurities in the synthesized product include unreacted starting materials (succinic acid/anhydride and 1,4-butanediol) and byproducts such as the bis-ester, bis(4-hydroxybutyl) succinate.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis. High-Performance Liquid Chromatography (HPLC) provides quantitative data on the main component and impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers structural confirmation and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities.

Reference Standard

A certified reference standard is essential for accurate quantification and identification of the synthesized compound. A commercially available this compound reference standard can be procured from suppliers such as Biosynth.[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of synthesized this compound and identify potential impurities by comparing the retention time and peak area with a certified reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small percentage of phosphoric acid (e.g., 0.1%) or formic acid for pH adjustment. The exact ratio should be optimized for best peak separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Conditions:

    • Column: Newcrom R1 (or equivalent reverse-phase column)

    • Mobile Phase: Acetonitrile/Water with acidifier (optimized ratio)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 210 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the purity of the synthesized sample using the peak area from the chromatogram and the calibration curve generated from the reference standard solutions.

    • Identify and quantify any impurity peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an absolute quantification of the purity of the synthesized compound and to confirm its chemical structure.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound sample into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the signals corresponding to the synthesized compound and the internal standard.

    • Calculate the purity of the synthesized sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = Synthesized this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, particularly unreacted 1,4-butanediol.

Instrumentation:

  • GC-MS system

Reagents:

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane)

  • 1,4-butanediol standard

  • Synthesized this compound sample

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the synthesized sample in a suitable solvent.

    • For the analysis of the hydroxyl-containing compounds, derivatization is often necessary to increase volatility. React the sample with a derivatizing agent like BSTFA to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers/esters.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium

    • Injection Mode: Split

    • Temperature Program: An initial temperature of around 50°C, followed by a ramp to a final temperature of approximately 250-300°C.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram by comparing their mass spectra with a spectral library (e.g., NIST).

    • Confirm the presence of unreacted 1,4-butanediol by comparing the retention time and mass spectrum with that of a derivatized 1,4-butanediol standard.

    • Quantify the amount of 1,4-butanediol using a calibration curve prepared from the standard.

Data Presentation

Summarize the quantitative data from the analyses in the following tables for a clear comparison between the synthesized product and the reference standard.

Table 1: HPLC Purity Assessment

SampleRetention Time (min)Peak AreaPurity (%)Impurity Profile (%)
Reference Standard
Synthesized Batch 1
Synthesized Batch 2

Table 2: qNMR Purity Assessment

SampleIntegral (Sample)Integral (Internal Std)Calculated Purity (%)
Synthesized Batch 1
Synthesized Batch 2

Table 3: GC-MS Impurity Analysis

SampleImpurity IdentifiedRetention Time (min)Concentration (µg/g)
Synthesized Batch 11,4-butanediol
Succinic Acid
Synthesized Batch 21,4-butanediol
Succinic Acid

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the purity assessment process.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_reference Reference cluster_results Results Succinic_Anhydride Succinic Anhydride Synthesized_Product Synthesized (4-Hydroxybutyl) hydrogen succinate Succinic_Anhydride->Synthesized_Product Butanediol 1,4-Butanediol Butanediol->Synthesized_Product HPLC HPLC Analysis Synthesized_Product->HPLC qNMR qNMR Analysis Synthesized_Product->qNMR GCMS GC-MS Analysis Synthesized_Product->GCMS Purity_Data Purity Data (%) HPLC->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile qNMR->Purity_Data Structural_Confirmation Structural Confirmation qNMR->Structural_Confirmation GCMS->Impurity_Profile Reference_Standard Reference Standard Reference_Standard->HPLC

Caption: Experimental workflow for purity assessment.

Logical_Comparison cluster_synthesized Synthesized Product cluster_reference Reference Standard Synth_HPLC HPLC Data (Retention Time, Peak Area) Comparison Comparison & Data Analysis Synth_HPLC->Comparison Synth_NMR NMR Spectrum (Chemical Shifts, Integrals) Synth_NMR->Comparison Synth_GCMS GC-MS Data (Impurity Peaks) Synth_GCMS->Comparison Ref_HPLC HPLC Data (Retention Time, Peak Area) Ref_HPLC->Comparison Ref_NMR NMR Spectrum (Chemical Shifts) Ref_NMR->Comparison Conclusion Purity Assessment - Purity (%) - Impurity Identification - Structural Verification Comparison->Conclusion

References

A Comparative Guide to the Cytotoxicity of Medical Devices Fabricated from (4-Hydroxybutyl) Hydrogen Succinate and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic potential of medical devices fabricated from (4-Hydroxybutyl) hydrogen succinate, primarily in its polymerized form, Poly(butylene succinate) (PBS), against other common biomaterials. The information presented herein is supported by established experimental protocols and aims to assist in the informed selection of materials for medical device development.

Introduction to this compound and Poly(butylene succinate)

This compound is a key monomer in the synthesis of Poly(butylene succinate) (PBS), a biodegradable aliphatic polyester.[1] PBS has garnered significant interest in the biomedical field due to its promising properties, including biocompatibility, biodegradability, and good processability.[2] It is considered a potential alternative to conventional non-degradable polymers in various medical applications, such as tissue engineering, drug delivery systems, and wound dressing.[2] The degradation of PBS can lead to the formation of this compound.[1]

Comparative Cytotoxicity Evaluation

While direct comparative studies on the cytotoxicity of medical devices made specifically from this compound are not extensively available in the public domain, we can infer its biocompatibility profile by examining its polymer, PBS, and comparing it with alternative materials.

Key Cytotoxicity Parameters:

  • Cell Viability: The percentage of living cells after exposure to material extracts. A reduction of more than 30% is generally considered a cytotoxic effect.[3]

  • Cell Morphology: Changes in cell shape, size, and adherence.

  • Apoptosis and Necrosis: Mechanisms of cell death induced by the material.

Comparison of Materials:

MaterialPolymer TypeKey CharacteristicsGeneral Cytotoxicity Profile
Poly(butylene succinate) (PBS) Aliphatic PolyesterBiodegradable, good mechanical properties, non-toxic degradation products.[2]Generally considered biocompatible with low cytotoxic potential.[2] However, specific cytotoxicity can be influenced by processing and sterilization methods.
Polylactic Acid (PLA) Aliphatic PolyesterBiodegradable, derived from renewable resources.Widely used and generally considered biocompatible. Some studies suggest that the acidic degradation products of PLA can cause localized pH drops, potentially leading to inflammatory responses.
Polycaprolactone (PCL) Aliphatic PolyesterBiodegradable, slow degradation rate, good mechanical properties.Considered biocompatible and has been used in various FDA-approved medical devices.
Polyurethane (PU) Polymer containing urethane linkagesVersatile with a wide range of mechanical properties.Biocompatibility varies greatly depending on the specific chemistry. Some formulations can release toxic isocyanates if not fully reacted.[4]
Polyvinyl Chloride (PVC) Vinyl PolymerWidely used due to its low cost and versatility.Can leach plasticizers (e.g., phthalates), which have been associated with cytotoxic and endocrine-disrupting effects.[5]

Note: The cytotoxicity of a medical device is not solely dependent on the base material but is also significantly influenced by manufacturing processes, sterilization methods, and the presence of additives or residual monomers. Therefore, end-product testing is crucial.

Experimental Protocols for Cytotoxicity Assessment

The International Organization for Standardization (ISO) 10993-5 standard, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity," is the primary guideline for assessing the cytotoxic potential of medical devices.[3][6][7][8] The following are detailed protocols for two of the most common quantitative in vitro cytotoxicity assays.

MTT Assay (Quantitative Evaluation of Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan.[5][7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Protocol:

  • Extract Preparation: Prepare extracts of the medical device in a cell culture medium (e.g., MEM or DMEM with 10% fetal bovine serum) according to ISO 10993-12 guidelines.[4] The extraction is typically performed at 37°C for 24-72 hours.

  • Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until the cells reach an appropriate confluence.[4]

  • Exposure: Remove the culture medium and replace it with the prepared device extracts. Include positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls, as well as a solvent control.

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., isopropanol with HCl) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. A viability of less than 70% is typically considered indicative of a cytotoxic effect.[4][9]

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is another quantitative method to assess cytotoxicity by evaluating cell membrane integrity.[6]

Principle: Viable cells can incorporate and bind the supravital dye Neutral Red within their lysosomes.[2][10] Toxic substances that cause damage to the cell membrane or lysosomes will result in a decreased uptake and binding of the dye.[3]

Protocol:

  • Extract Preparation and Cell Culture: Follow the same procedures as described for the MTT assay.

  • Exposure: Expose the cultured cells to the device extracts and controls for a specified duration.

  • Neutral Red Incubation: After the exposure period, replace the test medium with a medium containing Neutral Red dye and incubate for approximately 2-3 hours.

  • Washing and Destaining: Wash the cells to remove any unincorporated dye. Then, add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the viable cells.[6]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of Neutral Red uptake relative to the control. A significant reduction in dye uptake indicates a cytotoxic effect.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for evaluating the cytotoxicity of medical device extracts using either the MTT or Neutral Red Uptake assay.

G cluster_0 Sample Preparation cluster_1 Cell Culture and Exposure cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Medical Device C Incubation (37°C, 24-72h) A->C B Extraction Medium B->C D Device Extract C->D G Exposure to Extract D->G E Cell Seeding (96-well plate) F Incubation (24h) E->F F->G H MTT or Neutral Red Addition G->H I Incubation H->I J Solubilization / Destaining I->J K Absorbance Reading J->K L Calculate % Cell Viability K->L M Compare to Controls L->M N Cytotoxicity Assessment M->N

Cytotoxicity Testing Workflow
Apoptosis Signaling Pathway

Cytotoxic leachables from medical devices can induce cell death through various mechanisms, including apoptosis. Apoptosis is a programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[11][12][13]

The following diagram illustrates a simplified overview of the apoptosis signaling pathway.

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Bid Bid Caspase-8->Bid Cellular Stress Cellular Stress Bcl-2 family proteins Bcl-2 family proteins Cellular Stress->Bcl-2 family proteins Mitochondrion Mitochondrion Bcl-2 family proteins->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Bid->Mitochondrion

Apoptosis Signaling Pathways

Conclusion

The selection of materials for medical devices requires a thorough evaluation of their biocompatibility to ensure patient safety. While this compound and its polymer, PBS, show promise as biocompatible and biodegradable materials, rigorous cytotoxicity testing according to ISO 10993-5 is essential for any medical device application. This guide provides the foundational knowledge and experimental frameworks for conducting such evaluations and comparing the performance of PBS-based devices against other material alternatives. Researchers and developers are encouraged to perform material- and device-specific testing to generate robust data for regulatory submissions and to ensure the development of safe and effective medical technologies.

References

Comparative rheological studies of polymers derived from (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Rheological Properties of Succinate-Based Polymers and Other Biodegradable Polyesters for Drug Delivery Applications

This guide provides a comparative analysis of the rheological properties of polymers derived from (4-Hydroxybutyl) hydrogen succinate, with a primary focus on its close structural analog, poly(butylene succinate) (PBS). The performance of PBS is benchmarked against other leading biodegradable polyesters used in pharmaceutical and biomedical research, including polylactic acid (PLA), poly(ε-caprolactone) (PCL), and polyhydroxybutyrate (PHB). This document is intended for researchers, scientists, and drug development professionals seeking to understand the material properties that govern the processability and performance of these polymers in applications such as nanoparticle drug delivery systems.

Introduction to Biodegradable Polyesters

Biodegradable polyesters are a critical class of materials in the development of advanced drug delivery systems. Their biocompatibility and ability to degrade into non-toxic byproducts make them ideal for creating carriers that can release therapeutic agents in a controlled manner. The rheological properties of these polymers are of paramount importance as they dictate their behavior during processing (e.g., extrusion, molding) and the final performance of the drug delivery vehicle.

Poly(butylene succinate) (PBS) is a semi-crystalline polyester known for its balanced thermal and mechanical properties, good processability, and biodegradability.[1][2] It serves as a key subject of this guide due to its structural relevance to polymers derived from this compound. Its rheological characteristics are compared against other widely used biodegradable polyesters to provide a comprehensive overview for material selection.

Comparative Rheological Data

The following tables summarize key rheological and physical properties of PBS and its alternatives. The data has been compiled from various research sources to provide a clear comparison.

Table 1: General Physical and Thermal Properties

PropertyPoly(butylene succinate) (PBS)Polylactic Acid (PLA)Poly(ε-caprolactone) (PCL)Polyhydroxybutyrate (PHB)
Melting Temperature (Tm) ~115 °C[2]~150-180 °C~60 °C[1]~175 °C
Glass Transition Temp (Tg) ~ -32 °C[2]~ 60-65 °C~ -60 °C[1]~ 1-5 °C
Crystallinity Semi-crystalline[1]Amorphous to semi-crystallineSemi-crystalline[1]Highly crystalline
Biodegradation Rate ModerateSlowVery Slow[1]Moderate

Table 2: Comparative Rheological Properties

Rheological ParameterPoly(butylene succinate) (PBS)Polylactic Acid (PLA)Poly(ε-caprolactone) (PCL)Polyhydroxybutyrate (PHB)
Melt Viscosity Low, often requires modification for processes like film blowing[3]High, can be brittleLowHigh
Shear Thinning Behavior Pronounced, especially in branched versions[4]Exhibits shear thinningExhibits shear thinningExhibits shear thinning
Melt Strength Generally low in linear form, improved with branching[4][5]Brittle, low melt strengthLowGood
Processability Good, similar to polyethylene and polypropylene[1]Good, but can be brittle[6]Good, easy to process[1]Can be challenging due to thermal instability near Tm

Experimental Protocols

The rheological data presented in this guide are typically obtained using the following experimental methodologies.

Sample Preparation

Polymer samples are dried in a vacuum oven prior to rheological testing to prevent hydrolytic degradation at high temperatures. For blend studies, polymers are typically melt-blended in a twin-screw extruder and then pelletized.

Rotational Rheometry

Rheological measurements are commonly performed using a rotational rheometer equipped with parallel-plate geometry (e.g., 25 mm diameter plates with a 1 mm gap).

  • Dynamic Oscillatory Shear Tests: These tests are conducted to determine the viscoelastic properties of the polymers.

    • Frequency Sweeps: Performed at a constant temperature and a small strain amplitude (typically within the linear viscoelastic region) over a range of angular frequencies (e.g., 0.1 to 100 rad/s). This provides data on the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

    • Temperature Sweeps: Conducted at a constant frequency and strain while ramping the temperature to identify thermal transitions such as the glass transition and melting point.

  • Steady Shear Tests: These tests measure the shear viscosity as a function of the shear rate at a constant temperature.

Diagrams and Workflows

Experimental Workflow for Rheological Characterization

The following diagram illustrates a typical workflow for the rheological characterization of biodegradable polymers.

G cluster_prep Sample Preparation cluster_rheology Rheological Analysis cluster_data Data Analysis drying Polymer Drying blending Melt Blending (for blends) drying->blending pelletizing Pelletizing blending->pelletizing rheometer Rotational Rheometer Setup pelletizing->rheometer freq_sweep Frequency Sweep rheometer->freq_sweep temp_sweep Temperature Sweep rheometer->temp_sweep steady_shear Steady Shear Test rheometer->steady_shear viscoelastic Viscoelastic Properties (G', G'', η*) freq_sweep->viscoelastic thermal_trans Thermal Transitions (Tg, Tm) temp_sweep->thermal_trans viscosity_curve Viscosity vs. Shear Rate steady_shear->viscosity_curve

Caption: Experimental workflow for rheological characterization.

Drug Release Mechanism from Biodegradable Polyester Nanoparticles

This diagram illustrates the logical relationship of the drug release process from a biodegradable polyester nanoparticle, which is a key application for these materials.

G cluster_uptake Cellular Environment cluster_release Drug Release cluster_action Therapeutic Action nanoparticle Drug-Loaded Nanoparticle endocytosis Endocytosis nanoparticle->endocytosis endosome Endosome/Lysosome endocytosis->endosome hydrolysis Polymer Hydrolysis endosome->hydrolysis Acidic pH, Enzymes degradation Polymer Degradation hydrolysis->degradation drug_release Drug Release degradation->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

Caption: Mechanism of drug release from polyester nanoparticles.

Conclusion

The selection of a biodegradable polyester for drug delivery applications is a critical decision that is heavily influenced by the material's rheological properties. Poly(butylene succinate) presents a versatile option with good processability and balanced mechanical properties. When compared to alternatives like PLA, PCL, and PHB, PBS offers a unique combination of characteristics. For instance, while PLA is stiff and brittle, PBS provides greater flexibility. PCL is also very flexible but has a much lower melting point and slower degradation rate. PHB is stiff and has good melt strength but can be thermally sensitive during processing.

Understanding the comparative rheological profiles presented in this guide allows researchers to make informed decisions based on the specific requirements of their drug delivery system and manufacturing process. The provided experimental protocols and workflows serve as a practical reference for the characterization of these materials.

References

Validating the molecular weight of poly(butylene succinate) using gel permeation chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is critical for ensuring material performance and batch-to-batch consistency. This guide provides a comparative analysis of three common techniques for validating the molecular weight of poly(butylene succinate) (PBS): Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Intrinsic Viscometry.

This document outlines the experimental protocols for each method, presents a side-by-side comparison of their results, and discusses the advantages and limitations of each approach in the context of PBS analysis.

Comparative Analysis of Molecular Weight Determination Methods

The selection of an appropriate analytical technique for determining the molecular weight of PBS depends on the specific requirements of the analysis, such as the desired molecular weight information (average molecular weight vs. distribution), accuracy, and available resources. Gel Permeation Chromatography (GPC) is a powerful tool for determining the full molecular weight distribution, while Nuclear Magnetic Resonance (NMR) provides an absolute number-average molecular weight (Mn) through end-group analysis. Intrinsic viscometry offers a cost-effective method to determine the viscosity-average molecular weight (Mv), which can be correlated to Mn.[1]

A comparative study on a series of poly(butylene succinate-co-ε-caprolactone) copolyesters, including a PBS homopolymer, provides valuable data for comparing these techniques. The results, summarized in the table below, demonstrate a good agreement between the number-average molecular weights obtained from GPC and 1H-NMR.[2]

SampleMn (1H-NMR) ( g/mol )[2]Mn (GPC) ( g/mol )[2]Mw (GPC) ( g/mol )[2]Đ (PDI) (GPC)[2][η] (dL/g)[2]Mn (Viscometry) ( g/mol )[2]
PBS8,4008,30021,8002.60.257,300

Mn: Number-average molecular weight, Mw: Weight-average molecular weight, Đ (PDI): Polydispersity Index, [η]: Intrinsic viscosity.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.[3][4]

Instrumentation:

  • HPLC system equipped with a refractive index (RI) detector.[5]

  • GPC columns suitable for polyester analysis, such as two PLgel 5 µm MIXED-C columns (300 × 7.5 mm) connected in series.[5]

Procedure:

  • Sample Preparation: Dissolve approximately 10-40 mg of PBS in 1 mL of HPLC-grade chloroform (CDCl3).[2]

  • Mobile Phase: Use HPLC-grade chloroform as the eluent at a flow rate of 0.7 mL/min.[5]

  • Analysis Conditions: Maintain the column and detector at a constant temperature, for example, 35 °C.[5]

  • Calibration: Generate a calibration curve using polystyrene standards with a known molecular weight range (e.g., 474 to 1,800,000 g/mol ).[5]

  • Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the GPC chromatogram using appropriate software.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectroscopy can be used to determine the number-average molecular weight (Mn) of polymers by end-group analysis.[6][7] This method relies on the comparison of the integral of the signals from the polymer chain repeating units to the integral of the signals from the end groups.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz).[2]

Procedure:

  • Sample Preparation: Dissolve approximately 10-40 mg of PBS in 1 mL of deuterated chloroform (CDCl3).[2]

  • Data Acquisition: Acquire the 1H-NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay between scans.

  • Spectral Analysis:

    • Identify the signals corresponding to the methylene protons of the succinic acid and 1,4-butanediol repeating units (around δ = 2.65 ppm and δ = 4.3 ppm, respectively).[8]

    • Identify the signal corresponding to the methylene protons adjacent to the hydroxyl end groups (around δ = 3.4 ppm).[8]

  • Calculation of Mn: Calculate the degree of polymerization (DP) by comparing the integral of the repeating unit protons to the integral of the end-group protons. The Mn is then calculated by multiplying the DP by the molecular weight of the repeating unit and adding the molecular weight of the end groups.

Intrinsic Viscometry

Intrinsic viscometry measures the contribution of a polymer to the viscosity of a solution. The viscosity-average molecular weight (Mv) can be determined using the Mark-Houwink-Sakurada equation: [η] = K * Ma , where [η] is the intrinsic viscosity, M is the molecular weight, and K and a are the Mark-Houwink parameters specific to the polymer-solvent system.[9]

Instrumentation:

  • Ubbelohde viscometer.[5]

  • Constant temperature water bath (e.g., 25.0 ± 0.1 °C).[5]

Procedure:

  • Solution Preparation: Prepare a series of PBS solutions of different concentrations (e.g., 0.5 g/100 cm³) in a suitable solvent like chloroform.[5]

  • Flow Time Measurement: Measure the flow time of the pure solvent and each polymer solution in the viscometer. Perform at least five repetitions for each measurement.[5]

  • Calculation of Intrinsic Viscosity: Calculate the relative viscosity (ηrel) and specific viscosity (ηsp). The intrinsic viscosity [η] can be determined by extrapolating the reduced viscosity (ηred = ηsp/c) and inherent viscosity (ηinh = ln(ηrel)/c) to zero concentration. Alternatively, a single-point determination can be made using the Solomon-Ciuta equation.[5]

  • Calculation of Mv: Using the determined intrinsic viscosity and the Mark-Houwink parameters for PBS in chloroform (K = 6.4 x 10-4 dL/g and a = 0.67), calculate the viscosity-average molecular weight.[1]

Visualizing the Methodologies

The following diagrams illustrate the experimental workflow for GPC and the relationship between the different analytical techniques for PBS molecular weight validation.

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC Analysis cluster_data Data Processing PBS PBS Sample Dissolve Dissolve PBS in Chloroform PBS->Dissolve Solvent Chloroform (HPLC Grade) Solvent->Dissolve Filter Filter Solution Dissolve->Filter Injector Injector Filter->Injector Pump HPLC Pump Pump->Injector Column GPC Column Injector->Column Detector RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Software GPC Software Chromatogram->Software Calibration Calibration Curve (Polystyrene Standards) Calibration->Software Results Mn, Mw, PDI Software->Results

Caption: Experimental workflow for determining the molecular weight of PBS using Gel Permeation Chromatography.

Technique_Comparison PBS Poly(butylene succinate) Sample GPC Gel Permeation Chromatography (GPC) PBS->GPC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy PBS->NMR Viscometry Intrinsic Viscometry PBS->Viscometry Mn_GPC Mn (Relative) GPC->Mn_GPC Mw_GPC Mw (Relative) GPC->Mw_GPC PDI PDI GPC->PDI Mn_NMR Mn (Absolute) NMR->Mn_NMR Mv Mv Viscometry->Mv

Caption: Relationship between analytical techniques for PBS molecular weight validation.

References

Safety Operating Guide

Personal protective equipment for handling (4-Hydroxybutyl) hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling (4-Hydroxybutyl) hydrogen succinate. The information is designed to provide immediate, procedural guidance for safe operations and disposal.

Chemical and Physical Properties

Limited quantitative data is available for this compound. The following table summarizes known physical properties.[1]

PropertyValue
CAS Number 56149-52-1
Molecular Formula C₈H₁₄O₅
Molecular Weight 190.19 g/mol
Boiling Point 373.6°C at 760 mmHg
Flash Point 150.6°C
Density 1.217 g/cm³
Vapor Pressure 4.16E-07 mmHg at 25°C

Note: Occupational exposure limits (e.g., PEL, TLV) have not been established for this compound.

Operational Plan: Safe Handling and Storage

Due to the absence of specific hazard data, a conservative approach to handling is required. The following procedures are recommended to minimize potential exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling substances with unknown hazards.

  • Eye and Face Protection: Wear chemical safety goggles that provide a tight seal. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.

    • Lab Coat: A buttoned lab coat should be worn to protect street clothing.

    • Additional Protection: For larger quantities or when there is a significant risk of contact, consider wearing an impervious apron and shoe covers.

  • Respiratory Protection:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.

    • If engineering controls are not sufficient or during a spill, a NIOSH-approved respirator may be necessary.

Handling Procedures
  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory or areas where the chemical is handled.[2]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Prepare a designated area for handling the substance.

  • Wash hands thoroughly with soap and water after handling.[2]

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Consult guidelines for storing chemicals with similar functional groups (carboxylic acids, alcohols) if specific incompatibility data is unavailable.

Emergency and First Aid Plan

Immediate response is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

Disposal Plan

All waste materials containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated disposables (e.g., gloves, paper towels), in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with all local, regional, and national environmental regulations. Do not dispose of it down the drain or in regular trash.

Chemical Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of a substance with unknown hazards.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Personnel start->evacuate Immediate Action assess Assess Spill Size & Risk (Fire, Volatility) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe Safe to Proceed contain Contain the Spill (Use Absorbent Materials) ppe->contain neutralize Neutralize (If Applicable) Consult Safety Protocol contain->neutralize cleanup Collect Contaminated Material Into Waste Container neutralize->cleanup decontaminate Decontaminate the Area & Equipment cleanup->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report the Incident (Supervisor/Safety Officer) dispose->report end_node End report->end_node

Caption: Workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.